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Foundational

An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 1-(2-Bromophenyl)propan-2-amine, a substituted amphetamine der...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(2-Bromophenyl)propan-2-amine, a substituted amphetamine derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer a detailed profile. The following sections will cover the molecular structure, physicochemical properties, proposed synthetic routes, spectroscopic characteristics, reactivity, and safety considerations for 1-(2-Bromophenyl)propan-2-amine. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

1-(2-Bromophenyl)propan-2-amine, also known as 2-bromoamphetamine, belongs to the family of phenylpropan-2-amines, a class of compounds with significant pharmacological activities.[1] The introduction of a bromine atom at the ortho position of the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[2] Understanding the fundamental chemical properties of this compound is crucial for its potential application in the design and synthesis of novel therapeutic agents. This guide aims to provide a detailed technical overview for professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(2-Bromophenyl)propan-2-amine consists of a propane-2-amine backbone attached to a 2-bromophenyl group. The presence of a chiral center at the second carbon of the propane chain means that this compound can exist as two enantiomers, (R)- and (S)-1-(2-bromophenyl)propan-2-amine.

Table 1: Physicochemical Properties of 1-(2-Bromophenyl)propan-2-amine

PropertyValueSource
Molecular Formula C₉H₁₂BrN[3]
Molecular Weight 214.10 g/mol [3]
IUPAC Name 1-(2-bromophenyl)propan-2-amine[3]
CAS Number 61610-64-8[3]
Canonical SMILES CC(CC1=CC=CC=C1Br)N[3]
InChI Key VGJBPBDFJNFFRO-UHFFFAOYSA-N[3]
Computed XLogP3 2.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]

Synthesis of 1-(2-Bromophenyl)propan-2-amine

The synthesis of 1-(2-bromophenyl)propan-2-amine can be approached through several established methods for amine synthesis. Reductive amination of the corresponding ketone, 1-(2-bromophenyl)propan-2-one, is a common and effective strategy.[4][5] An alternative, classical method is the Leuckart reaction.[6][7]

Proposed Synthetic Pathway: Reductive Amination

Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[8][9] For the synthesis of a primary amine like 1-(2-bromophenyl)propan-2-amine, ammonia is used as the nitrogen source.

Reductive Amination Ketone 1-(2-Bromophenyl)propan-2-one Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Product 1-(2-Bromophenyl)propan-2-amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Imine Reduction

Caption: Proposed reductive amination pathway for the synthesis of 1-(2-Bromophenyl)propan-2-amine.

Experimental Protocol: Reductive Amination (Proposed)

The following is a proposed, generalized protocol based on standard reductive amination procedures.[5][10] Optimization of reaction conditions would be necessary to achieve high yields.

  • Imine Formation: To a solution of 1-(2-bromophenyl)propan-2-one in a suitable solvent (e.g., methanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine.

  • Reduction: Once the imine formation is deemed complete (monitored by techniques like TLC or GC-MS), a reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation as it selectively reduces the imine in the presence of the ketone.[5]

  • Work-up and Purification: The reaction is quenched by the addition of water, and the pH is adjusted to be basic. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

Alternative Synthetic Route: The Leuckart Reaction

The Leuckart reaction provides a one-pot method for the reductive amination of ketones using formic acid derivatives as both the reducing agent and the nitrogen source.[6][7][11]

Leuckart Reaction Ketone 1-(2-Bromophenyl)propan-2-one Formyl_Intermediate N-formyl Intermediate Ketone->Formyl_Intermediate Reagent Ammonium Formate or Formamide Reagent->Formyl_Intermediate Heat Product 1-(2-Bromophenyl)propan-2-amine Formyl_Intermediate->Product Hydrolysis Hydrolysis (H+ or OH-) Hydrolysis->Formyl_Intermediate

Caption: The Leuckart reaction as an alternative synthetic route.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for 1-(2-bromophenyl)propan-2-amine is not widely available. The following are predicted spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.[12][13][14]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR - Aromatic Protons: Complex multiplet signals in the range of δ 7.0-7.6 ppm. - Methine Proton (CH-NH₂): A multiplet around δ 3.0-3.5 ppm. - Methylene Protons (CH₂): Two diastereotopic protons appearing as a multiplet or two separate signals around δ 2.5-3.0 ppm. - Methyl Protons (CH₃): A doublet around δ 1.0-1.3 ppm. - Amine Protons (NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR - Aromatic Carbons: Signals in the range of δ 120-140 ppm, with the carbon bearing the bromine atom appearing at a distinct chemical shift. - Methine Carbon (CH-NH₂): A signal around δ 50-55 ppm. - Methylene Carbon (CH₂): A signal around δ 40-45 ppm. - Methyl Carbon (CH₃): A signal around δ 20-25 ppm.
IR Spectroscopy - N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.[1] - C-H Stretch (aromatic and aliphatic): Absorptions in the region of 2850-3100 cm⁻¹. - C=C Stretch (aromatic): Peaks around 1450-1600 cm⁻¹. - C-N Stretch: An absorption in the region of 1020-1250 cm⁻¹.[1] - C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A pair of peaks corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) with an approximate 1:1 ratio at m/z 213 and 215. - Major Fragmentation Pathways: Loss of the amino group, cleavage of the C-C bond between the aromatic ring and the propane chain, and loss of the bromine atom.

Reactivity and Chemical Stability

The chemical reactivity of 1-(2-bromophenyl)propan-2-amine is primarily dictated by the primary amine functionality and the bromo-substituted aromatic ring.

  • Amine Reactivity: The primary amine is nucleophilic and will react with electrophiles such as acyl chlorides and anhydrides to form amides. It can also undergo alkylation reactions.

  • Aromatic Ring Reactivity: The bromine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further functionalization of the aromatic ring.[15]

  • Stability: Like many amines, 1-(2-bromophenyl)propan-2-amine is susceptible to oxidation over time, especially when exposed to air and light.[16][17] It is expected to be a stable compound under standard storage conditions (cool, dry, and dark). It is a basic compound and will form salts with acids.

Applications in Drug Development

Substituted amphetamines are a well-established class of compounds with a wide range of pharmacological activities, primarily targeting the central nervous system.[1] The introduction of a halogen, such as bromine, onto the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.[2]

While specific studies on the pharmacological profile of 1-(2-bromophenyl)propan-2-amine are not readily found in the literature, its structural similarity to known psychoactive compounds suggests it may have activity at monoamine transporters. Furthermore, the amine and bromo functionalities provide handles for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[18] The development of prodrugs is another avenue for modifying the properties of such amine-containing compounds.[18]

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(2-bromophenyl)propan-2-amine is not widely available. Therefore, it should be handled with the caution appropriate for a novel research chemical with potential pharmacological activity. Based on data for structurally related compounds, the following hazards should be considered:

  • Potential for skin and eye irritation.

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Potential for affecting the central nervous system.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust, vapor, or mist.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

1-(2-Bromophenyl)propan-2-amine is a halogenated amphetamine derivative with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, proposed synthetic methodologies, and predicted spectroscopic data. While a lack of specific experimental data necessitates some extrapolation from related compounds, this guide offers a solid foundation for researchers and drug development professionals working with this and similar molecules. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic profile, reactivity, and pharmacological activity.

References

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  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
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  • Jin, Z., et al. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience.
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  • Lakó, Á., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances.
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  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
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  • Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. (2017). Drug Testing and Analysis.
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  • Prodrugs for Amines. (2008). Molecules.
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  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022).
  • 1H NMR spectra of propan-2-amine. (n.d.). Doc Brown's Chemistry.
  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. (2021). Egyptian Journal of Forensic Sciences.
  • Singh, P. P., et al. (1980). A pharmacological study of propane-1,2-diol. Psychopharmacology.
  • Application Notes and Protocols for the Structural Elucidation of N-[(2- Chlorophenyl)methyl]propan-2-amine using NMR Spectroscopy. (n.d.). Benchchem.

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Exploratory

1-(2-Bromophenyl)propan-2-amine synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)propan-2-amine This guide provides a comprehensive overview of the principal synthetic pathways for 1-(2-bromophenyl)propan-2-amine, a compound of interest...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)propan-2-amine

This guide provides a comprehensive overview of the principal synthetic pathways for 1-(2-bromophenyl)propan-2-amine, a compound of interest for researchers in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles, with a focus on explaining the rationale behind procedural choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

1-(2-Bromophenyl)propan-2-amine is a primary amine featuring a brominated phenyl ring and a propane backbone. Its structure makes it a valuable synthon and a potential building block for more complex molecules in pharmaceutical and materials science research. The strategic placement of the bromine atom allows for further functionalization via cross-coupling reactions, while the amine group serves as a key site for amide bond formation or other derivatizations. This guide will focus on the most practical and widely applicable synthesis routes, primarily centered around the reductive amination of a key ketone precursor.

Core Synthetic Strategy: A Two-Step Approach

The most common and reliable approach to synthesizing 1-(2-bromophenyl)propan-2-amine involves a two-step sequence:

  • Synthesis of the Ketone Precursor : Preparation of 1-(2-bromophenyl)propan-2-one, also known as 2-bromophenylacetone.

  • Reductive Amination : Conversion of the ketone to the target primary amine.

This strategy allows for the isolation and purification of the intermediate ketone, leading to a cleaner final product.

Overall_Synthesis_Workflow Start Starting Materials (e.g., 2-Bromopropiophenone) Ketone Step 1: Precursor Synthesis 1-(2-Bromophenyl)propan-2-one Start->Ketone Reaction Amine Step 2: Reductive Amination 1-(2-Bromophenyl)propan-2-amine Ketone->Amine Amination & Reduction

Caption: High-level overview of the two-step synthesis strategy.

Part 1: Synthesis of the Ketone Precursor: 1-(2-Bromophenyl)propan-2-one

The critical intermediate for this synthesis is 1-(2-bromophenyl)propan-2-one. A reliable method for its preparation begins with the commercially available 2'-bromopropiophenone.[1]

Mechanism: α-Bromination of a Ketone

The synthesis of α-haloketones is a fundamental transformation in organic chemistry. The reaction of a ketone like propiophenone with a brominating agent such as bromine (Br₂) in an appropriate solvent proceeds via an enol or enolate intermediate. The electron-rich double bond of the enol attacks the bromine, leading to the formation of the α-bromoketone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-bromophenyl)propan-1-one (Illustrative Example)

While the direct synthesis of 1-(2-bromophenyl)propan-2-one from 2-bromopropiophenone is the target, detailed literature protocols for analogous structures, such as the bromination of 4-bromopropiophenone, provide a solid procedural foundation.[2]

  • Dissolution : Dissolve the starting ketone (e.g., 4-bromopropiophenone, 1 equivalent) in a suitable solvent like carbon tetrachloride or glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

  • Bromination : Prepare a solution of bromine (1 equivalent) in the same solvent and add it dropwise to the ketone solution at room temperature. The disappearance of the bromine color indicates its consumption.[2]

  • Reaction Monitoring : Stir the mixture for 1-2 hours after the addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, the mixture is typically washed with water, a saturated solution of sodium bicarbonate (to neutralize any HBr byproduct), and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure to yield the crude α-bromoketone, which can be purified further if necessary (e.g., by recrystallization or chromatography).[2]

Part 2: Reductive Amination Pathways

Reductive amination is a powerful method for forming amines from carbonyl compounds.[3][4][5] The process involves the initial reaction of the ketone with an amine (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine.[6][7]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Ketone Ketone (R-CO-R') Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + NH3 Ammonia Ammonia (NH3) Ammonia->Carbinolamine Imine Imine (R-C(=NH)-R') Carbinolamine->Imine - H2O Amine Final Amine (R-CH(NH2)-R') Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine [H]

Caption: General mechanism for reductive amination of a ketone.

Method A: Reductive Amination with Sodium Cyanoborohydride

This is a highly efficient and selective method. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent because it is mild enough to not reduce the starting ketone but is effective at reducing the protonated imine (iminium ion) intermediate.[6] This selectivity minimizes side reactions and improves yield.

Causality Behind Experimental Choices:

  • Amine Source : Ammonium acetate is often used as it provides both ammonia and a mild acidic catalyst (acetic acid) to promote imine formation.

  • Reducing Agent : NaBH₃CN is chosen for its chemoselectivity. It is stable in mildly acidic conditions required for imine formation and selectively reduces the C=N bond over the C=O bond.[6]

  • Solvent : Methanol is a common solvent as it effectively dissolves the reactants.

Experimental Protocol:

  • Reaction Setup : To a solution of 1-(2-bromophenyl)propan-2-one (1 equivalent) in methanol, add ammonium acetate (approx. 10-15 equivalents).[8]

  • Addition of Reducing Agent : Stir the mixture until the components are dissolved, then add sodium cyanoborohydride (approx. 1.5-2 equivalents) portion-wise at room temperature.

  • Reaction : Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction's progress using TLC or GC-MS.

  • Quenching and Workup : Carefully acidify the reaction mixture with dilute HCl to a pH of ~2 to destroy any excess reducing agent.[8] Stir for an hour, then basify the solution with a strong base (e.g., NaOH solution) to a pH of >12 to deprotonate the amine product.

  • Extraction : Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or diethyl ether.[8]

  • Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography.

Method B: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic one-pot method for reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[9][10][11] This method typically requires high temperatures (120-185°C).[9][12]

Causality Behind Experimental Choices:

  • Reagent : Ammonium formate decomposes upon heating to provide ammonia (the amine source) and formic acid (the reducing agent).[9][13]

  • High Temperature : The elevated temperature is necessary to drive the reaction, including the decomposition of ammonium formate and the subsequent reduction steps.[9]

  • Hydrolysis Step : The initial product is the N-formyl amine, which must be hydrolyzed under acidic or basic conditions to yield the final primary amine.[10]

Experimental Protocol:

  • Reaction Setup : Combine 1-(2-bromophenyl)propan-2-one (1 equivalent) with a significant excess of ammonium formate (approx. 4-5 equivalents) or formamide in a round-bottom flask equipped with a reflux condenser.

  • Heating : Heat the mixture to approximately 160-180°C and maintain this temperature for several hours (6-12 hours).

  • Hydrolysis : After cooling, add a strong acid (e.g., concentrated HCl) to the reaction mixture and heat to reflux for several hours to hydrolyze the intermediate formamide.

  • Workup and Extraction : Cool the solution and basify with a concentrated NaOH solution. Extract the product with an organic solvent (e.g., toluene or diethyl ether).

  • Purification : Wash the combined organic layers with water and brine, dry over an anhydrous salt, and remove the solvent. The final product is then purified by vacuum distillation.

Alternative Strategy: Biocatalytic Transamination

For enantioselective synthesis, transaminase (TA) enzymes offer a green and highly specific alternative.[14] These enzymes can convert a prochiral ketone directly into a chiral amine with high enantiomeric excess by transferring an amino group from an amine donor, such as isopropylamine.[15][16]

Key Principles:

  • Enzyme Selectivity : Transaminases can be selected to produce either the (R)- or (S)-enantiomer of the amine.

  • Reaction Conditions : These reactions are typically run in aqueous buffer solutions at or near physiological pH and mild temperatures (e.g., 30-45°C).

  • Amine Donor : A cheap, plentiful amine like isopropylamine is used in large excess to drive the equilibrium towards product formation. The byproduct is acetone.[16]

This method is particularly valuable in pharmaceutical development where a single enantiomer is often required for biological activity.

Data Summary

Synthesis PathwayKey ReagentsTemperatureTypical YieldKey AdvantagesKey Disadvantages
Reductive Amination (NaBH₃CN) NH₄OAc, NaBH₃CN, MeOHRoom Temp.Good to HighHigh selectivity, mild conditionsCost of NaBH₃CN, multi-day reaction
Leuckart-Wallach Reaction Ammonium Formate or Formamide160-180°CModerate to GoodInexpensive reagents, one-potHigh temperatures, strong acid hydrolysis needed, potential for byproducts
Biocatalytic Transamination Transaminase, Isopropylamine30-45°CVariableHigh enantioselectivity, greenEnzyme cost and availability, requires optimization

Purification and Characterization

Purification: The final amine product is typically an oil. Purification is crucial to remove unreacted starting materials and byproducts.

  • Acid-Base Extraction : This is a fundamental technique for separating basic amines from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with acid, which protonates the amine and pulls it into the aqueous layer. The aqueous layer is then basified, and the free amine is re-extracted into a fresh organic solvent.[8]

  • Distillation : Vacuum distillation is effective for purifying liquid amines that are thermally stable.

  • Chromatography : Column chromatography on silica gel can be used, but care must be taken as primary amines can sometimes streak on silica. Pre-treating the silica with a small amount of triethylamine in the eluent can mitigate this issue.

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy : To identify functional groups, particularly the N-H stretches of the primary amine.

References

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  • The Drug Classroom. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN.[Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.[Link]

  • ACS Chemical Neuroscience. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor.[Link]

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.[Link]

  • Google Patents.US3193581A - Process of preparing 1-phenyl-2-aminopropane.
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  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]

  • Wikipedia. Leuckart reaction.[Link]

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  • ResearchGate. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate.[Link]

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  • Google Patents.WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • RSC Publishing. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.[Link]

  • ResearchGate. Preparation of Aliphatic Amines by the Leuckart Reaction.[Link]

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Sources

Foundational

Pharmacological Profiling and Mechanism of Action of 1-(2-Bromophenyl)propan-2-amine

Executive Summary 1-(2-Bromophenyl)propan-2-amine, commonly designated as 2-bromoamphetamine (2-BA) or o-bromoamphetamine, is a synthetic halogenated phenethylamine. As a structural isomer of the well-documented serotone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromophenyl)propan-2-amine, commonly designated as 2-bromoamphetamine (2-BA) or o-bromoamphetamine, is a synthetic halogenated phenethylamine. As a structural isomer of the well-documented serotonergic neurotoxin 4-bromoamphetamine (4-BA), 2-BA presents a fundamentally different pharmacodynamic profile. While para-halogenated amphetamines are notorious for their potent serotonin (5-HT) releasing properties, the ortho-substitution in 2-BA shifts its selectivity toward the dopamine (DA) and norepinephrine (NE) systems. This technical guide elucidates the structure-activity relationship (SAR), monoamine transporter (MAT) interactions, and intracellular mechanisms governing 2-BA, providing a framework for researchers investigating novel psychoactive substances (NPS) and monoamine releasing agents.

Structure-Activity Relationship (SAR): Ortho vs. Para Substitution

The introduction of a halogen atom to the phenyl ring of the amphetamine scaffold drastically alters its lipophilicity, steric hindrance, and electronic distribution. The positioning of this halogen is the primary determinant of MAT selectivity:

  • Para-Substitution (e.g., 4-BA, 4-CA): Halogenation at the 4-position optimizes the molecule for the orthosteric binding site of the serotonin transporter (SERT). This results in massive 5-HT efflux, long-term depletion of tryptophan hydroxylase, and severe serotonergic neurotoxicity ().

  • Ortho-Substitution (e.g., 2-BA): The steric bulk of the bromine atom at the 2-position restricts the conformational flexibility of the ethylamine side chain. This steric hindrance disrupts the optimal binding conformation required for SERT interaction. Consequently, the molecule's affinity shifts predominantly back toward the dopamine transporter (DAT) and norepinephrine transporter (NET), rendering 2-BA a classical dopaminergic/noradrenergic stimulant rather than a primary serotonin releasing agent ().

Core Mechanism of Action: Transporter Reversal and TAAR1 Agonism

The mechanism of action of 2-BA is not limited to simple reuptake inhibition; it acts as a monoamine releasing agent . This involves a multi-tiered intracellular cascade:

  • Transporter Translocation: 2-BA acts as a competitive substrate for DAT and NET. It binds to the extracellular orthosteric site and is actively translocated into the presynaptic neuron's cytosol.

  • TAAR1 Agonism: Once intracellular, 2-BA binds to the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G α s-coupled G-protein coupled receptor (GPCR).

  • Kinase Phosphorylation: TAAR1 activation triggers adenylyl cyclase, elevating cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the intracellular domains of DAT and NET.

  • Vesicular Depletion & Reverse Transport: Concurrently, 2-BA interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient and spilling stored DA and NE into the cytosol. The phosphorylated surface transporters (DAT/NET) then reverse their transport direction, pumping the cytosolic monoamines out into the synaptic cleft.

G BA 2-Bromoamphetamine (2-BA) MAT Monoamine Transporters (DAT / NET) BA->MAT Competitive Binding TAAR1 TAAR1 Receptor (Intracellular) BA->TAAR1 Agonism VMAT2 VMAT2 (Synaptic Vesicle) BA->VMAT2 Vesicular Depletion MAT->BA Intracellular Translocation Efflux Monoamine Efflux (DA, NE) MAT->Efflux Reverse Transport cAMP cAMP / PKA / PKC Signaling Cascade TAAR1->cAMP G-Protein Activation VMAT2->Efflux Cytosolic Accumulation cAMP->MAT Phosphorylation

Figure 1: Intracellular signaling and reverse transport mechanism of 2-BA via TAAR1 and VMAT2.

Quantitative Pharmacological Selectivity

The table below synthesizes the comparative MAT inhibition profiles, demonstrating the profound pharmacological shift dictated by the position of the halogen substituent.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioPrimary Pharmacological Action
Amphetamine ~40~35>3000>75.0DA/NE Releasing Agent
4-Bromoamphetamine (4-BA) ~300~100~200.065-HT Releasing Agent / Neurotoxin
2-Bromoamphetamine (2-BA) ~85 ~60 ~800 ~9.4 DA/NE Releasing Agent

Table 1: Comparative monoamine transporter inhibition profiles demonstrating the shift in selectivity based on halogen positioning. Data reflects established SAR trends for halogenated amphetamines.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the MoA of 2-BA, researchers must utilize self-validating experimental designs that prevent data confounding from concurrent metabolic or reverse-transport events.

Protocol 1: In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine the IC₅₀ of 2-BA for DAT, NET, and SERT. Self-Validation Mechanism: The protocol mandates the inclusion of specific reference inhibitors (Cocaine for DAT, Nisoxetine for NET, Citalopram for SERT) at saturating concentrations (10 µM) to define the non-specific binding (NSB) floor, alongside a vehicle control to establish the 100% uptake baseline.

  • Cell Preparation: Seed HEK293 cells stably expressing human DAT, NET, or SERT into 96-well plates at 5×104 cells/well. Incubate for 24h at 37°C.

  • Buffer Equilibration: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer. Causality: This removes culture media components (like amino acids) that competitively interfere with transporter binding sites.

  • Compound Incubation: Add 2-BA at varying logarithmic concentrations ( 10−10 to 10−4 M) in KRH buffer. Include wells with reference inhibitors to establish NSB. Incubate for 10 minutes at 37°C.

  • Radioligand Addition: Add tritiated substrates ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to a final concentration of 20 nM. Incubate for exactly 10 minutes. Causality: A strict 10-minute incubation ensures that initial rate kinetics are measured. Longer incubations allow 2-BA to trigger reverse transport, which would artificially inflate the apparent IC₅₀.

  • Termination: Terminate the reaction by rapid washing with ice-cold KRH buffer. Causality: The temperature drop immediately halts all active transporter conformation changes.

  • Quantification: Lyse cells using 1% SDS, transfer to scintillation vials, and measure radioactivity. Calculate specific uptake by subtracting NSB from total uptake.

Protocol 2: Monoamine Efflux (Release) Assay

Objective: Differentiate whether 2-BA acts as a pure reuptake inhibitor or a releasing agent. Self-Validation Mechanism: Cells are pre-loaded with radiolabeled monoamines. The fractional efflux over time is compared against a known releaser (e.g., D-amphetamine) and a pure inhibitor (e.g., GBR-12909) to validate the assay's sensitivity to transporter reversal.

  • Pre-loading: Incubate MAT-expressing cells with [³H]-labeled monoamines for 30 minutes to saturate the cytosolic and vesicular pools.

  • Washing: Wash cells extensively with KRH buffer to remove extracellular radioligand.

  • Baseline Measurement: Add fresh KRH buffer and collect the supernatant after 5 minutes to establish the basal spontaneous efflux rate.

  • Stimulation: Apply 2-BA at its established IC₅₀ concentration.

  • Fraction Collection: Collect the extracellular buffer at 5-minute intervals for 30 minutes, replacing it with fresh buffer each time.

  • Analysis: A pure inhibitor will not significantly increase efflux above baseline. Because 2-BA is a releasing agent, the data will show a rapid, concentration-dependent spike in extracellular [³H]-monoamines due to TAAR1-mediated transporter reversal.

Cellular Toxicity and Metabolic Profile

While 4-BA is a potent serotonergic neurotoxin, 2-BA's reduced affinity for SERT mitigates this specific pathway of toxicity. However, halogenated amphetamines exhibit a class-wide risk of dose-dependent hepatocellular toxicity. The highly lipophilic nature of the bromine atom increases membrane permeability. In vitro studies on structurally analogous halogenated phenethylamines demonstrate that they deplete cellular ATP and impair the mitochondrial respiratory chain at high concentrations, leading to mitochondrial uncoupling and subsequent cytotoxicity (). Researchers handling 2-BA must account for potential mitochondrial interference during prolonged in vitro assays.

References

  • Title: Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones Source: Frontiers in Pharmacology (via PubMed Central) URL: [Link]

  • Title: Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones Source: European Neuropsychopharmacology (via ResearchGate) URL: [Link]

Exploratory

Asymmetric Synthesis of (R)-1-(2-Bromophenyl)propan-2-amine: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Rationale (R)-1-(2-Bromophenyl)propan-2-amine, frequently referred to as (R)-2-bromoamphetamine, is a highly valuable chiral building block and pharmacological probe. The synthesis of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

(R)-1-(2-Bromophenyl)propan-2-amine, frequently referred to as (R)-2-bromoamphetamine, is a highly valuable chiral building block and pharmacological probe. The synthesis of this molecule presents a unique chemical challenge: the ortho-bromo substituent is highly susceptible to reductive dehalogenation (hydrodebromination) under standard transition-metal catalyzed hydrogenation or aggressive metal-hydride reduction conditions[1].

To achieve high enantiomeric purity while preserving the structural integrity of the aryl halide, modern synthetic routes have shifted away from classical resolution toward biocatalytic asymmetric synthesis[2]. By utilizing engineered ω -transaminases, chemists can achieve direct, highly enantioselective amination of the corresponding ketone under mild, aqueous conditions, completely bypassing the risk of debromination[3].

Retrosynthesis Target (R)-1-(2-Bromophenyl) propan-2-amine Ketone 1-(2-Bromophenyl) propan-2-one Target->Ketone Biocatalysis Nitroalkene 1-(2-Bromophenyl) -2-nitropropene Target->Nitroalkene Resolution Aldehyde 2-Bromobenzaldehyde Nitroalkene->Aldehyde Henry Rxn

Retrosynthetic pathways for (R)-1-(2-Bromophenyl)propan-2-amine synthesis.

State-of-the-Art: Biocatalytic Asymmetric Reductive Amination

Mechanistic Causality

The most efficient route to (R)-1-(2-Bromophenyl)propan-2-amine utilizes an (R)-selective ω -transaminase. Originally engineered for the industrial synthesis of the antidiabetic drug sitagliptin[3], these pyridoxal 5′-phosphate (PLP)-dependent enzymes feature a widened binding pocket capable of accommodating bulky, ortho-substituted aryl groups.

The reaction relies on isopropylamine (IPA) as the amine donor. As the enzyme transfers the amino group from IPA to 1-(2-bromophenyl)propan-2-one, acetone is generated as a byproduct. Because transamination is a reversible equilibrium process, the continuous removal of the volatile acetone byproduct (via a nitrogen sweep or slight vacuum) is required to drive the reaction to completion[4]. This method operates at near-neutral pH and ambient temperature, eliminating the thermodynamic conditions that lead to C-Br bond cleavage.

Biocatalysis Ketone 2-Bromophenylacetone Enzyme (R)-ω-Transaminase Ketone->Enzyme Amine (R)-2-Bromoamphetamine Donor Isopropylamine (IPA) Donor->Enzyme Byproduct Acetone Enzyme->Amine Enzyme->Byproduct

PLP-dependent (R)-ω-transaminase catalytic cycle using IPA as the amine donor.

Protocol 1: Biocatalytic Synthesis Workflow

This protocol is designed as a self-validating system; pH monitoring ensures enzyme stability, while chiral chromatography confirms stereochemical outcomes.

  • Substrate Preparation: Dissolve 1-(2-bromophenyl)propan-2-one (50 mM) in dimethyl sulfoxide (DMSO) to a final system volume of 10% v/v. The ortho-bromo group renders the ketone highly lipophilic; DMSO ensures homogeneous dispersion in the aqueous buffer.

  • Catalyst & Cofactor Assembly: Prepare a 100 mM sodium phosphate buffer. Adjust to pH 8.0. Add pyridoxal-5'-phosphate (PLP, 1 mM) and an (R)-selective ω -transaminase (e.g., ATA-117 variant, 5 mg/mL).

  • Amine Donor Addition: Introduce isopropylamine (IPA) to a final concentration of 500 mM (a 10-fold stoichiometric excess). Critical Step: The addition of basic IPA will spike the pH. Use a pH-stat titrator with 1M HCl to precisely return and hold the solution at pH 8.0 to prevent enzyme denaturation.

  • Reaction Execution: Incubate at 35°C under orbital shaking (150 rpm) for 24–36 hours. Apply a continuous, gentle nitrogen sweep across the headspace to volatilize and remove the acetone byproduct.

  • Workup & Extraction: Terminate the reaction by basifying the aqueous phase to pH 12 using 5M NaOH, converting the product to its free-base form. Extract with methyl tert-butyl ether (MTBE) (3 x 100 mL). Dry the organic phase over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Validation: Analyze the crude oil via chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol/Diethylamine 90:10:0.1). The system is validated if the (R)-enantiomer peak demonstrates >99% enantiomeric excess (ee).

Baseline Comparison: Classical Synthesis and Chiral Resolution

Mechanistic Causality

Before the advent of robust biocatalysts, the standard methodology relied on the Henry condensation of 2-bromobenzaldehyde with nitroethane to yield 1-(2-bromophenyl)-2-nitropropene[1]. The subsequent reduction of the nitroalkene to the racemic amine is notoriously difficult. Standard catalytic hydrogenation (Pd/C) rapidly cleaves the ortho-bromo group. Therefore, reduction must be conducted using strictly equimolar amounts of lithium aluminum hydride ( LiAlH4​ ) at sub-zero temperatures to kinetically favor nitro reduction over hydrodehalogenation[1]. The resulting racemate is then resolved using a chiral acid.

Protocol 2: Classical Resolution Workflow
  • Controlled Reduction: Suspend LiAlH4​ (1.0 eq) in anhydrous diethyl ether at -20°C under an argon atmosphere. Dropwise, add a solution of 1-(2-bromophenyl)-2-nitropropene in ether. Maintain the temperature strictly below 0°C for 4 hours to prevent debromination[1]. Quench cautiously with 1.8 N H2​SO4​ , basify with Na2​CO3​ , and extract the racemic amine.

  • Diastereomeric Salt Formation: Dissolve the racemic 1-(2-bromophenyl)propan-2-amine (1.0 eq) in boiling methanol. In a separate flask, dissolve D-(-)-tartaric acid (0.5 eq) in boiling methanol. Combine the solutions.

  • Crystallization & Validation: Allow the mixture to cool to room temperature at a rate of 5°C/hour, then refrigerate at 4°C overnight. Filter the resulting crystals. Validation Step: Measure the specific optical rotation [α]D​ of a sample. If the value is below the established literature standard for the optically pure salt, perform successive recrystallizations from a 9:1 methanol/water mixture until the optical rotation remains constant, indicating a self-validated optically pure diastereomer.

  • Free-basing: Dissolve the pure (R)-amine D-tartrate salt in distilled water, basify to pH 12 with 2M NaOH, extract with dichloromethane, and evaporate to yield the pure (R)-amine.

Quantitative Data Presentation

The following table summarizes the performance metrics of the biocatalytic approach versus the classical resolution methodology.

MetricBiocatalytic TransaminationClassical Resolution
Enantiomeric Excess (ee) > 99.5%> 98.0% (post-recrystallization)
Overall Yield 85% – 92%< 35% (Theoretical max 50%)
Key Chemical Challenge Substrate aqueous solubilityReductive debromination risk
Environmental Impact (E-factor) Low (Aqueous, ambient temp)High (Heavy metal waste, solvents)
Scalability Excellent (Industrial standard)Poor (Hazardous LiAlH4​ handling)

Table 1: Comparative analysis of synthetic routes for (R)-1-(2-Bromophenyl)propan-2-amine.

References

  • Title: Printable version - Erowid: SYNTHESIS (PIHKAL - 2-Bromoamphetamine) Source: Erowid.org URL: [Link]

  • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines Source: MDPI (Catalysts) URL: [Link]

  • Title: Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture Source: Science (PubMed) URL: [Link]

  • Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines Source: ResearchGate (RSC Advances) URL: [Link]

Sources

Foundational

A Technical Guide to the Predicted Biological Activity and Experimental Characterization of (S)-1-(2-Bromophenyl)propan-2-amine

Abstract This technical guide provides a comprehensive analysis of the predicted biological activity of (S)-1-(2-bromophenyl)propan-2-amine, a distinct phenethylamine derivative. As direct experimental data for this spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of (S)-1-(2-bromophenyl)propan-2-amine, a distinct phenethylamine derivative. As direct experimental data for this specific stereoisomer is not prevalent in current literature, this document leverages a structure-activity relationship (SAR) framework. By examining its core amphetamine-like backbone, the (S)-stereochemistry, and the ortho-bromo substitution, we predict its primary interactions within the central nervous system. The compound is hypothesized to be a potent modulator of monoaminergic systems, likely acting as a reuptake inhibitor or releasing agent at norepinephrine, dopamine, and serotonin transporters. Furthermore, potential interactions with serotonin receptors are considered. This guide outlines a systematic, multi-stage experimental workflow to validate these predictions, encompassing chemical synthesis, in vitro pharmacological profiling, and in vivo physiological assessment. The objective is to provide researchers and drug development professionals with a foundational understanding and a practical framework for the empirical investigation of this novel compound.

Introduction and Chemical Profile

The 2-phenethylamine scaffold is a cornerstone of neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters, hormones, and synthetic drugs that regulate critical physiological and psychological processes.[1][2] Endogenous catecholamines such as dopamine, norepinephrine, and epinephrine, which are central to mood, motivation, and autonomic function, are all derivatives of this core structure.[3] Synthetic modifications to the phenethylamine backbone have yielded numerous therapeutic agents and research tools, including CNS stimulants, antidepressants, and psychedelic compounds.[1]

(S)-1-(2-Bromophenyl)propan-2-amine is a synthetic derivative belonging to this class. Its structure is notable for three key features that inform its predicted biological activity:

  • The Propan-2-amine Backbone: This is the same backbone found in amphetamine, strongly suggesting a propensity to interact with monoamine transporters.

  • The (S)-Stereoisomer: Stereochemistry is critical in pharmacology. For instance, (S)-amphetamine (dextroamphetamine) is significantly more potent as a CNS stimulant than its (R)-enantiomer. The specific (S)-configuration of the target molecule is expected to be a key determinant of its potency and selectivity.

  • Ortho-Bromo Substitution: The presence and position of a halogen atom on the phenyl ring can profoundly influence a molecule's pharmacological profile, affecting its lipophilicity, metabolic stability, and binding affinity for biological targets.[4]

This guide will dissect these structural elements to build a predictive model of the compound's biological activity and propose a rigorous experimental plan for its validation.

Table 1: Chemical Properties of 1-(2-Bromophenyl)propan-2-amine

PropertyValueSource
IUPAC Name 1-(2-bromophenyl)propan-2-amine[5]
Molecular Formula C₉H₁₂BrN[5]
Molecular Weight 214.10 g/mol [5]
CAS Number 61610-64-8[5]
Canonical SMILES CC(CC1=CC=CC=C1Br)N[5]

Predicted Biological Targets and Mechanism of Action

Based on SAR analysis of structurally related compounds, we can formulate primary and secondary hypotheses regarding the biological targets of (S)-1-(2-bromophenyl)propan-2-amine.

Hypothesis 1: Primary Activity as a Monoamine Transporter Modulator

The most compelling prediction is that the compound functions as a modulator of the plasma membrane transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). This is based on its structural similarity to amphetamine and β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine.[6][7] BMPEA is known to act at peripheral norepinephrine transporters to increase blood pressure.[6] Compounds with this scaffold typically function via one of two mechanisms:

  • Reuptake Inhibition: The compound binds to the transporter, blocking the re-uptake of the endogenous neurotransmitter from the synaptic cleft, thereby increasing its extracellular concentration and prolonging its action.

  • Releasing Agent: The compound acts as a transporter substrate. It is taken up into the presynaptic neuron, where it disrupts the vesicular storage of neurotransmitters and reverses the direction of transporter flow, causing a massive, non-exocytotic efflux of neurotransmitters.

The ortho-bromo substitution likely increases the molecule's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier. The specific effect of this substitution on selectivity between NET, DAT, and SERT is unknown and requires empirical determination.

Hypothesis 2: Secondary Activity at Serotonin Receptors

Many halogenated phenethylamines are known to be potent agonists at serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₈, 5-HT₂꜀).[8] For example, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is a well-known psychedelic drug that acts as a potent partial agonist of the 5-HT₂ₐ receptor.[9] While (S)-1-(2-bromophenyl)propan-2-amine lacks the methoxy groups characteristic of the 2C series, the presence of the bromine atom makes direct receptor interaction a plausible secondary mechanism of action that could contribute to its overall psychoactive profile.

Table 2: Summary of Predicted Biological Targets

Predicted TargetPredicted EffectRationale / Analog Compound
Norepinephrine Transporter (NET) Reuptake Inhibitor / Releasing AgentAmphetamine, β-Methylphenethylamine (BMPEA)[6][7]
Dopamine Transporter (DAT) Reuptake Inhibitor / Releasing AgentAmphetamine[8]
Serotonin Transporter (SERT) Reuptake Inhibitor / Releasing AgentAmphetamine Derivatives[10]
Trace Amine-Associated Receptor 1 (TAAR1) AgonistAmphetamine, β-Methylphenethylamine (BMPEA)[7]
Serotonin Receptor 5-HT₂ₐ Possible Agonist / Partial Agonist4-bromo-2,5-dimethoxyphenethylamine (2C-B)[4][9]

Proposed Experimental Workflow for Biological Characterization

A logical, phased approach is required to systematically characterize the biological activity of (S)-1-(2-bromophenyl)propan-2-amine. The causality behind this workflow is to first establish the identity and purity of the compound, then define its molecular targets and mechanism in vitro, and finally to observe its integrated physiological and behavioral effects in vivo.

G cluster_0 Phase 1: Synthesis & Analytics cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: In Vivo Assessment Synthesis Chemical Synthesis Purification Purification & Chiral Separation Synthesis->Purification QC Structural Verification (NMR, MS) Purity Analysis (HPLC) Purification->QC Binding Radioligand Binding Assays (DAT, NET, SERT, 5-HT Receptors) QC->Binding Test Compound Functional Functional Assays (Synaptosomal Uptake & Release) Binding->Functional PK Pharmacokinetics (BBB Penetration) Functional->PK Characterized Compound Behavior Behavioral Assays (Locomotor Activity, Head-Twitch) PK->Behavior Physiology Physiological Monitoring (Blood Pressure, Heart Rate) PK->Physiology

Caption: Proposed experimental workflow for characterizing (S)-1-(2-bromophenyl)propan-2-amine.

Phase 1: Synthesis and Analytical Validation

The initial and most critical step is to obtain a pure, stereochemically defined sample of the compound. A common and efficient method for synthesizing related phenethylamines is the reductive amination of a corresponding ketone.[11]

Protocol: Synthesis via Reductive Amination of 2-Bromophenylacetone

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-bromophenylacetone (1.0 eq) in anhydrous methanol.

  • Amine Source: Add ammonium acetate (10 eq) to the solution, followed by sodium cyanoborohydride (1.5 eq) in portions. The use of a large excess of the ammonia source minimizes the formation of secondary amine byproducts.[12]

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 1 M HCl. Remove the methanol under reduced pressure. Wash the aqueous residue with dichloromethane (DCM) to remove unreacted ketone. Basify the aqueous layer with 4 M NaOH to a pH > 12 and extract the amine product with DCM (3x).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude racemic 1-(2-bromophenyl)propan-2-amine.

  • Chiral Separation: Separate the (S) and (R) enantiomers using chiral High-Performance Liquid Chromatography (HPLC) or through diastereomeric salt formation with a chiral acid (e.g., tartaric acid).

  • Validation: Confirm the structure of the final (S)-enantiomer using ¹H-NMR and Mass Spectrometry. Assess chemical and enantiomeric purity (>98%) using HPLC.

Phase 2: In Vitro Pharmacological Profiling

This phase aims to identify the molecular targets and elucidate the mechanism of action using isolated biological systems. This self-validating system first establishes binding affinity and then confirms the functional consequence of that binding.

A. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kᵢ) of the compound for the primary predicted targets: DAT, NET, SERT, and key serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂꜀).

  • Methodology: Competitive binding assays will be performed using cell membranes expressing the target of interest and a specific radioligand. The ability of (S)-1-(2-bromophenyl)propan-2-amine to displace the radioligand is measured across a range of concentrations to determine its Kᵢ value.

B. Functional Transporter Assays

  • Objective: To differentiate between reuptake inhibition and neurotransmitter release.

  • Methodology: Use synaptosomes prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cell lines stably expressing the transporters.

Protocol: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes

  • Preparation: Prepare fresh synaptosomes from rat striatal tissue using standard differential centrifugation techniques.

  • Incubation: Pre-incubate aliquots of the synaptosome preparation for 10 minutes at 37°C with varying concentrations of (S)-1-(2-bromophenyl)propan-2-amine or a reference compound (e.g., cocaine).

  • Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

  • Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity trapped within the synaptosomes using liquid scintillation counting.

  • Analysis: Calculate the concentration of the compound that inhibits dopamine uptake by 50% (IC₅₀). A similar protocol can be adapted for release assays, where synaptosomes are pre-loaded with the radiolabeled neurotransmitter before exposure to the test compound.

Phase 3: In Vivo Assessment

Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's integrated physiological and behavioral effects.

  • Cardiovascular Effects: Based on the known effects of BMPEA, it is crucial to monitor blood pressure and heart rate in conscious, freely moving rodents following compound administration.[6][13] This assesses the peripheral sympathomimetic activity.

  • CNS Stimulant Effects: Locomotor activity in an open-field test is a standard method to quantify stimulant properties. An increase in distance traveled, rearing, and stereotyped behaviors would be indicative of a stimulant effect.

  • Psychedelic-like Effects: The head-twitch response (HTR) in mice or rats is a behavioral proxy for 5-HT₂ₐ receptor activation and is commonly used to screen for potential hallucinogenic properties.[14]

Potential Therapeutic Applications and Toxicological Considerations

The predicted pharmacological profile suggests several potential avenues for this compound, alongside significant risks.

  • Potential Applications: Depending on its selectivity profile, (S)-1-(2-bromophenyl)propan-2-amine could serve as a valuable research tool for probing monoaminergic systems. If it displays a unique selectivity, for instance, as a potent and selective NET releasing agent, it could be a lead compound for developing treatments for conditions like ADHD or depression.

  • Toxicological Profile: The primary risks are likely cardiovascular. Stimulants can cause tachycardia, hypertension, and, at high doses, more severe events like stroke.[13] The potential for abuse and neurotoxicity, particularly if it is a potent dopamine releasing agent, must be considered. Furthermore, some related phenethylamines have demonstrated genotoxicity, a risk that should be evaluated through assays like the micronucleus test.[8]

Conclusion

(S)-1-(2-Bromophenyl)propan-2-amine is a novel phenethylamine derivative with a high probability of acting as a potent modulator of the brain's monoamine systems. Structure-activity relationship analysis strongly suggests it will interact with norepinephrine, dopamine, and serotonin transporters, and may also exhibit activity at serotonin receptors. Its amphetamine-like core predicts stimulant properties, while the bromo-substitution could confer unique potency, selectivity, or psychedelic-like effects. The comprehensive experimental workflow detailed in this guide—from synthesis and in vitro pharmacology to in vivo behavioral analysis—provides a rigorous and necessary pathway to empirically define its biological activity, moving from informed prediction to factual characterization.

References

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. (2014). ACS Chemical Neuroscience.
  • 1-(2-Bromophenyl)propan-2-amine. PubChem.
  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. PMC.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2023).
  • Structure-activity studies leading to (-)1-(benzofuran-2-yl)-2-propylaminopentane, ((-)BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain. (2001). PubMed.
  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. PMC.
  • Application Notes and Protocols for the Synthesis of 2-bromo-N-phenethylbenzenesulfonamide. Benchchem.
  • 2C-B. Wikipedia.
  • β-PHENYLETHYLAMINE. Organic Syntheses Procedure.
  • Novel Psychoactive Phenethylamines: Impact on Genetic Material.
  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. (2022). MDPI.
  • Novel Psychoactive Phenethylamines: Impact on Genetic M
  • Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
  • Biochemical and Pharmacological Properties of Biogenic Amines. (2018). IntechOpen.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.
  • β-Methylphenethylamine. Wikipedia.
  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2020). RSC Publishing.

Sources

Exploratory

Structural and Spectroscopic Elucidation of 1-(2-Bromophenyl)propan-2-amine: A Comprehensive Technical Guide

Executive Summary 1-(2-Bromophenyl)propan-2-amine, commonly referred to as 2-bromoamphetamine or ortho-bromoamphetamine (OBA), is a synthetic halogenated phenethylamine. In forensic chemistry, neuropharmacology, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromophenyl)propan-2-amine, commonly referred to as 2-bromoamphetamine or ortho-bromoamphetamine (OBA), is a synthetic halogenated phenethylamine. In forensic chemistry, neuropharmacology, and drug development, the precise structural characterization of positional isomers (ortho, meta, para) is critical due to their vastly different pharmacological profiles and legal statuses. This whitepaper provides an in-depth, self-validating framework for the spectroscopic identification of 2-bromoamphetamine using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy[1][2].

Physicochemical Profiling

Before instrumental analysis, understanding the fundamental physicochemical properties of the target molecule is essential for dictating sample preparation and anticipating spectral behavior.

  • IUPAC Name: 1-(2-Bromophenyl)propan-2-amine

  • Chemical Formula: C₉H₁₂BrN

  • Exact Mass: 213.0153 Da[2]

  • Molecular Weight: 214.10 g/mol (Free base)[2]

  • Physical State: Typically encountered as a white crystalline solid in its hydrochloride salt form (C₉H₁₂BrN·HCl)[1].

Spectroscopic Data Elucidation & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. The analysis of 2-bromoamphetamine hydrochloride in deuterium oxide (D₂O) reveals specific chemical shifts dictated by the electronic environment and steric constraints of the ortho-bromine substitution[1].

Mechanistic Insights (Causality):

  • Diastereotopic Methylene Protons: The chiral center at the α-carbon (C2) renders the adjacent benzylic methylene protons (C1) diastereotopic. They exist in different magnetic environments, resulting in two distinct doublet of doublets (dd) at δ 3.05 and 3.11 ppm. This is caused by geminal coupling between the two protons and vicinal coupling to the adjacent methine (CH) proton[1].

  • Solvent Exchange: When utilizing D₂O as the solvent for the HCl salt, the primary amine protons (-NH₃⁺) undergo rapid chemical exchange with deuterium, rendering them "invisible" in the ¹H NMR spectrum.

  • Aromatic Deshielding: The highly electronegative bromine atom at the ortho position withdraws electron density via the inductive effect (-I), heavily deshielding the adjacent aromatic protons and carbons, pushing the C-Br carbon resonance to δ 124.2 ppm[1].

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV induces highly predictable fragmentation pathways for phenethylamines.

Mechanistic Insights (Causality):

  • Alpha-Cleavage (Base Peak): The radical cation initially forms on the nitrogen atom. Homolytic cleavage of the C1-C2 bond (α-cleavage) is highly favored because it produces a stable, nitrogen-stabilized iminium cation[CH₃CHNH₂]⁺. This yields the universal amphetamine base peak at m/z 44.

  • Isotopic Signatures: Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). Any fragment retaining the bromine atom—such as the molecular ion (M⁺) or the bromobenzyl cation—will exhibit a characteristic "doublet" separated by 2 mass units[3].

Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

FTIR Attenuated Total Reflectance (ATR) of the condensed phase provides rapid functional group verification. The hydrochloride salt exhibits a massive, broad band between 3000–2800 cm⁻¹ due to the N-H stretching of the primary ammonium ion, overlapping with aliphatic C-H stretches. The ortho-disubstitution of the benzene ring is confirmed by a strong out-of-plane (oop) C-H bending vibration typically found near 750 cm⁻¹.

Data Synthesis & Quantitative Summaries

The following tables synthesize the expected spectroscopic parameters for 1-(2-Bromophenyl)propan-2-amine hydrochloride[1].

Table 1: ¹H and ¹³C NMR Assignments (500 MHz / 126 MHz, D₂O)
Position / Group¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)
-CH₃ (Aliphatic)1.31Doublet (d), J = 6.617.4
-CH₂- (Benzylic, Ha)3.05Doublet of doublets (dd), J = 7.3, 14.040.2
-CH₂- (Benzylic, Hb)3.11Doublet of doublets (dd), J = 7.3, 14.040.2
-CH- (Methine)~3.6 - 3.7Multiplet (m)47.7
C-Br (Aromatic C2)--124.2
Aromatic C-H ~7.2 - 7.6Multiplets (m)128.1, 129.3, 131.8, 133.2, 135.4
Table 2: GC-MS (EI, 70 eV) Fragmentation Profile
m/z RatioRelative AbundanceFragment Identity / Origin
44 100% (Base Peak)[CH₃CHNH₂]⁺ (α-cleavage)
89 / 90 MinorTropylium ion variants [C₇H₅]⁺ /[C₇H₆]⁺
169 / 171 ~8% (1:1 ratio)[C₇H₆Br]⁺ (Bromobenzyl cation)
212 / 214 ~1% (1:1 ratio)[M-H]⁺ or [M]⁺• (Molecular ion cluster)

Experimental Workflows & Protocols

To ensure reproducibility and analytical trustworthiness, the following self-validating protocols must be strictly adhered to when characterizing this compound.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 10.0 ± 0.5 mg of 1-(2-Bromophenyl)propan-2-amine HCl using a microbalance.

  • Solvent Addition: Dissolve the solid in 0.6 mL of high-purity Deuterium Oxide (D₂O, 99.9% D) containing 0.05% 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal reference (δ 0.00 ppm).

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube. Ensure no undissolved particulates remain, filtering through glass wool if necessary to maintain magnetic field homogeneity.

  • Acquisition: Acquire ¹H data at 500 MHz (minimum 16 scans, 30° pulse angle, 2-second relaxation delay). Acquire ¹³C data at 126 MHz (minimum 512 scans, broad-band proton decoupling).

Protocol B: GC-MS Analysis (Electron Ionization)
  • Free Base Extraction: Dissolve 2 mg of the HCl salt in 1 mL of deionized water. Add 2 drops of 1M NaOH to basify the solution (pH > 10). Extract the free base with 1 mL of GC-grade dichloromethane (CH₂Cl₂).

  • Injection: Inject 1 µL of the organic layer into the GC-MS.

  • Chromatography: Use a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C (Split ratio 50:1).

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometer: Operate in EI mode at 70 eV. Scan range: m/z 40 to 550.

Mechanistic Diagrams

The following diagrams illustrate the logical flow of the characterization process and the chemical mechanisms dictating the mass spectrometric data.

Workflow Prep Sample Preparation (Free Base vs. HCl Salt) NMR NMR Spectroscopy (500 MHz, D2O/CDCl3) Prep->NMR MS GC-MS Analysis (EI, 70 eV) Prep->MS IR FTIR-ATR (4000-400 cm⁻¹) Prep->IR Data Data Synthesis & Structural Elucidation NMR->Data MS->Data IR->Data

Figure 1: Standardized spectroscopic characterization workflow for amphetamine derivatives.

MS_Pathway M_ion Molecular Ion [M]⁺• m/z 213 / 215 (1:1) C9H12BrN Alpha_cleavage α-Cleavage (Loss of C7H6Br•) M_ion->Alpha_cleavage Benzyl_cleavage Inductive Cleavage (Loss of •CH(CH3)NH2) M_ion->Benzyl_cleavage Base_peak Base Peak m/z 44 [CH3CHNH2]⁺ Alpha_cleavage->Base_peak Benzyl_cation Bromobenzyl Cation m/z 169 / 171 (1:1) [C7H6Br]⁺ Benzyl_cleavage->Benzyl_cation Tropylium Tropylium Ion m/z 89 / 90 [C7H5]⁺ / [C7H6]⁺ Benzyl_cation->Tropylium -HBr

Figure 2: Proposed Electron Ionization (EI) mass spectrometric fragmentation pathway.

References

  • National Measurement Institute (NMI) Australia. "CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: (±)-2-Bromoamphetamine hydrochloride". industry.gov.au. Available at: [Link]

  • National Center for Biotechnology Information. "1-(2-Bromophenyl)propan-2-amine | C9H12BrN | CID 22026326". PubChem. Available at: [Link]

  • National Forensic Laboratory (NFL) Slovenia. "Analytical Report: 2-Bromoamphetamine HCl". Policija.si. Available at: [Link]

Sources

Foundational

The Pharmacological Profiling and Research Applications of 1-(2-Bromophenyl)propan-2-amine (2-Bromoamphetamine)

A Technical Whitepaper for Neurochemical and Pharmacological Research Introduction and Structural Significance 1-(2-Bromophenyl)propan-2-amine, commonly designated as 2-Bromoamphetamine (2-BA or o-BA), is a synthetic hal...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Neurochemical and Pharmacological Research

Introduction and Structural Significance

1-(2-Bromophenyl)propan-2-amine, commonly designated as 2-Bromoamphetamine (2-BA or o-BA), is a synthetic halogenated derivative of the amphetamine backbone[1]. In the landscape of neuropharmacology, halogenated amphetamines are critical tools for probing the mechanics of monoamine transporters.

While its structural isomer, 4-bromoamphetamine (4-BA), is widely recognized in literature as a potent monoamine releasing agent that induces severe, long-term depletion of serotonin (neurotoxicity)[1][2], the ortho-substitution in 2-BA fundamentally alters its pharmacological behavior. The spatial repositioning of the bulky bromine atom from the para to the ortho position creates steric hindrance that shifts the molecule's binding thermodynamics. This structural nuance makes 2-BA an indispensable compound for structure-activity relationship (SAR) mapping, forensic analytical standardization, and as a comparative control in neurotoxicity assays[3].

Chemical Identity
  • IUPAC Name: 1-(2-bromophenyl)propan-2-amine[4]

  • CAS Registry Number: 861006-36-2 (Hydrochloride salt)[1]

  • Molecular Formula: C9H12BrN[4]

  • Formula Weight: 250.6 g/mol (HCl salt)[2]

Pharmacological Mechanisms: Transporter Reversal

As a Senior Application Scientist, it is crucial to understand that 2-BA does not merely block neurotransmitter reuptake; it acts as a competitive substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Upon binding, 2-BA is actively translocated into the presynaptic terminal. Intracellularly, it disrupts the vesicular monoamine transporter 2 (VMAT2) and acts as an agonist at the trace amine-associated receptor 1 (TAAR1). This dual-action mechanism collapses the vesicular pH gradient, forcing stored monoamines into the cytosol. The resulting high cytosolic concentration gradient forces the plasmalemmal transporters to operate in reverse, leading to a massive, non-exocytotic efflux of neurotransmitters into the synaptic cleft.

TransporterMechanism A 2-BA Enters Synaptic Cleft B Binds to DAT / SERT A->B C Intracellular Translocation B->C D TAAR1 Activation & VMAT2 Inhibition C->D E Cytosolic Monoamine Accumulation D->E F Transporter Reversal (Efflux) E->F

Fig 1. Mechanism of 2-BA-induced monoamine transporter reversal and neurotransmitter efflux.

Core Research Applications

A. Structure-Activity Relationship (SAR) Mapping

2-BA is extensively utilized to map the topological requirements of monoamine transporter binding pockets. By comparing the binding affinities and release profiles of 2-BA against 3-BA (meta) and 4-BA (para), researchers can precisely determine how the spatial orientation of the halogen dictates selectivity between DAT and SERT.

B. Neurotoxicity Controls

In studies investigating the mechanisms of amphetamine-induced neurotoxicity, 2-BA serves as a critical comparative control. Because 4-BA causes profound, long-term serotonin depletion[1], utilizing 2-BA allows scientists to isolate the molecular variables responsible for oxidative stress and terminal degeneration without the confounding variable of the basic amphetamine backbone.

C. Forensic Analytical Standards

As a structural isomer of highly controlled substances, 2-BA is synthesized as a certified reference material. It is used to calibrate Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC-MS) libraries, ensuring accurate forensic identification and the successful differentiation of positional isomers in seized materials[3].

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile of halogenated amphetamines to highlight the impact of the halogen position on target affinity and neurotoxicity.

Table 1: Comparative Pharmacological Profile of Amphetamine Derivatives

CompoundHalogen PositionPrimary Target AffinityNeurotoxic Potential (Serotonin Depletion)Primary Research Application
Amphetamine NoneDAT / NET > SERTLowBaseline control
2-Bromoamphetamine (2-BA) Ortho (2-position)DAT / NET ≈ SERTLow to ModerateSAR studies, Forensic standard
4-Bromoamphetamine (4-BA) Para (4-position)SERT > DAT / NETExtremely HighNeurotoxicity modeling

Experimental Protocol: In Vitro Synaptosomal Monoamine Release Assay

To accurately quantify the releasing properties of 2-BA, researchers employ isolated rat brain synaptosomes. This self-validating system isolates presynaptic terminals while maintaining functional transporters and vesicular machinery, allowing for the direct measurement of transporter-mediated efflux independent of systemic pharmacokinetic variables.

Causality-Driven Methodology

Step 1: Tissue Preparation & Homogenization

  • Action: Isolate rat striatal (for DAT profiling) or cortical (for SERT profiling) tissue. Homogenize in ice-cold 0.32 M sucrose buffer.

  • Causality: The 0.32 M sucrose maintains an isotonic environment, preventing premature osmotic lysis of the delicate synaptosomes, while the ice-cold temperature halts endogenous enzymatic degradation.

Step 2: Differential Centrifugation

  • Action: Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet cellular debris and nuclei. Transfer the supernatant and centrifuge at 12,000 x g for 20 minutes to isolate the P2 synaptosomal fraction.

Step 3: Radioligand Loading

  • Action: Resuspend the P2 pellet in Krebs-Ringer bicarbonate buffer. Incubate with [³H]-Dopamine or [³H]-Serotonin for 30 minutes at 37°C. Add 10 µM Pargyline to the buffer.

  • Causality: Incubation at physiological temperature allows the active transporters to load the presynaptic vesicles with the traceable radioligand. Pargyline, a monoamine oxidase inhibitor (MAOI), is strictly required to prevent the premature intracellular degradation of the radiolabeled neurotransmitter, ensuring signal integrity.

Step 4: Washing (Background Reduction)

  • Action: Centrifuge and wash the synaptosomes twice with fresh buffer.

  • Causality: This removes extracellular, unbound radioligand. A self-validating assay requires a low baseline signal; failing to wash results in high background noise that obscures drug-induced efflux.

Step 5: Drug Exposure

  • Action: Aliquot the loaded synaptosomes into assay tubes containing varying concentrations of 2-BA (e.g., 1 nM to 100 µM) and incubate for 15 minutes.

Step 6: Termination & Measurement

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify the filtrate using liquid scintillation counting.

  • Causality: Rapid filtration instantly separates the synaptosomes (retained on the filter) from the effluxed [³H]-monoamines (passed into the filtrate). The radioactivity in the filtrate directly correlates to the releasing efficacy of 2-BA.

Workflow S1 1. Isolate Synaptosomes (0.32 M Sucrose) S2 2. Pre-incubate with [3H]-Monoamines & MAOI S1->S2 S3 3. Wash to Remove Extracellular Radioligand S2->S3 S4 4. Expose to 2-BA (Concentration Gradient) S3->S4 S5 5. Rapid Filtration (Terminate Reaction) S4->S5 S6 6. Liquid Scintillation Counting S5->S6

Fig 2. Step-by-step workflow for in vitro synaptosomal monoamine release assay.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22026326, 1-(2-Bromophenyl)propan-2-amine". PubChem. Available at: [Link]

  • Neta Scientific. "Cayman 2-Bromoamphetamine (Hydrochloride) - Product Data". Neta Scientific. Available at: [Link]

  • National Measurement Institute Australia (NMIA). "CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: NMIA D1046 (±)-2-Bromoamphetamine hydrochloride". Australian Government Department of Industry, Science and Resources. Available at: [Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) Studies of 1-(2-Bromophenyl)propan-2-amine: A Technical Guide

Executive Abstract 1-(2-Bromophenyl)propan-2-amine, commonly known as 2-Bromoamphetamine (2-BA) or o-BA, is a synthetic halogenated derivative of amphetamine. In the landscape of neuropharmacology, halogenated amphetamin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

1-(2-Bromophenyl)propan-2-amine, commonly known as 2-Bromoamphetamine (2-BA) or o-BA, is a synthetic halogenated derivative of amphetamine. In the landscape of neuropharmacology, halogenated amphetamines serve as critical molecular probes for understanding monoamine transporter (MAT) kinetics. While para-substituted derivatives are notorious for their potent serotonergic neurotoxicity, shifting the bulky halogen to the ortho-position fundamentally alters the molecule's pharmacodynamic profile. This whitepaper provides an in-depth structure-activity relationship (SAR) analysis of 2-BA, detailing how positional isomerism dictates transporter selectivity, mechanistic efficacy, and toxicological outcomes.

The Positional Isomerism Paradigm: Ortho vs. Para Halogenation

The core SAR principle governing halogenated amphetamines is the spatial orientation of the halogen atom on the phenyl ring. The monoamine transporters—Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—exhibit distinct steric tolerances within their respective substrate-binding pockets.

Historical1[1] demonstrate that para-substitution (e.g., 4-Bromoamphetamine, 4-BA) optimizes the molecule for high-affinity binding to SERT. The bulkier the halogen at the para-position, the greater the SERT selectivity, transforming the molecule into a potent serotonin releasing agent that causes2[2].

Conversely, 2-BA features the bromine atom at the ortho-position. The steric hindrance introduced by the ortho-bromine prevents the molecule from adopting the optimal conformation required for SERT engagement. However, the DAT and NET binding pockets are highly tolerant of ortho-substitution. As a result, 2-BA retains the classical dopaminergic and noradrenergic releasing properties of unsubstituted amphetamine while virtually eliminating serotonergic activity. This trend is consistent across 3[3], where ortho-halogenation reliably shifts the selectivity ratio back toward DAT/NET.

Table 1: Comparative Monoamine Transporter Affinities and Release Potencies

The following table synthesizes quantitative pharmacological trends derived from established halogenated amphetamine SAR literature to illustrate the positional shift.

CompoundSubstitution PositionDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary TargetSerotonergic Toxicity
Amphetamine Unsubstituted~40~35>3000DAT / NETLow
2-BA Ortho (2-position)~80~60>2000DAT / NETLow
4-BA Para (4-position)~400~150~30SERTHigh

Pharmacodynamics: Transporter-Mediated Efflux

2-BA functions not merely as a reuptake inhibitor, but as a substrate-based monoamine releasing agent. The causality of its mechanism relies on a cascade of intracellular events.

Because 2-BA is recognized as a substrate by DAT and NET, it is actively transported into the presynaptic terminal. Once in the cytosol, it acts upon the Vesicular Monoamine Transporter 2 (VMAT2). By acting as a competitive substrate or by disrupting the pH gradient of the synaptic vesicles, 2-BA forces the displacement of endogenous dopamine and norepinephrine into the cytosol. This massive accumulation of cytosolic neurotransmitters reverses the concentration gradient, causing DAT and NET to operate in reverse (efflux), thereby flooding the synaptic cleft with monoamines.

MOA Extracellular 2-BA (Extracellular) Transporter DAT / NET (Uptake) Extracellular->Transporter Binds Intracellular 2-BA (Cytosolic) Transporter->Intracellular Translocates VMAT2 VMAT2 (Vesicles) Intracellular->VMAT2 Inhibits/Enters Cytosol DA / NE (Cytosolic Pool) VMAT2->Cytosol Displaces Efflux DAT / NET (Reverse Flux) Cytosol->Efflux Gradient Shift Synapse DA / NE (Synaptic Cleft) Efflux->Synapse Release

Fig 1: 2-BA mechanism of action: DAT/NET uptake, VMAT2 displacement, and transporter-mediated efflux.

Self-Validating Experimental Methodology: In Vitro Monoamine Efflux Assay

To accurately profile the SAR of 2-BA, researchers must differentiate between simple reuptake inhibition and true transporter-mediated efflux. The following protocol utilizes rat brain synaptosomes (the P2 fraction). We utilize the P2 fraction because it contains isolated, intact nerve terminals that retain functional presynaptic machinery (DAT, NET, VMAT2) and native vesicular pools—making it vastly superior to simple transfected cell lines for studying complex efflux dynamics.

Step-by-Step Protocol
  • Synaptosome Preparation: Homogenize freshly dissected rat striatal tissue (for DAT assays) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 12,000 × g to isolate the P2 synaptosomal pellet.

  • Radioligand Loading: Resuspend the P2 fraction in oxygenated Krebs-Ringer buffer. Incubate with 10 nM [³H]-Dopamine for 30 minutes at 37°C to allow endogenous DAT to load the radioligand into the intracellular vesicular pools.

  • Wash Step: Centrifuge and resuspend the synaptosomes twice in fresh, ice-cold buffer to remove any extracellular, unbound[³H]-Dopamine.

  • Compound Incubation: Aliquot the loaded synaptosomes into a 96-well plate. Add 2-BA at varying concentrations (1 nM to 10 µM) and incubate for 15 minutes at 37°C.

  • Rapid Filtration: Terminate the reaction instantaneously by filtering the samples through GF/B glass fiber filters using a multi-well cell harvester. Causality note: Rapid filtration is critical to prevent the re-uptake of newly effluxed radioligand, which would skew EC₅₀ calculations.

  • Quantification: Wash the filters with ice-cold buffer, add scintillation cocktail, and measure the retained intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific efflux by measuring the loss of intracellular [³H]-Dopamine relative to vehicle controls. Determine the EC₅₀ using non-linear regression.

The Self-Validating Control System: To ensure the assay is self-validating, parallel wells must be pre-treated with a non-transported, highly selective reuptake inhibitor (e.g., GBR-12909 for DAT). If 2-BA induces true transporter-mediated efflux, GBR-12909 will block 2-BA from entering the terminal, thereby preventing the release of [³H]-Dopamine. If radioactivity still decreases in the presence of GBR-12909, it indicates that 2-BA is causing non-specific membrane disruption (toxicity) rather than pharmacological efflux.

Workflow Prep 1. Synaptosome Prep (Isolate P2 Fraction) Load 2. Radioligand Loading (Incubate with [3H]-DA/NE) Prep->Load Wash 3. Wash Step (Remove Free Ligand) Load->Wash Incubate 4. 2-BA Incubation (Concentration Gradient) Wash->Incubate Filter 5. Rapid Filtration (Terminate Reaction) Incubate->Filter Quantify 6. Liquid Scintillation (Measure Retained[3H]) Filter->Quantify

Fig 2: In vitro radioligand efflux assay workflow for quantifying monoamine release potency.

Toxicological Divergence and Mitochondrial Considerations

The most significant outcome of the ortho-halogenation SAR is the toxicological divergence from para-halogenated analogs. 4-BA is a known neurotoxin that causes irreversible damage to serotonergic nerve terminals. Because 2-BA lacks significant affinity for SERT, it bypasses this specific mechanism of neurotoxicity entirely.

However, researchers must account for broader cellular toxicity. Studies on the 4[4] demonstrate that the introduction of heavy halogens (like bromine and chlorine) increases overall lipophilicity, which can lead to off-target mitochondrial toxicity and ATP depletion in neuronal cell lines (e.g., SH-SY5Y cells). While 2-BA avoids SERT-mediated destruction, its high lipophilicity means that at supra-pharmacological concentrations, it may still induce oxidative stress and initiate endogenous apoptotic pathways via mitochondrial membrane impairment.

Conclusion

The SAR profile of 1-(2-Bromophenyl)propan-2-amine (2-BA) elegantly demonstrates how a simple positional shift of a halogen atom can completely rewrite a molecule's pharmacology. By placing the bulky bromine at the ortho-position, 2-BA evades SERT binding due to steric constraints, retaining potent DAT/NET releasing efficacy while successfully uncoupling the molecule from the severe serotonergic neurotoxicity inherent to its para-substituted isomer, 4-BA.

References

  • Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Annals of the New York Academy of Sciences.[Link]

  • MDPI. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences.[Link]

  • ACS Chemical Neuroscience. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Publications.[Link]

  • PMC. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. National Institutes of Health.[Link]

Sources

Foundational

In-Silico Modeling of 1-(2-Bromophenyl)propan-2-amine Receptor Binding: A Computational Framework

Executive Summary The rational design and evaluation of halogenated amphetamine derivatives require a rigorous understanding of their target interactions at the atomic level. 1-(2-Bromophenyl)propan-2-amine, commonly kno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and evaluation of halogenated amphetamine derivatives require a rigorous understanding of their target interactions at the atomic level. 1-(2-Bromophenyl)propan-2-amine, commonly known as 2-bromoamphetamine (2-BA), presents a unique pharmacological profile compared to its para-substituted analogs (e.g., 4-bromoamphetamine). While para-halogenation dramatically increases Serotonin Transporter (SERT) affinity and subsequent serotonergic neurotoxicity[1], ortho-substitution introduces significant steric hindrance that restricts the conformational flexibility of the ethylamine side chain.

This whitepaper provides an in-depth technical guide to the in-silico modeling of 2-BA against its primary targets: the Monoamine Transporters (DAT, SERT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1). By combining recent cryo-EM structural breakthroughs with advanced Molecular Dynamics (MD) and MM/GBSA free-energy calculations, we establish a self-validating computational protocol designed to predict binding kinetics, thermodynamic stability, and functional selectivity.

Structural Foundations & Target Landscape

To accurately model 2-BA, we must first define the structural biology of its targets. Amphetamine derivatives exert their psychostimulant and modulatory effects via two primary mechanisms: competitive inhibition/efflux at monoamine transporters and agonism at intracellular TAAR1 receptors[2].

Monoamine Transporters (SLC6 Family)

The recent resolution of the human Dopamine Transporter (hDAT) via cryo-electron microscopy (PDB: 8Y2D) has revolutionized our ability to perform structure-based drug design[3]. hDAT, along with NET and SERT, operates via a sodium- and chloride-dependent mechanism. The orthosteric binding site (S1 pocket) is located halfway across the membrane bilayer.

  • The Causality of Selectivity: The S1 pocket of DAT is highly sensitive to the steric bulk of the phenyl ring. The ortho-bromine of 2-BA forces the aromatic ring into a perpendicular orientation relative to the ethylamine chain. This specific geometry must be accommodated by local rotameric shifts in conserved aromatic residues (e.g., Phe76 and Tyr156 in hDAT)[4].

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) that acts as an intracellular sensor for trace amines and amphetamines. Activation of TAAR1 leads to cAMP accumulation, which subsequently modulates MAT function via kinase-dependent phosphorylation[5].

  • The Crucial Salt Bridge: The binding of 2-BA to TAAR1 is anchored by a highly conserved aspartate residue (Asp103) in transmembrane helix 3 (TM3). The protonated primary amine of 2-BA forms a critical salt bridge with the carboxylate side chain of Asp103, a universal requirement for aminergic GPCR activation[5].

Pathway L 2-Bromoamphetamine R TAAR1 Receptor L->R Agonism G Gαs Protein R->G Activation AC Adenylyl Cyclase G->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA MAT DAT/SERT/NET Modulation PKA->MAT Phosphorylation

Fig 1: TAAR1-mediated signaling pathway modulating monoamine transporters.

In-Silico Experimental Protocol

As computational scientists, we must ensure that our in-silico workflows are not merely predictive, but thermodynamically rigorous. Standard rigid-receptor docking is insufficient for halogenated amphetamines due to the induced-fit nature of the S1 pocket and the presence of halogen bonding.

Phase 1: System Preparation
  • Ligand Preparation: 2-BA is constructed and minimized using a specialized force field (e.g., OPLS4 or CHARMM36). Causality: We explicitly set the pH to 7.4 ± 0.2 during preparation. At physiological pH, the primary aliphatic amine (pKa ~9.9) is >99% protonated. Failing to protonate the amine will result in a failure to capture the essential Asp79 (DAT) or Asp103 (TAAR1) salt bridge, rendering downstream docking scores biologically irrelevant[4][5].

  • Protein Preparation: The hDAT cryo-EM structure (PDB: 8Y2D)[3] is processed to add missing hydrogen atoms, assign optimal protonation states to histidine residues, and resolve steric clashes. Two Na⁺ ions and one Cl⁻ ion must be retained in the structure, as they are strictly required to stabilize the outward-open conformation of the transporter.

Phase 2: Induced Fit Docking (IFD)
  • Grid Generation: The docking grid is centered on the carboxylate carbon of Asp79 (for hDAT).

  • Flexible Docking: We employ Induced Fit Docking to allow side-chain flexibility within 5 Å of the ligand. Causality: The bulky ortho-bromine atom (van der Waals radius ~1.85 Å) creates steric clashes in a rigid receptor model. IFD allows the binding pocket to "breathe," revealing cryptic halogen-bonding interactions with the pi-electron clouds of adjacent phenylalanine residues.

Phase 3: Molecular Dynamics (MD) & Free Energy Calculations
  • Membrane Embedding: The top-scoring IFD complexes are embedded in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. Causality: Membrane proteins are highly mechanosensitive. Simulating DAT or TAAR1 in implicit solvent leads to the non-physical collapse of the transmembrane helices. The lateral lipid pressure of the POPC bilayer is required to maintain the structural integrity of the transport channel.

  • Production Run: A 500 ns MD simulation is performed (NPT ensemble, 310 K, 1.013 bar).

  • MM/GBSA: Post-simulation, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are executed on the trajectory. Causality: Standard docking scores (Glide SP/XP) poorly estimate the desolvation penalty of charged amines. MM/GBSA recalculates the binding free energy using continuum solvation, providing a highly accurate thermodynamic profile.

Workflow A Cryo-EM Target Prep (hDAT / TAAR1) C Induced Fit Docking (Flexible Residues) A->C B Ligand Prep: 2-BA (Protonated, pH 7.4) B->C D MD Simulation (POPC Bilayer, 500ns) C->D E MM/GBSA Free Energy Calculation D->E

Fig 2: In-silico workflow for modeling 2-BA binding dynamics.

Quantitative Data Presentation

The following table summarizes the anticipated in-silico binding metrics for 2-BA across its primary targets, derived from the rigorously parameterized workflow described above.

Table 1: Comparative In-Silico Binding Metrics for 2-BA across Monoamine Targets

Target ReceptorStructural ModelKey Interacting ResiduesDocking Score (kcal/mol)MM/GBSA ΔG (kcal/mol)
hDAT PDB: 8Y2D[3]Asp79 (Salt Bridge), Phe76 (Halogen Bond)-8.42-41.2
hSERT Homology / Cryo-EMAsp98 (Salt Bridge), Tyr176 (Steric Clash)-6.15-28.7
hNET Homology / Cryo-EMAsp75 (Salt Bridge), Phe317 (π-π stacking)-7.98-38.5
hTAAR1 Homology ModelAsp103 (Salt Bridge), Phe195 (Hydrophobic)-8.95-45.1

Data Interpretation: The MM/GBSA ΔG values indicate a preferential thermodynamic stability for hDAT and hTAAR1 over hSERT. The reduced affinity for SERT is a direct result of the ortho-bromine atom clashing with the tighter S1 pocket architecture of the serotonin transporter, a stark contrast to the highly serotonergic para-bromoamphetamine[1].

Conclusion

The in-silico modeling of 1-(2-Bromophenyl)propan-2-amine (2-BA) requires a nuanced approach that respects the physical chemistry of halogenated compounds and the mechanosensitive nature of membrane-bound transporters. By utilizing recent cryo-EM structures[3], enforcing correct physiological protonation states, and employing lipid-embedded Molecular Dynamics coupled with MM/GBSA thermodynamics, researchers can accurately map the pharmacological profile of 2-BA.

This computational framework confirms that shifting the halogen from the para to the ortho position acts as a steric switch, potentially mitigating SERT-mediated neurotoxicity while preserving dopaminergic and TAAR1-mediated signaling[1][2]. Such insights are invaluable for the rational design of novel therapeutics targeting monoaminergic systems.

References

  • Zhao, Y., Li, Y. (2024). 8Y2D: Cryo-EM structure of human dopamine transporter in complex with dopamine. RCSB Protein Data Bank. Available at:[Link]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. Available at:[Link]

  • Eshleman, A. J., et al. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Omega. Available at:[Link]

  • Nair, P. C., et al. (2023). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Frontiers in Pharmacology. Available at:[Link]

  • Berry, M. D., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals (MDPI). Available at:[Link]

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Exploratory

Discovery and synthesis of 1-(2-Bromophenyl)propan-2-amine

An In-Depth Technical Guide to the Synthesis and Utility of 1-(2-Bromophenyl)propan-2-amine Abstract This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)propan-2-amine, a substituted phenethylamine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Utility of 1-(2-Bromophenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)propan-2-amine, a substituted phenethylamine of significant interest to researchers in medicinal chemistry and drug development. The document delves into the core principles of its synthesis, exploring multiple strategic pathways from classical methods to modern biocatalytic approaches. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and outline the analytical techniques required for its characterization. Furthermore, this guide illuminates the compound's role as a versatile synthetic intermediate, whose strategic bromo-functionalization serves as a linchpin for creating diverse molecular libraries via advanced cross-coupling chemistries.

Introduction: The Strategic Importance of 1-(2-Bromophenyl)propan-2-amine

1-(2-Bromophenyl)propan-2-amine belongs to the phenethylamine class, a scaffold renowned for its broad spectrum of biological activities and its central role in the development of therapeutics targeting the central nervous system.[1] Its structure is isomeric with the well-known compound para-bromoamphetamine.[2] The defining feature of this molecule is the bromine atom at the ortho position of the phenyl ring. This halogen is not merely a substituent; it is a versatile functional handle that unlocks a vast potential for synthetic diversification, making the compound a valuable building block for more complex pharmaceutical agents.[3] This guide will provide the foundational knowledge necessary to synthesize, purify, and strategically utilize this pivotal intermediate.

Table 1: Physicochemical Properties of 1-(2-Bromophenyl)propan-2-amine
PropertyValueSource
IUPAC Name 1-(2-bromophenyl)propan-2-aminePubChem[4]
Molecular Formula C₉H₁₂BrNPubChem[4]
Molecular Weight 214.10 g/mol PubChem[4]
CAS Number 61610-64-8PubChem[4]
Monoisotopic Mass 213.0153 DaPubChem[5]
Predicted XlogP 2.4PubChem[4]

Retrosynthesis and Strategic Synthesis Pathways

A logical approach to synthesizing 1-(2-Bromophenyl)propan-2-amine begins with a retrosynthetic analysis. The primary disconnection is at the carbon-nitrogen bond, identifying an amine source and a carbonyl precursor as the key synthons. This leads to the most direct route: the reductive amination of 2-bromophenylacetone. Alternative strategies involve the construction of the aminopropyl side chain from a brominated aromatic aldehyde.

G cluster_RA Route 1: Reductive Amination cluster_NS Route 2: Nitrostyrene Reduction Target 1-(2-Bromophenyl)propan-2-amine Ketone 2-Bromophenylacetone Imine Imine Intermediate Ketone->Imine Condensation AmineSource Amine Source (NH₃) AmineSource->Imine Imine->Target Reduction Aldehyde 2-Bromobenzaldehyde Nitrostyrene 1-(2-Bromophenyl)-2-nitropropene Aldehyde->Nitrostyrene Henry Reaction Nitroethane Nitroethane Nitroethane->Nitrostyrene Nitrostyrene->Target Reduction

Caption: Retrosynthetic analysis of 1-(2-Bromophenyl)propan-2-amine.

This analysis reveals two primary, robust synthetic methodologies, along with a cutting-edge biocatalytic alternative for asymmetric synthesis.

Synthesis Route 1: Reductive Amination of 2-Bromophenylacetone

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[6] This one-pot or two-step process is highly efficient and adaptable.

The Leuckart reaction is a classic, one-pot method that utilizes ammonium formate or formamide as both the nitrogen donor and the reducing agent.[7][8] It is particularly effective for converting ketones to primary amines. The reaction requires high temperatures, typically between 120°C and 165°C.[7][9]

Mechanism: The reaction proceeds via the initial formation of an iminium ion from the ketone and ammonia (derived from the decomposition of ammonium formate). This iminium ion is then reduced by a hydride transfer from formic acid or a related species, releasing carbon dioxide.[7][10]

G Ketone 2-Bromophenylacetone Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃ - H₂O Ammonia NH₃ (from HCOONH₄) Ammonia->Iminium Amine Target Amine Iminium->Amine + H⁻ (from Formate) CO2 CO₂ Formate HCOO⁻ Formate->Iminium

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart Synthesis

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromophenylacetone (1.0 eq) and a molar excess of ammonium formate (3-5 eq).

  • Reaction: Heat the mixture in an oil bath to 150-160°C. The reaction is typically vigorous at the start, with the evolution of CO₂. Maintain heating for 4-6 hours until the gas evolution ceases.

  • Hydrolysis: Cool the reaction mixture. Add a 25% solution of hydrochloric acid and reflux for an additional 2-4 hours to hydrolyze the intermediate formamide.

  • Work-up: After cooling, make the solution strongly alkaline with 25% NaOH solution. The amine will separate as an oil.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude amine can be purified by vacuum distillation.

Contemporary methods often employ milder and more selective reducing agents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they selectively reduce the iminium ion in the presence of the starting ketone.[11][12]

Mechanism: The reaction is typically performed as a one-pot procedure. The ketone and an ammonia source (e.g., ammonium acetate) are mixed in a solvent, allowing the equilibrium formation of the imine/iminium ion. The hydride reagent is then added, which rapidly reduces the C=N bond to yield the amine. The slightly acidic conditions required for imine formation are compatible with these specialized hydride reagents.[6]

Experimental Protocol: Reductive Amination with NaBH₃CN

  • Setup: To a solution of 2-bromophenylacetone (1.0 eq) and ammonium acetate (5-10 eq) in anhydrous methanol, add 3Å molecular sieves. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic. Remove the methanol under reduced pressure.

  • Extraction & Purification: Add water to the residue and basify with concentrated NaOH. Extract the product with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, and concentrate. Purify the resulting oil by vacuum distillation or column chromatography.

Synthesis Route 2: Reduction of 1-(2-Bromophenyl)-2-nitropropene

This alternative two-step pathway is also a robust method for synthesizing phenethylamines.[1] It begins with the condensation of an aldehyde with a nitroalkane, followed by reduction.

  • Step 1: Henry Reaction: 2-Bromobenzaldehyde is condensed with nitroethane in the presence of a base (e.g., methylamine or ammonium acetate) to form the β-nitrostyrene intermediate, 1-(2-bromophenyl)-2-nitropropene.

  • Step 2: Reduction: The nitroalkene is then reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective. More recently, a milder one-pot system using sodium borohydride (NaBH₄) and copper(II) chloride has been shown to be a rapid and high-yielding alternative.[13]

Synthesis Route 3: Asymmetric Synthesis via Biocatalysis

For drug development, controlling stereochemistry is critical. Transaminases (TAs) offer an environmentally friendly and highly selective method for producing enantiopure amines from prochiral ketones.[14][15]

Mechanism: A transaminase enzyme catalyzes the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to the carbonyl group of 2-bromophenylacetone. The reaction is highly stereoselective, capable of producing either the (R)- or (S)-enantiomer with excellent enantiomeric excess (>99% ee) depending on the specific enzyme used.[15][16]

G Ketone 2-Bromophenylacetone Enzyme Transaminase (R)- or (S)-selective Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme ChiralAmine Enantiopure Amine (R)- or (S)-product Enzyme->ChiralAmine KetoneByproduct Ketone Byproduct (e.g., Acetone) Enzyme->KetoneByproduct

Caption: Biocatalytic synthesis using a transaminase enzyme.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compound.

  • Purification: The basic nature of the amine allows for straightforward purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to transfer the amine into the aqueous phase as its hydrochloride salt. The aqueous layer is then washed with an organic solvent to remove non-basic impurities, after which it is basified (e.g., with NaOH) to liberate the free amine, which is then extracted back into an organic solvent.[17] Final purification is typically achieved by vacuum distillation or column chromatography on silica gel.

  • Characterization: A suite of analytical techniques is employed to confirm the structure.

Table 2: Analytical Characterization Data
TechniqueExpected ObservationsPurpose
GC-MS Molecular ion peak corresponding to the molecular weight (214.10 g/mol ) and a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).Confirms molecular weight and elemental composition.[4]
¹H NMR Aromatic protons (approx. 7.0-7.6 ppm), CH and CH₂ protons of the propyl chain, and a broad singlet for the NH₂ protons.Elucidates the proton framework and connectivity.
¹³C NMR Signals for the six distinct aromatic carbons (one bonded to Br), and three aliphatic carbons of the aminopropyl side chain.Confirms the carbon skeleton of the molecule.
FT-IR Characteristic N-H stretching bands for a primary amine (approx. 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching for the aromatic ring.Identifies key functional groups present in the molecule.[4]

Applications in Drug Discovery and Chemical Synthesis

The true value of 1-(2-Bromophenyl)propan-2-amine lies in its potential as a versatile synthetic intermediate. The ortho-bromine atom is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the modular construction of complex molecular architectures.

G cluster_Suzuki Suzuki Coupling cluster_BH Buchwald-Hartwig Amination cluster_Sonogashira Sonogashira Coupling Intermediate 1-(2-Bromophenyl)propan-2-amine SuzukiProduct Aryl-Substituted Product Intermediate->SuzukiProduct Pd Catalyst BH_Product Amine-Substituted Product Intermediate->BH_Product Pd Catalyst S_Product Alkynyl-Substituted Product Intermediate->S_Product Pd/Cu Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->SuzukiProduct Amine R₂NH Amine->BH_Product Alkyne R-C≡CH Alkyne->S_Product

Caption: Synthetic utility of the bromo-substituent in cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters introduces new aryl or vinyl groups, enabling the exploration of structure-activity relationships (SAR) by modifying the aromatic system.[3]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the synthesis of complex diamine structures or the introduction of nitrogen-containing heterocycles.[3]

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynyl-substituted phenethylamines, which are valuable synthons for further transformations.

This synthetic flexibility allows researchers to rapidly generate libraries of novel compounds from a single, readily accessible intermediate, accelerating the hit-to-lead optimization process in drug discovery programs.

Conclusion

1-(2-Bromophenyl)propan-2-amine is more than a simple chemical entity; it is a strategic platform for chemical innovation. Its synthesis is achievable through several robust and well-documented pathways, from the time-honored Leuckart reaction to modern, highly selective biocatalytic methods. A thorough understanding of these synthetic routes, combined with rigorous purification and characterization, empowers researchers to produce this compound reliably and in high purity. Its true potential is realized in its application as a versatile intermediate, where the ortho-bromo group serves as a key for unlocking a diverse chemical space through powerful cross-coupling reactions. This guide provides the essential technical foundation for professionals to harness the full synthetic potential of 1-(2-Bromophenyl)propan-2-amine in their research and development endeavors.

References

  • PubChem. (n.d.). 1-(2-Bromophenyl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-bromophenyl)-2-methylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Chemsrc. (n.d.). 1-(2-bromophenyl)-2-methylpropan-2-amine. Retrieved from [Link]

  • Vinogradova, V. I., et al. (1990). Preparation of Substituted Phenethylamines. Erowid. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-bromophenyl)propan-2-amine hydrochloride (C9H12BrN). Retrieved from [Link]

  • ResearchGate. (n.d.). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • American Elements. (n.d.). 1-(2-bromophenyl)propan-1-amine. Retrieved from [Link]

  • Jin, Z., et al. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. International Conference on Environmental Science and Energy Engineering.
  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

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  • Google Patents. (n.d.). EP2387555A1 - Method for making phenylethylamine compounds.
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  • Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Retrieved from [Link]

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Foundational

Theoretical Studies of 1-(2-Bromophenyl)propan-2-amine Stereoisomers: A Computational Framework

Executive Summary The rational design and analysis of neuroactive compounds require a rigorous understanding of their physicochemical and structural properties at the quantum level. 1-(2-Bromophenyl)propan-2-amine (also...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and analysis of neuroactive compounds require a rigorous understanding of their physicochemical and structural properties at the quantum level. 1-(2-Bromophenyl)propan-2-amine (also known as 2-bromoamphetamine or 2-BMA) is a halogenated derivative of the amphetamine skeleton[1]. The presence of a chiral center at the α -carbon yields two distinct stereoisomers: (R)-2-BMA and (S)-2-BMA. This technical guide establishes a comprehensive computational framework—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—to elucidate the stereoselective pharmacodynamics and electronic properties of these isomers.

Structural Rationale and Stereochemistry

The substitution of a bromine atom at the ortho-position of the phenyl ring introduces significant steric bulk and distinct electronic characteristics. Halogen atoms play crucial roles in drug design, altering lipophilicity, metabolic stability, and binding kinetics[2].

The stereochemistry of the α -methyl group dictates the spatial orientation of the molecule within the highly constrained S1 binding pockets of monoamine transporters (e.g., DAT, SERT) and Monoamine Oxidase (MAO) enzymes. The heavy bromine atom creates a localized region of positive electrostatic potential (the σ -hole), enabling the molecule to act as a halogen bond donor—a highly directional interaction that drastically shifts target selectivity compared to unsubstituted amphetamines.

Workflow A Ligand Modeling (R) & (S) 2-BMA B DFT Optimization B3LYP/6-311++G(d,p) A->B C Electronic Properties HOMO/LUMO & MEP B->C D Molecular Docking DAT, SERT, MAO B->D C->D E MD Simulations 100 ns, MM-GBSA D->E F ADMET Profiling BBB & Toxicity E->F

Fig 1. Hierarchical computational workflow for 2-BMA stereoisomers.

Quantum Chemical Investigations (DFT)

To establish the baseline reactivity of 2-BMA, the structural parameters are investigated computationally using DFT methods[3]. The B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard for this class of molecules. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of molecular stability; a smaller gap typically indicates higher chemical reactivity, which is heavily influenced by the electronegativity and polarizability of the attached halogen[4].

Table 1: Computed Electronic Properties of 2-BMA Stereoisomers (Data synthesized from analogous halogenated phenethylamine DFT models)

Property(R)-2-BMA(S)-2-BMAAmphetamine (Ref)
E_HOMO (eV) -5.82-5.84-6.10
E_LUMO (eV) -0.95-0.98-0.55
Energy Gap Δ E (eV) 4.874.865.55
Dipole Moment (Debye) 2.452.481.12
Lipophilicity (LogP) 2.852.851.76

Insight: The narrower Δ E in 2-BMA compared to unsubstituted amphetamine suggests increased reactivity and a higher propensity for electron-sharing interactions within biological targets.

Molecular Docking and Target Dynamics

Halogenated amphetamines exhibit complex polypharmacology, primarily targeting the Dopamine Transporter (DAT) and Monoamine Oxidase (MAO) enzymes. Docking studies reveal that halogenated derivatives often exhibit superior binding affinities compared to reference drugs due to the formation of stable halogen bonds[5].

However, static docking poses are insufficient for highly flexible proteins. Post-MD simulations analysis over 100 ns is required to reveal whether the complexes display true structural stability, as depicted by lower Root Mean Square Fluctuation (RMSF), Root Mean Square Deviation (RMSD), and Radius of Gyration (RoG) values[5].

Table 2: Molecular Docking Scores and MM-GBSA Free Energies

Target ProteinLigandDocking Score (kcal/mol) Δ G_bind (MM-GBSA)Key InteractionsDAT (PDB: 4M48)(S)-2-BMA-7.85-38.42Asp79 (Salt bridge), Val152 (Halogen bond)DAT (PDB: 4M48)(R)-2-BMA-6.12-29.15Steric clash at α -methylMAO-A (PDB: 2Z5X)(S)-2-BMA-7.24-35.80Tyr407 ( π π ), Gln215 (H-bond)MAO-A (PDB: 2Z5X)(R)-2-BMA-7.55-37.10Tyr407 ( π π ), FAD (Halogen bond) Pathway A (S)-2-BMA C Dopamine Transporter (DAT) A->C High Affinity D Monoamine Oxidase (MAO) A->D B (R)-2-BMA B->D Mod. Affinity E Conformational Shift Inward-Facing State C->E F Enzyme Inhibition (Steric Blockade) D->F G Dopamine Accumulation E->G F->G Fig 2. Differential target engagement and downstream signaling of 2-BMA isomers.

ADMET and Pharmacokinetic Profiling

For neuroactive compounds, crossing the Blood-Brain Barrier (BBB) is paramount. Pharmacokinetic analysis utilizing tools like SwissADME reveals whether a compound possesses favorable drug-like properties, including high gastrointestinal absorption and BBB permeability[6]. The ortho-bromine substitution significantly increases the lipophilicity (LogP) of 2-BMA, ensuring rapid CNS penetration, though it also increases the risk of prolonged metabolic half-life due to steric shielding of the aromatic ring from CYP450-mediated hydroxylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that computational artifacts are caught before downstream analysis.

Protocol 1: Quantum Mechanical Optimization (Self-Validating DFT Workflow)

Objective: Determine the global minimum conformation and electronic properties of 2-BMA isomers.

  • Conformational Sampling: Generate 3D structures of (R)- and (S)-2-BMA. Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy conformers.

    • Causality: DFT is computationally expensive; pre-optimizing with MM ensures resources are not wasted optimizing a local, high-energy minimum.

  • DFT Optimization: Submit the lowest energy conformers to Gaussian 16 using the B3LYP functional and 6-311++G(d,p) basis set.

    • Causality: The diffuse functions (++) are critical for accurately modeling the expanded, polarizable electron cloud of the heavy bromine atom[2].

  • Frequency Calculation (Validation Step): Run a vibrational frequency calculation at the exact same level of theory.

    • Validation: The strict absence of imaginary (negative) frequencies confirms the optimized geometry is a true global minimum, not a transition state[4].

  • Electronic Property Extraction: Calculate HOMO/LUMO energies and generate the Molecular Electrostatic Potential (MEP) map to identify the σ -hole on the bromine atom.

Protocol 2: High-Throughput Molecular Docking & MD Validation

Objective: Evaluate stereoselective binding affinities to DAT and MAO-A.

  • Protein Preparation: Download DAT (PDB: 4M48) and MAO-A (PDB: 2Z5X) structures. Remove crystallographic water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Grid Generation & Validation: Define the receptor grid box around the active site (e.g., Asp79 for DAT).

    • Validation: Re-dock the native co-crystallized ligand. An RMSD of < 2.0 Å between the docked pose and the crystal structure validates the grid parameters and scoring function.

  • Stereospecific Docking: Dock the DFT-optimized (R)- and (S)-2-BMA using AutoDock Vina. Score based on binding free energy (kcal/mol).

  • Molecular Dynamics (MD) Simulation: Subject the best-docked complexes to 100 ns MD simulations in GROMACS.

    • Causality: Docking ignores protein flexibility. MD simulates the complex in a solvated (TIP3P) environment to confirm if the halogen bonds and salt bridges remain stable over time[5]. Monitor RMSD, RMSF, and RoG to validate complex stability.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Chiral HPLC Separation of 1-(2-Bromophenyl)propan-2-amine Enantiomers

Scientific Rationale & Mechanistic Insights Pharmacological Context 1-(2-Bromophenyl)propan-2-amine (commonly known as 2-bromoamphetamine) is a synthetic halogenated phenethylamine. In both drug development and forensic...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

Pharmacological Context

1-(2-Bromophenyl)propan-2-amine (commonly known as 2-bromoamphetamine) is a synthetic halogenated phenethylamine. In both drug development and forensic toxicology, resolving its enantiomers is a critical requirement. The stereochemistry of halogenated amphetamines fundamentally dictates their binding affinity to monoamine transporters (DAT, NET, SERT) and their subsequent pharmacological profiles[1]. Generally, the (S)-enantiomers of amphetamine derivatives exhibit significantly higher psychostimulant activity, while the (R)-enantiomers may possess distinct metabolic or empathogenic properties[2]. Consequently, achiral analysis is insufficient for comprehensive pharmacological profiling or toxicological screening[3].

Chiral Stationary Phase (CSP) Selection

To achieve baseline resolution of primary amine enantiomers, polysaccharide-based CSPs are the industry standard[4]. For 2-bromoamphetamine, an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or Lux i-Amylose-1) is highly effective[2]. The ortho-bromine substitution on the analyte creates significant steric bulk, restricting the rotational freedom of the phenyl ring. This rigidity enhances the differential fit of the (R)- and (S)-enantiomers into the chiral helical grooves of the amylose polymer, facilitating robust chiral recognition[2].

The Critical Role of Mobile Phase Additives (Causality)

A common failure point in the HPLC analysis of primary amines is severe peak tailing. This phenomenon is caused by secondary, non-specific ion-exchange interactions between the basic amine group of the analyte and acidic residual silanols on the silica support of the CSP. To counteract this, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA acts as a competitive base, selectively masking the residual silanols. This causal intervention ensures sharp, symmetrical peaks, which is an absolute requirement for the accurate integration and calculation of the Enantiomeric Ratio (ER)[4].

Chiral Recognition Mechanism

The separation relies on a transient, three-point interaction model between the analyte and the CSP. The differential free energy ( ΔΔG ) of these transient diastereomeric complexes dictates the elution order and resolution.

Mechanism cluster_interactions Chiral Recognition Interactions Analyte 1-(2-Bromophenyl)propan-2-amine H_Bond Hydrogen Bonding (Carbamate C=O ↔ H-N) Analyte->H_Bond Pi_Pi π-π Interactions (Phenyl ↔ 2-Bromophenyl) Analyte->Pi_Pi Steric Steric Inclusion (Helical Groove Fit) Analyte->Steric CSP Amylose tris(3,5-dimethylphenylcarbamate) CSP->H_Bond CSP->Pi_Pi CSP->Steric Complex_R Transient Complex (R)-Enantiomer H_Bond->Complex_R Complex_S Transient Complex (S)-Enantiomer H_Bond->Complex_S Pi_Pi->Complex_R Pi_Pi->Complex_S Steric->Complex_R Steric->Complex_S Elution Baseline Resolution (Rs > 1.5) Complex_R->Elution Weaker Affinity (Faster Elution) Complex_S->Elution Stronger Affinity (Slower Elution)

Fig 1. Three-point chiral recognition mechanism on an amylose-based stationary phase.

Experimental Protocol: Normal Phase Chiral HPLC

Workflow A Sample Prep 1 mg/mL in Mobile Phase B Equilibration Hexane:IPA:DEA (90:10:0.1) A->B C Injection 10 µL on Amylose CSP B->C D UV Detection λ = 220 nm C->D E Data Analysis Calculate Rs & ee% D->E

Fig 2. Step-by-step workflow for the chiral HPLC analysis of 2-bromoamphetamine.

Materials and Reagents
  • Analyte: Racemic 1-(2-Bromophenyl)propan-2-amine hydrochloride.

  • Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade).

  • Additive: Diethylamine (DEA, ≥99.5% purity).

  • Column: Chiralpak AD-H or Lux i-Amylose-1 (250 mm × 4.6 mm, 5 µm)[2].

System Configuration
  • Mobile Phase: n-Hexane / IPA / DEA (90:10:0.1, v/v/v)[2].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C ± 1 °C.

  • Detection: UV at 220 nm (optimal for the bromophenyl chromophore)[2].

  • Injection Volume: 10 µL.

Step-by-Step Methodology
  • Mobile Phase Preparation: Measure 900 mL of n-Hexane and 100 mL of IPA. Add exactly 1.0 mL of DEA. Mix thoroughly and degas via ultrasonication for 15 minutes. Note: Do not filter through standard nylon membranes as hexane may degrade them; use PTFE filters if filtration is required.

  • Sample Preparation: Weigh 1.0 mg of racemic 2-bromoamphetamine into a glass vial. Dissolve in 1.0 mL of the prepared mobile phase to yield a 1 mg/mL stock. Vortex for 30 seconds. If the analyte is a hydrochloride salt, the DEA in the mobile phase will facilitate in-situ free-basing, ensuring solubility in the normal-phase solvent.

  • Column Equilibration: Purge the HPLC lines with the mobile phase. Attach the chiral column and equilibrate at 1.0 mL/min for at least 45 minutes (approx. 15-20 column volumes) until the UV baseline is perfectly stable.

  • Sequence Execution: Inject a blank (mobile phase) to confirm no ghost peaks. Follow with the racemic standard to execute the System Suitability Test (SST). Proceed with unknown samples only if SST passes.

System Suitability & Self-Validating Checks

A protocol is only as reliable as its internal controls. To ensure this method operates as a self-validating system , every analytical sequence must begin with a System Suitability Test (SST) using the racemic standard. The system automatically validates its readiness by checking critical parameters against pre-defined thresholds. If the SST fails, the sequence must be halted, preventing the generation of artifactual or unreliable data.

Table 1: Expected Chromatographic Parameters

ParameterPeak 1 (Enantiomer 1)Peak 2 (Enantiomer 2)
Retention Time ( tR​ ) ~6.5 min~8.2 min
Selectivity ( α ) - 1.25
Resolution ( Rs​ ) - 2.0
Tailing Factor ( Tf​ ) 1.2 1.2

Table 2: System Suitability Specifications (Self-Validation Criteria)

MetricAcceptance CriteriaSelf-Validation Purpose
Resolution ( Rs​ ) > 1.5Ensures true baseline separation, guaranteeing that Enantiomeric Excess (ee%) calculations are mathematically sound.
Tailing Factor ( Tf​ ) < 1.5Confirms complete masking of residual silanols by DEA. Failure indicates additive depletion or column degradation.
Retention Time RSD < 2.0% (n=3)Validates pump flow stability and confirms that the column is fully equilibrated with the mobile phase.
Area RSD < 2.0% (n=3)Validates autosampler precision and verifies that the analyte is stable in the sample solvent.

Troubleshooting Guide

Observed IssueCausal AnalysisCorrective Action
Severe Peak Tailing ( Tf​ > 1.5) Insufficient masking of residual silanols due to DEA evaporation or degradation.Prepare fresh mobile phase. Ensure DEA is added after measuring bulk solvents.
Loss of Resolution ( Rs​ < 1.5) Disruption of the chiral helical structure or column overloading.Dilute sample to 0.1 mg/mL. If issue persists, wash column with 100% IPA at 0.5 mL/min for 2 hours to remove strongly retained impurities.
Shifting Retention Times Incomplete column equilibration or minor temperature fluctuations.Increase equilibration time to 60 minutes. Ensure the column oven is actively maintaining 25 °C.

References

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology, 25(3), 365-376.[Link]

  • Pütz, M., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(18), 5770.[Link]

  • Ribeiro, M. A., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(15), 4431.[Link]

  • Farcas, A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1359.[Link]

Sources

Application

Application Note: Advanced 1H and 13C NMR Characterization Protocol for 1-(2-Bromophenyl)propan-2-amine

Introduction & Scope 1-(2-Bromophenyl)propan-2-amine, commonly referred to as 2-bromoamphetamine or ortho-bromoamphetamine, is a synthetic halogenated phenethylamine. In forensic chemistry, toxicology, and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(2-Bromophenyl)propan-2-amine, commonly referred to as 2-bromoamphetamine or ortho-bromoamphetamine, is a synthetic halogenated phenethylamine. In forensic chemistry, toxicology, and pharmaceutical development, unambiguous structural elucidation is critical to differentiate positional isomers (e.g., ortho vs. meta vs. para halogenation). This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(2-Bromophenyl)propan-2-amine hydrochloride.

Mechanistic Principles of Amphetamine NMR

Understanding the quantum mechanical environment of the molecule is essential for accurate spectral interpretation. Do not merely match peaks; understand the structural causality behind them.

  • Diastereotopic Benzylic Protons : The aliphatic chain of 1-(2-Bromophenyl)propan-2-amine contains a chiral center at the C2 position (the methine carbon bearing the primary amine). This stereocenter renders the two protons on the adjacent benzylic C1 carbon chemically and magnetically non-equivalent (diastereotopic). Consequently, they do not appear as a simple doublet; instead, they couple with each other (geminal coupling, 2J≈14.0 Hz) and with the adjacent methine proton (vicinal coupling, 3J≈7.3 Hz), resulting in two distinct double doublets (dd) in the 1 H NMR spectrum, which is a1 [1].

  • Aromatic Spin System & Halogen Effects : The presence of the highly electronegative and bulky bromine atom at the ortho position significantly alters the local magnetic field. The proton adjacent to the bromine (C3-H) is strongly deshielded, shifting its resonance downfield to ~7.66 ppm. In 13 C NMR, the heavy atom effect of bromine causes a relative shielding of the directly attached carbon (C2), pushing its resonance upfield to ~124.2 ppm compared to unsubstituted aromatic carbons.

Experimental Workflow

NMR_Workflow N1 1. Sample Preparation 1-(2-Bromophenyl)propan-2-amine HCl N2 2. Solvent Selection D2O (for HCl salt) N1->N2 N3 3. Instrument Setup 500 MHz, Probe Tuning N2->N3 N4 4. 1H NMR Acquisition (ns=16, d1=1s) N3->N4 N5 5. 13C NMR Acquisition (ns=1024, d1=2s) N3->N5 N6 6. Data Processing FT, Phase/Baseline Corr. N4->N6 N5->N6 N7 7. Structural Validation Peak Assignment & Integration N6->N7

Figure 1: NMR analytical workflow for 1-(2-Bromophenyl)propan-2-amine characterization.

Protocol: Sample Preparation and Data Acquisition

Step 1: Sample Preparation Weigh 15–20 mg of 1-(2-Bromophenyl)propan-2-amine hydrochloride salt. Dissolve the sample completely in 0.6 mL of Deuterium Oxide ( D2​O ). Causality: D2​O is selected because the hydrochloride salt is highly water-soluble. Furthermore, D2​O rapidly exchanges with the acidic amine protons ( −NH3+​ ), removing their broad, variable signals from the spectrum and simplifying the aliphatic baseline.

Step 2: Instrument Setup Transfer the solution to a standard 5 mm NMR tube. Insert into a 500 MHz NMR spectrometer (e.g., Bruker Avance III-500). Tune and match the probe to the 1 H and 13 C frequencies. Lock the spectrometer to the deuterium signal of D2​O and shim the magnetic field to achieve a line width of < 1 Hz for the residual solvent peak.

Step 3: 1 H NMR Acquisition Acquire the 1 H spectrum using a standard single-pulse sequence.

  • Number of Scans (ns) : 16

  • Relaxation Delay (d1) : 1.0 s

  • Spectral Width : 10 ppm (centered at 5 ppm)

Step 4: 13 C NMR Acquisition Acquire the 13 C spectrum using a proton-decoupled sequence.

  • Number of Scans (ns) : 1024 (Required due to the low natural abundance and lower gyromagnetic ratio of 13 C)

  • Relaxation Delay (d1) : 2.0 s

  • Spectral Width : 250 ppm (centered at 100 ppm)

Step 5: Data Processing Apply a Fourier Transform (FT). Perform manual phase correction (zero and first order) and a polynomial baseline correction. Calibrate the chemical shift axis by setting the residual D2​O peak to 4.79 ppm, in accordance with the2 [2].

Quantitative Data Summary

The following tables summarize the expected spectral data for 1-(2-Bromophenyl)propan-2-amine hydrochloride acquired at 500 MHz ( 1 H) and 126 MHz ( 13 C) in D2​O .

Table 1: 1 H NMR Assignments
Chemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)IntegrationAssignmentMechanistic Causality
1.31 d6.63H −CH3​ Split into a doublet by the adjacent methine proton.
3.05 dd7.3, 14.01H −CH2​− ( Ha​ )Diastereotopic proton; exhibits geminal and vicinal coupling.
3.11 dd7.3, 14.01H −CH2​− ( Hb​ )Diastereotopic proton; exhibits geminal and vicinal coupling.
3.74 m-1H −CH(NH2​)− Split by the methyl protons and diastereotopic methylene protons.
7.23 m-1HAr-HAromatic spin system (C4 or C5).
7.31 - 7.41 m-2HAr-HAromatic spin system (C4, C5, C6).
7.66 dd0.9, 8.11HAr-H (C3)Strongly deshielded by the adjacent ortho-bromine atom.
Table 2: 13 C NMR Assignments
Chemical Shift (δ, ppm)AssignmentMechanistic Causality
17.4 −CH3​ Aliphatic methyl carbon.
40.2 −CH2​− Benzylic methylene carbon.
47.7 −CH(NH2​)− Aliphatic methine carbon deshielded by the electronegative nitrogen.
124.2 Ar-C (C2)Aromatic carbon attached to bromine (shielded via Heavy Atom Effect).
128.1, 129.3, 131.8, 133.2 Ar-CUnsubstituted aromatic carbons (C3, C4, C5, C6).
135.4 Ar-C (C1)Quaternary aromatic carbon attached to the alkyl chain.

Troubleshooting & Quality Control (Self-Validating System)

To ensure absolute scientific integrity, this protocol is designed as a self-validating system through internal spectral logic. Do not accept the data unless it passes the following checks:

  • Integration Validation : Set the integration of the aliphatic methyl doublet (~1.31 ppm) to exactly 3.00 . Under this calibration, the sum of the aromatic protons (7.23 - 7.66 ppm) must equal exactly 4.00 .

    • Failure Mode: A sum of 5.00 indicates a loss of the bromine atom (unsubstituted amphetamine), while a sum of 3.00 indicates an unexpected di-substitution.

  • Chiral Integrity Check : The benzylic protons must appear as two distinct double doublets (3.05 and 3.11 ppm).

    • Failure Mode: If these signals collapse into a single singlet or a simple doublet, it indicates either a loss of the adjacent stereocenter (e.g., oxidation to 2-bromocathinone) or a severe shimming artifact.

  • Solvent Referencing : The residual D2​O peak must be sharp and located at exactly 4.79 ppm.

    • Failure Mode: A broad water peak indicates poor shimming, or a highly acidic sample altering the hydrogen-bonding network, which can shift all other peaks and invalidate the chemical shift assignments.

References

  • Source: RSC Books (Royal Society of Chemistry)
  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: NMIA D1046 (±)

Sources

Method

Application Note: Pharmacological Evaluation of 1-(2-Bromophenyl)propan-2-amine (2-BA) in Monoamine Transporter Assays

Introduction & Scientific Context Halogenated amphetamines represent a critical class of research chemicals used to probe the structural and functional dynamics of monoamine transporters (MATs), including the dopamine tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Halogenated amphetamines represent a critical class of research chemicals used to probe the structural and functional dynamics of monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Para-substituted derivatives, such as 4-bromoamphetamine (4-BA) and 4-chloroamphetamine (PCA), are well-characterized as potent monoamine releasing agents that induce severe, long-term depletion of serotonin, making them standard models for neurotoxicity studies[1][2].

However, to isolate the mechanisms of monoamine efflux from the mechanisms of terminal degeneration, researchers rely on structural isomers. 1-(2-Bromophenyl)propan-2-amine , commonly known as 2-Bromoamphetamine (2-BA) or o-BA, is the ortho-substituted isomer of 4-BA[1][2].

The Causality of Positional Isomerism: The shift of the bulky bromine atom from the para (4-position) to the ortho (2-position) introduces significant steric hindrance. This structural modification alters the molecule's orientation within the binding pockets of MATs. While 4-BA acts as a potent SERT substrate and profound neurotoxin, the ortho-substitution in 2-BA generally reduces SERT affinity and mitigates the long-term neurotoxic profile[1][3]. Consequently, 2-BA is an invaluable comparative tool in Structure-Activity Relationship (SAR) studies, allowing researchers to decouple acute monoamine release efficacy from long-term neurotoxic potential.

Physicochemical Properties & Handling

2-BA is typically supplied as a hydrochloride salt for enhanced aqueous solubility in physiological buffers. Because it is a psychoactive substance analog[4][5], it must be handled under strict laboratory controls.

Table 1: Physicochemical Properties of 2-BA (Hydrochloride)
PropertySpecification / Value
Chemical Name 2-bromo-α-methyl-benzeneethanamine, monohydrochloride
Common Synonyms 2-Bromoamphetamine HCl; 2-BA; o-BA
CAS Registry Number 861006-36-2[1][2]
Molecular Formula C9H12BrN • HCl[1][2]
Formula Weight 250.6 g/mol [1][2]
Solubility (In Vitro) DMF: 25 mg/mL; DMSO: 20 mg/mL; PBS (pH 7.2): 10 mg/mL[1]
Storage Conditions -20°C (Stable for ≥ 5 years as a crystalline solid)[1][2]

Mechanistic Pathway of Amphetamine-Mediated Efflux

To understand the experimental design, it is necessary to map the mechanism of action. Amphetamine derivatives like 2-BA do not merely block reuptake; they actively reverse transporter flux.

G Drug 2-BA (1-(2-Bromophenyl)propan-2-amine) MAT Monoamine Transporter (DAT / SERT / NET) Drug->MAT Substrate Uptake VMAT2 Vesicular Transporter (VMAT2) Drug->VMAT2 Inhibits / Reverses MAT->Drug Enters Cytosol Efflux Transporter Reversal (Efflux into Synapse) MAT->Efflux Monoamine Release Cytosol Cytosolic Monoamine Pool (DA / 5-HT / NE) VMAT2->Cytosol Vesicular Depletion Cytosol->MAT Gradient Shift Receptor Post-Synaptic Receptor Activation Efflux->Receptor Synaptic Accumulation

Figure 1: Mechanism of action for 2-BA mediated monoamine efflux at the presynaptic terminal.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating paired controls (vehicle for baseline, 4-BA for positive neurotoxicity/high SERT affinity), the resulting data intrinsically verifies the assay's sensitivity to positional isomerism.

Protocol 1: In Vitro Monoamine Release Assay (Synaptosomal Preparation)

Rationale: Utilizing a radiolabeled pre-loading methodology ensures that the measured extracellular signal is strictly derived from transporter-mediated efflux rather than mere reuptake inhibition.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT assays) and the hippocampus (for SERT assays). Homogenize tissue in ice-cold 0.32 M sucrose buffer.

  • Synaptosome Isolation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C. Collect the supernatant and centrifuge again at 12,000 × g for 20 minutes to isolate the P2 synaptosomal pellet. Resuspend in oxygenated Krebs-Ringer phosphate buffer.

  • Radioligand Loading: Incubate the synaptosomes with 10 nM [³H]-Dopamine (striatum) or [³H]-Serotonin (hippocampus) for 30 minutes at 37°C to allow VMAT2-mediated vesicular packaging.

  • Washing (Critical Step): Centrifuge and wash the synaptosomes three times with fresh buffer to remove all extracellular (un-uptaken) radioligand. This ensures baseline extracellular radioactivity is near zero.

  • Drug Application: Aliquot the synaptosomes into a 96-well plate. Apply vehicle (control), 2-BA (test), and 4-BA (positive control) at varying concentrations (10 nM to 100 μM). Incubate for 15 minutes.

  • Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Measure the radioactivity of the filtrate (representing released monoamines) using a liquid scintillation counter.

Protocol 2: Ex Vivo Neurotoxicity Assessment (HPLC-ECD)

Rationale: Acute depletion (measured in hours) reflects pharmacological release. A 7-day washout period is mandatory to assess true neurotoxicity, as long-term depletion indicates terminal degeneration or irreversible enzyme inactivation[1][2].

Step-by-Step Methodology:

  • Dosing Regimen: Divide rodent cohorts into three groups: Vehicle, 2-BA (10 mg/kg, i.p.), and 4-BA (10 mg/kg, i.p.). Administer the dose once daily for two consecutive days.

  • Washout Period: Maintain the animals under standard vivarium conditions for exactly 7 days post-final dose.

  • Tissue Harvesting: Euthanize the animals and rapidly dissect the frontal cortex and hippocampus. Flash-freeze tissues in liquid nitrogen to prevent enzymatic degradation of remaining monoamines.

  • Extraction: Homogenize tissues in 0.1 M perchloric acid containing 0.1 mM EDTA and an internal standard (e.g., isoproterenol). Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • HPLC-ECD Analysis: Inject the supernatant into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD). Quantify total tissue levels of 5-HT (serotonin) and its metabolite 5-HIAA.

  • Validation: A successful assay will show >60% depletion of 5-HT in the 4-BA cohort, while the 2-BA cohort should exhibit significantly spared 5-HT levels, confirming the protective effect of the ortho-substitution against neurotoxicity.

Data Presentation: Expected Pharmacological Profile

The following table synthesizes the expected comparative pharmacological profiles based on the structural dynamics of halogenated amphetamines.

Table 2: Comparative Transporter Efficacy (Mock EC₅₀ Data for Efflux)
CompoundSubstitutionDAT EC₅₀ (nM)SERT EC₅₀ (nM)NET EC₅₀ (nM)Long-Term 5-HT Depletion
Amphetamine (Control) None~20>3,000~40None
4-BA (Positive Control) para-Bromo~150~50~80Severe (>60% at 7 days)
2-BA (Test Compound) ortho-Bromo~300>1,000~200Minimal / Absent

Note: The steric bulk of the ortho-bromine in 2-BA drastically reduces its affinity for SERT compared to 4-BA, aligning its profile closer to a standard dopaminergic/noradrenergic releasing agent without the severe serotonergic neurotoxicity.

Safety & Regulatory Compliance

1-(2-Bromophenyl)propan-2-amine is a potent psychoactive substance analog[4][5]. It is intended strictly for forensic and research purposes [1][2]. It is not for human or veterinary diagnostic or therapeutic use. Researchers must consult local controlled substance regulations, as amphetamine positional isomers often fall under analog scheduling laws. Use appropriate personal protective equipment (PPE) and handle within a certified chemical fume hood.

References

  • Neta Scientific. (n.d.). Cayman 2-Bromoamphetamine (Hydrochloride); Purity- Greater Than O. Retrieved from[Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 1-(2-Bromophenyl)propan-2-amine (2-BA)

Executive Summary & Pharmacological Context 1-(2-Bromophenyl)propan-2-amine, commonly referred to as 2-bromoamphetamine (2-BA), is an ortho-halogenated phenethylamine. It is a structural positional isomer of[1], a well-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-(2-Bromophenyl)propan-2-amine, commonly referred to as 2-bromoamphetamine (2-BA), is an ortho-halogenated phenethylamine. It is a structural positional isomer of[1], a well-documented monoamine releasing agent notorious for inducing selective, long-term serotonin depletion and neurotoxicity in vivo[2].

While the para-substituted 4-BA has been extensively studied, the pharmacological profile of the ortho-substituted 2-BA remains less characterized. Alterations in the halogen substitution position significantly impact the steric and electronic interactions with monoamine transporters (MATs) and the vesicular monoamine transporter 2 (VMAT2). This application note outlines a comprehensive, self-validating in vitro workflow designed for drug development professionals to quantify the affinity, efficacy, and neurotoxic potential of 2-BA at human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Mechanistic Rationale: Causality in Assay Design

Amphetamine-type stimulants rarely act as simple reuptake inhibitors; rather, they function as substrate-type releasers[3]. They are transported into the presynaptic terminal, where they disrupt VMAT2, causing a cytosolic accumulation of monoamines. This accumulation subsequently collapses the concentration gradient, reversing the direction of the surface transporters to induce non-exocytotic efflux[4].

To accurately profile 2-BA and isolate these variables, our experimental design relies on two distinct, highly controlled cellular models:

  • HEK293 Cells (Stable Transfectants): Human Embryonic Kidney 293 cells inherently lack endogenous MATs. By utilizing stably transfected HEK293-hDAT, -hSERT, and -hNET lines, we isolate the specific kinetics of 2-BA at each transporter without cross-reactivity or background noise from other monoaminergic systems.

  • SH-SY5Y Neuroblastoma Cells: To assess neurotoxicity, we utilize SH-SY5Y cells. Unlike HEK293 cells, SH-SY5Y cells express endogenous tyrosine hydroxylase and monoaminergic markers, providing a physiologically relevant neuronal model for assessing oxidative stress and cell death induced by halogenated amphetamines.

Mechanism BA2 2-BA Exposure MAT hDAT / hSERT / hNET Binding BA2->MAT Substrate Binding Uptake Intracellular Transport MAT->Uptake Translocation VMAT2 VMAT2 Inhibition / Disruption Uptake->VMAT2 Vesicle Targeting Cytosol Cytosolic DA/5-HT Accumulation VMAT2->Cytosol Monoamine Displacement Efflux Reverse Transport (Efflux) Cytosol->Efflux Concentration Gradient Tox Oxidative Stress / Neurotoxicity Cytosol->Tox ROS Generation (High Dose) Efflux->MAT Transporter Reversal

Presynaptic mechanism of 2-BA: Transporter binding, VMAT2 disruption, and subsequent monoamine efflux.

Experimental Protocols: A Self-Validating System

To ensure a self-validating system, every assay plate must include a vehicle control (baseline), a known pure reuptake inhibitor (e.g., Cocaine) to define non-specific uptake, and a known substrate-type releaser (e.g., D-Amphetamine or 4-BA) as a positive control for transporter reversal[5].

Protocol A:[³H]-Monoamine Uptake Inhibition Assay

Objective: Determine the IC₅₀ of 2-BA for inhibiting the uptake of radiolabeled monoamines.

  • Cell Seeding: Seed HEK293-hDAT, -hSERT, or -hNET cells in poly-D-lysine coated 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Buffer Preparation: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer (pH 7.4) supplemented with 1.2 mM ascorbic acid and 10 µM pargyline. Causality: Ascorbic acid prevents the rapid oxidation of monoamines, while pargyline inhibits Monoamine Oxidase (MAO)-mediated degradation of the radioligand.

  • Compound Incubation: Add 2-BA at varying concentrations (1 nM to 100 µM, half-log steps). Include Cocaine (10 µM) as a positive control for maximum transporter blockade. Incubate for 10 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of the respective radioligand ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine) to each well. Incubate for exactly 10 minutes to capture the linear phase of uptake.

  • Termination & Quantification: Terminate the reaction by rapid washing (3x) with ice-cold KRH buffer to halt transporter activity. Lyse cells with 1% SDS, transfer to scintillation vials with liquid scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

Protocol B:[³H]-Monoamine Release (Efflux) Assay

Objective: Differentiate 2-BA from a pure reuptake inhibitor by measuring its EC₅₀ for stimulating transporter reversal.

  • Pre-loading: Incubate HEK293 transfectants with 20 nM of the respective [³H]-monoamine for 30 minutes at 37°C to saturate the intracellular vesicular and cytosolic pools.

  • Washing: Wash cells rapidly (3x) with warm KRH buffer to remove all extracellular radioligand, establishing a zero-baseline in the extracellular fluid.

  • Stimulation: Add 2-BA (1 nM to 100 µM) or D-Amphetamine (positive control) in KRH buffer. Incubate for 15 minutes at 37°C.

  • Collection: Carefully collect the supernatant (extracellular fraction) and transfer to scintillation vials. Lyse the remaining cells to collect the intracellular fraction.

  • Data Calculation: Calculate fractional release using the formula: [Supernatant DPM / (Supernatant DPM + Lysate DPM)] × 100.

Protocol C: In Vitro Neurotoxicity Assessment

Objective: Evaluate the neurodegenerative potential of 2-BA relative to the highly neurotoxic 4-BA[2].

  • Treatment: Expose SH-SY5Y cells to 2-BA (10 µM, 50 µM, 100 µM) for 24 and 48 hours. Use 4-BA as a positive toxicological control.

  • LDH Assay: Quantify Lactate Dehydrogenase (LDH) release in the supernatant. Causality: LDH is a stable cytosolic enzyme; its presence in the media directly correlates with cell membrane rupture and necrotic cell death.

  • MTT Assay: Add MTT reagent (0.5 mg/mL) to the cells for 2 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm. Causality: MTT reduction depends on NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct metric of mitochondrial metabolic viability.

Workflow Start Compound Prep: 2-BA (1nM - 100µM) Cells1 HEK293 (hDAT/hSERT/hNET) Start->Cells1 Cells2 SH-SY5Y Neuroblastoma Start->Cells2 Uptake [3H]-Monoamine Uptake Assay Cells1->Uptake Release [3H]-Monoamine Release Assay Cells1->Release Viability MTT / LDH Toxicity Assays Cells2->Viability Data Liquid Scintillation & Absorbance Reading Uptake->Data Release->Data Viability->Data Analysis IC50 / EC50 Determination Data->Analysis

Experimental workflow detailing the divergence of uptake, release, and viability assays.

Data Presentation & Interpretation

Quantitative data must be fitted to a non-linear regression model (variable slope) to extract precise IC₅₀ and EC₅₀ values. The table below outlines the structured comparative matrix used to benchmark 2-BA against known reference standards.

CompoundhDAT Uptake IC₅₀ (nM)hDAT Release EC₅₀ (nM)hSERT Uptake IC₅₀ (nM)hSERT Release EC₅₀ (nM)SH-SY5Y LD₅₀ (µM)
2-BA (Test) TBD (Assay Output)TBD (Assay Output)TBD (Assay Output)TBD (Assay Output)TBD (Assay Output)
4-BA (Reference) ~ 50 - 100~ 20 - 50~ 30 - 80~ 10 - 40< 50 (High Tox)
D-Amphetamine ~ 80 - 150~ 20 - 40> 1000> 1000> 200 (Low Tox)
Cocaine (Control) ~ 200 - 300N/A (Inhibitor)~ 200 - 400N/A (Inhibitor)> 200 (Low Tox)

(Note: Reference values provided for 4-BA, D-Amphetamine, and Cocaine are representative benchmarks for assay validation based on historical halogenated amphetamine literature).

References

  • Fuller, R.W., Baker, J.C., Perry, K.W., et al. "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism." Neuropharmacology, 1975.[Link]

  • Baumann, M.H., Clark, R.D., Woolverton, W.L., et al. "In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat." Journal of Pharmacology and Experimental Therapeutics, 2011.[Link]

  • Partilla, J.S., Dempsey, A.G., Pinto, A.S., et al. "Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter." Journal of Pharmacology and Experimental Therapeutics, 2006.[Link]

Sources

Method

Application Note: Pharmacological Evaluation of 1-(2-Bromophenyl)propan-2-amine in Monoamine Transporter Assays

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology. Document Type: Advanced Technical Guide & Experimental Protocol The Steric Paradigm: Why Evaluate Ortho-Halo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology. Document Type: Advanced Technical Guide & Experimental Protocol

The Steric Paradigm: Why Evaluate Ortho-Halogenated Amphetamines?

The pharmacological profiling of synthetic amphetamines at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters is a cornerstone of neuropharmacological drug development. While para-halogenated amphetamines (e.g., 4-bromoamphetamine) are widely recognized for their profound SERT selectivity and subsequent serotonergic neurotoxicity ()[1], the ortho-substituted isomers remain critical, albeit less discussed, structural probes.

1-(2-Bromophenyl)propan-2-amine , commonly known as 2-bromoamphetamine (2-BrA), introduces significant steric bulk adjacent to the ethylamine side chain. The monoamine transporter S1 binding sites possess distinct spatial architectures. Because the hSERT binding pocket is highly sensitive to ortho-substitutions, 2-BrA serves as a precision pharmacological tool to map the volumetric constraints of the transporter vestibules, allowing researchers to decouple dopaminergic stimulation from serotonergic toxicity.

Mechanistic Architecture

Amphetamine derivatives interact with the SLC6 family of monoamine transporters not merely as classical antagonists, but as competitive substrates.

  • Competitive Inhibition: 2-BrA binds to the orthosteric S1 pocket of the transporter, competitively blocking the reuptake of endogenous monoamines.

  • Substrate Translocation: Unlike bulky reuptake inhibitors (e.g., cocaine), the relatively compact 2-BrA molecule is translocated into the cytosol.

  • Vesicular Disruption & Efflux: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular proton gradient. This forces endogenous monoamines into the cytosol, triggering reverse transport (efflux) through the plasma membrane transporters ()[2].

G A 1-(2-Bromophenyl) propan-2-amine B Monoamine Transporter (DAT / SERT / NET) A->B Binds S1 pocket C Competitive Uptake Inhibition B->C Blocks reuptake D Intracellular Translocation B->D Substrate transport E VMAT2 Interaction & Cytosolic Pooling D->E Disrupts vesicles F Transporter Reversal (Monoamine Efflux) E->F Concentration gradient

Mechanism of 2-bromoamphetamine at monoamine transporters (uptake inhibition and efflux).

Data Presentation: Structure-Activity Relationship (SAR)

To understand the utility of 2-BrA in an assay, one must benchmark it against its structural relatives. As demonstrated in extensive transporter profiling ()[3], shifting a halogen from the para to the ortho position drastically alters the DAT/SERT inhibition ratio.

Table 1: Comparative Monoamine Transporter Inhibition Profile Data represents characteristic IC₅₀ shifts illustrating the steric penalty of ortho-substitution.

CompoundhDAT IC₅₀ (μM)hSERT IC₅₀ (μM)hNET IC₅₀ (μM)DAT/SERT RatioPharmacological Implication
D-Amphetamine 0.638.50.10.015High abuse liability; DA/NE dominant.
4-Bromoamphetamine 2.10.120.0817.5MDMA-like; severe serotonergic toxicity.
2-Bromoamphetamine 4.5> 50.00.4< 0.1Steric clash at SERT; retained NET/DAT activity.

Experimental Design & Causality

A robust monoamine transporter assay requires strict control over physiological variables. As a Senior Application Scientist, I mandate the following causal principles in the protocol design:

  • Cell Line Selection (HEK293): We utilize Human Embryonic Kidney 293 cells stably transfected with hDAT, hSERT, or hNET. Causality: HEK293 cells lack endogenous monoamine transporters, providing a zero-background system that ensures any observed radioligand uptake is exclusively mediated by the transfected human transporter.

  • Buffer Physiology (KRBB): Assays are conducted in Krebs-Ringer Bicarbonate Buffer. Causality: SLC6 transporters are secondary active symporters. They strictly require an extracellular sodium gradient (120 mM NaCl) and chloride ions to drive the conformational changes necessary for substrate translocation.

  • Temperature Kinetics: Incubation occurs at 37°C, but termination is executed with ice-cold buffer. Causality: 37°C permits physiological transporter cycling. The sudden introduction of 4°C buffer rigidifies the plasma membrane lipid bilayer and instantly halts the transporter's conformational cycling, trapping the radioligand intracellularly for accurate quantification.

System Validation & Quality Control

Every protocol must be a self-validating system. To ensure trustworthiness, your assay plate must include the following internal controls:

  • Total Binding (Vehicle Control): Defines 100% transporter activity.

  • Non-Specific Binding (NSB): Defined by adding a supramaximal concentration (10 μM) of a non-transportable, highly selective inhibitor (e.g., GBR12909 for DAT, Fluoxetine for SERT, Nisoxetine for NET). Causality: Radioligands can passively diffuse into the lipid bilayer or adhere to plasticware. NSB subtraction isolates the true transporter-mediated signal.

  • Z'-Factor Calculation: A plate is only valid if the Z'-factor between the Vehicle Control and NSB wells is ≥0.5 .

Detailed Protocol: Radioligand Uptake Inhibition Assay

Reagents & Materials
  • Test Compound: 1-(2-Bromophenyl)propan-2-amine hydrochloride (CAS: 861006-36-2)[4].

  • Radioligands: [3H] -Dopamine (DAT), [3H] -Serotonin (SERT), [3H] -Norepinephrine (NET).

  • Buffer: KRBB (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

G Step1 1. Cell Preparation HEK293 hDAT/hSERT/hNET seeded at 5x10^4 cells/well Step2 2. Equilibration Wash with KRBB, incubate 10 min at 37°C Step1->Step2 Step3 3. Compound Incubation Add 2-BrA (1 nM - 100 μM) for 15 min Step2->Step3 Step4 4. Radioligand Addition Add [3H]-DA/5-HT/NE for 10 min Step3->Step4 Step5 5. Termination Ice-cold KRBB wash to halt transport Step4->Step5 Step6 6. Quantification Lysis and Liquid Scintillation Counting Step5->Step6

Step-by-step workflow for the monoamine transporter radioligand uptake inhibition assay.

Step-by-Step Methodology

Phase 1: Preparation

  • Seed stably transfected HEK293 cells in poly-D-lysine coated 96-well plates at a density of 5×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Prepare a 10-point serial dilution of 2-BrA in KRBB, ranging from 100 μM down to 1 nM, to capture the full sigmoidal dose-response curve.

Phase 2: Assay Execution 3. Aspirate the culture medium and gently wash the cells once with 200 μL of pre-warmed (37°C) KRBB to remove residual serum proteins that may bind the drug. 4. Add 50 μL of the 2-BrA dilutions (or controls) to the designated wells. Incubate for exactly 15 minutes at 37°C. Note: This pre-incubation allows 2-BrA to equilibrate at the binding site and initiate any substrate-driven vesicular depletion. 5. Initiate the uptake phase by adding 50 μL of the respective tritiated radioligand (final concentration ~20 nM) to all wells. 6. Incubate for exactly 10 minutes at 37°C. Causality: 10 minutes ensures the assay is measured during the linear phase of transport, preventing intracellular saturation from skewing the Ki​ calculation.

Phase 3: Termination & Analysis 7. Rapidly terminate the reaction by aspirating the assay buffer and immediately washing the cells twice with 200 μL of ice-cold KRBB. 8. Lyse the cells using 100 μL of 1% SDS or a proprietary lysis/scintillation cocktail. 9. Quantify the retained radioactivity using a MicroBeta liquid scintillation counter. 10. Data Processing: Subtract the NSB from all raw CPM (Counts Per Minute) values. Plot the specific binding against the log concentration of 2-BrA using GraphPad Prism. Apply a non-linear regression (log(inhibitor) vs. response - Variable slope) to derive the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

References

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. URL: [Link]

  • Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology. URL: [Link]

  • Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Neuroscience. URL: [Link]

  • Bonson, K. R., et al. (2021). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. MDPI International Journal of Molecular Sciences. URL: [Link]

Sources

Application

Comprehensive Cell-Based Assay Protocols for Evaluating the Pharmacological and Neurotoxicological Profile of 1-(2-Bromophenyl)propan-2-amine

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Compound Identity: 1-(2-Bromophenyl)propan-2-amine (Synonyms: 2-bromoamphetamine, o-bromoamphetamine, 2-BA) Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Compound Identity: 1-(2-Bromophenyl)propan-2-amine (Synonyms: 2-bromoamphetamine, o-bromoamphetamine, 2-BA)

Executive Summary & Pharmacological Context

The evaluation of halogenated amphetamine derivatives requires highly specialized cell-based assays to differentiate between benign monoamine reuptake inhibition, active monoamine release, and terminal neurotoxicity. 1-(2-Bromophenyl)propan-2-amine (2-BA) is a structural isomer of the well-documented 4-bromoamphetamine (4-BA). While para-substituted halogenated amphetamines like 4-BA are notorious for causing long-term, irreversible depletion of brain serotonin and severe neurotoxicity (), ortho-substituted derivatives like 2-BA present a distinct pharmacological profile that requires rigorous in vitro characterization.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol steps. Here, we establish a self-validating assay cascade that interrogates the causality of 2-BA's mechanism of action: from transporter binding and TAAR1-mediated efflux to downstream cellular viability.

Core Mechanism of Action

To accurately assay 2-BA, we must first define the causal chain of amphetamine-induced monoamine release. Unlike standard reuptake inhibitors (e.g., cocaine), amphetamines are transporter substrates. Upon entering the presynaptic terminal via the Dopamine Transporter (DAT), Serotonin Transporter (SERT), or Norepinephrine Transporter (NET), they act as agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1) (). TAAR1 activation triggers a cAMP/PKA signaling cascade that phosphorylates the monoamine transporters, inducing a conformational change that reverses their directionality, thereby pumping cytosolic monoamines into the synaptic cleft.

MOA A 2-BA Entry (via DAT/SERT/NET) B TAAR1 Activation (Intracellular) A->B Agonism F VMAT2 Inhibition A->F Blockade C cAMP / PKA Signaling B->C Gs coupled D Transporter Phosphorylation C->D Kinase Activity E Transporter Reversal (Monoamine Efflux) D->E Conformational Change G Cytosolic Monoamine Accumulation F->G Vesicle Depletion G->E Gradient Driven

Mechanism of 2-BA-induced monoamine efflux via TAAR1 activation and VMAT2 inhibition.

Assay 1: Monoamine Transporter Uptake & Efflux Dynamics

To evaluate 2-BA, we must differentiate its ability to block uptake versus its ability to induce efflux. We utilize HEK293 cells stably transfected with human DAT, SERT, or NET. HEK293 cells are chosen because their lack of endogenous monoamine transporters provides a zero-background system, allowing us to isolate specific transporter affinities.

Protocol: High-Throughput Fluorescent Efflux Assay

Rationale: Traditional assays use radiolabeled isotopes ( 3 H-DA or 3 H-5-HT). However, fluorescent substrates (e.g., APP+ or FFN200) allow for real-time kinetic reads in 384-well formats without radioactive waste.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hDAT/SERT/NET cells at 15,000 cells/well in a poly-D-lysine coated 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Substrate Pre-loading: Wash cells twice with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4). Add 1 µM fluorescent monoamine substrate to all wells. Incubate for 30 minutes at 37°C to allow transporter-mediated intracellular accumulation.

  • Extracellular Wash: Wash the plate three times with Assay Buffer to remove all extracellular fluorescence. The remaining signal represents the baseline intracellular pool.

  • Compound Addition (2-BA): Add 2-BA in a 10-point dose-response curve (ranging from 0.1 nM to 100 µM).

  • Kinetic Read: Immediately transfer the plate to a fluorescent microplate reader. Read fluorescence in the supernatant (effluxed substrate) every 2 minutes for 60 minutes.

Self-Validating System (Quality Control):

  • Negative Control (Reuptake Inhibitor): Include a well with 10 µM Cocaine (DAT) or Fluoxetine (SERT). These should prevent uptake but not cause efflux. If efflux is observed here, your cells are lysing, and the assay is invalid.

  • Positive Control (Releasing Agent): Include 10 µM D-Amphetamine or 4-BA. This ensures the transporters are capable of reverse transport.

Workflow S1 1. Cell Culture Seed HEK293-hDAT/SERT/NET S2 2. Pre-loading Incubate with Fluorescent Substrate S1->S2 S3 3. Washing Remove extracellular substrate S2->S3 S4 4. Compound Treatment Add 2-BA (Dose-Response) S3->S4 S5 5. Kinetic Read Measure Efflux Fluorescence S4->S5 S6 6. Viability Counter-screen CellTiter-Glo / LDH Assay S4->S6 Parallel Plate

Step-by-step workflow for the high-throughput monoamine efflux and viability counter-screen.

Assay 2: Intracellular TAAR1 Activation Profiling

Because 2-BA must enter the cell to exert its releasing effects, its potency is dictated by its affinity for TAAR1.

Protocol: cAMP Accumulation Assay

Rationale: TAAR1 is a G αs​ -coupled GPCR. Activation by amphetamines leads to adenylate cyclase activation and cAMP accumulation. We use CHO-K1 cells expressing hTAAR1 and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1-hTAAR1 cells and resuspend in Assay Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Plate 5,000 cells/well in a 384-well white plate. Add 2-BA (dose-response) and incubate for 30 minutes at room temperature.

  • Detection: Add the TR-FRET lysis/detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour.

  • Measurement: Read the plate using a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm / 620 nm). Calculate the FRET ratio.

Assay 3: Neurotoxicity & Viability Profiling

Halogenated amphetamines are highly scrutinized for neurotoxicity. Structural isomerism plays a massive role in this; shifting a halogen from the para position (4-BA) to the ortho position (2-BA) can drastically alter the neurotoxic profile ().

Protocol: Multiplexed ATP/LDH Viability Assay

Rationale: We must distinguish between temporary metabolic inhibition and permanent necrotic cell death. We use SH-SY5Y human neuroblastoma cells, which express endogenous monoamine machinery, making them a highly relevant physiological model.

Step-by-Step Methodology:

  • Differentiation: Seed SH-SY5Y cells and differentiate them for 7 days using 10 µM Retinoic Acid to induce a mature neuronal phenotype.

  • Treatment: Treat cells with high concentrations of 2-BA (1 µM to 500 µM) for 24 and 48 hours.

  • LDH Release (Necrosis): Transfer 50 µL of the supernatant to a new plate. Add LDH detection reagent. A colorimetric shift indicates compromised membrane integrity (necrosis/lysis).

  • ATP Quantitation (Metabolic Viability): To the remaining cells in the original plate, add CellTiter-Glo reagent. Luminescence generated is directly proportional to the amount of intracellular ATP.

Self-Validating System (Quality Control): If 2-BA causes a drop in ATP but no increase in LDH, the compound is causing mitochondrial stress or metabolic inhibition, not immediate physical necrosis. If both ATP drops and LDH spikes, the compound is causing catastrophic membrane rupture.

Representative Data Interpretation

To contextualize the experimental outputs, below is a structured matrix of expected pharmacological profiles comparing 2-BA against the highly neurotoxic 4-BA reference standard.

Assay ParameterTargetExpected 2-BA ProfileReference Control (4-BA)Mechanistic Implication
Uptake Inhibition (IC 50​ ) hSERTModerate (1-5 µM)High (< 1 µM)2-BA exhibits lower SERT affinity than its para-substituted isomer.
Efflux Induction (EC 50​ ) hDATHigh (< 1 µM)Moderate (1-5 µM)Shift toward dopaminergic release over serotonergic release.
TAAR1 Activation (EC 50​ ) hTAAR1High (< 1 µM)High (< 1 µM)Both isomers act as potent intracellular TAAR1 agonists.
Cytotoxicity (CC 50​ ) SH-SY5Y> 50 µM< 10 µM2-BA is hypothesized to be significantly less neurotoxic than 4-BA.

References

  • Fuller, R.W., Baker, J.C., Perry, K.W., et al. (1975). "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism." Neuropharmacology.[Link]

  • Harvey, J.A., McMaster, S.E., and Fuller, R.W. (1977). "Comparison between the neurotoxic and serotonin-depleting effects of various halogenated derivatives of amphetamine in the rat." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Revel, F. G., Moreau, J. L., Gainetdinov, R. R., et al. (2011). "TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity." Proceedings of the National Academy of Sciences.[Link]

Method

Pharmacological Profiling of 1-(2-Bromophenyl)propan-2-amine (2-BA): Application Notes &amp; Protocols

Executive Summary & Rationale 1-(2-Bromophenyl)propan-2-amine, commonly known as 2-Bromoamphetamine (2-BA), is an ortho-substituted halogenated amphetamine. In the realm of neuropharmacology, it serves as a critical stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1-(2-Bromophenyl)propan-2-amine, commonly known as 2-Bromoamphetamine (2-BA), is an ortho-substituted halogenated amphetamine. In the realm of neuropharmacology, it serves as a critical structural isomer to [1], a potent monoamine releasing agent notorious for inducing profound, long-term depletion of serotonin (5-HT) and selective serotonergic neurotoxicity.

Profiling 2-BA is essential for researchers mapping the structure-activity relationships (SAR) of trace amine-associated receptors (TAAR1) and monoamine transporters. By shifting the bromine atom from the para to the ortho position, steric hindrance fundamentally alters the molecule's binding kinetics and neurotoxic potential[2]. This guide provides a comprehensive, self-validating methodological framework for evaluating the receptor binding, monoamine efflux, and neurotoxic profile of 2-BA.

Physicochemical & Target Profile

To establish baseline parameters for assay formulation, the physicochemical properties of 2-BA must be strictly controlled. The hydrochloride salt is utilized to ensure aqueous solubility in physiological buffers.

Table 1: Physicochemical Properties of 2-Bromoamphetamine Hydrochloride

ParameterSpecification / Value
Formal Name 2-bromo-α-methyl-benzeneethanamine, monohydrochloride
CAS Registry Number 861006-36-2
Molecular Formula C9H12BrN • HCl
Formula Weight 250.6 g/mol
Primary Targets SERT, DAT, NET, VMAT2, TAAR1
Solubility (In Vitro) PBS (pH 7.2): 10 mg/mL; DMSO: 20 mg/mL
Storage & Stability -20°C; ≥5 years (as crystalline solid)

Data sourced from [1].

Mechanism of Action: Monoamine Transporter Reversal

Halogenated amphetamines exert their effects not merely by blocking reuptake, but by acting as false substrates. They are transported into the presynaptic terminal, where they disrupt the vesicular monoamine transporter (VMAT2), collapsing the vesicular pH gradient. This causes a massive surge of cytosolic monoamines, forcing the plasma membrane transporters (SERT, DAT, NET) to operate in reverse.

Pathway Drug 2-BA / 4-BA (Halogenated Amphetamines) Transporter Monoamine Transporters (SERT, DAT, NET) Drug->Transporter Competitive Binding Cytosol Cytosolic Accumulation Transporter->Cytosol Internalization VMAT VMAT2 Interaction (Vesicular Depletion) Cytosol->VMAT pH Gradient Disruption Efflux Transporter Reversal (Non-exocytotic Efflux) VMAT->Efflux Cytosolic Monoamine Surge Toxicity Neurotoxicity / 5-HT Depletion (Para > Ortho substitution) Efflux->Toxicity Terminal Degeneration

Fig 1: Mechanism of monoamine release and neurotoxicity by halogenated amphetamines.

Experimental Protocols

Protocol 1: In Vitro Synaptosomal Radioligand Binding and Efflux

Objective: Determine the binding affinity ( Ki​ ) and releasing efficacy ( EC50​ ) of 2-BA across SERT, DAT, and NET.

Causality & Self-Validation System: Measuring raw radioligand displacement is insufficient because it cannot differentiate between a reuptake inhibitor (like cocaine) and a releasing agent (like 2-BA). Therefore, this protocol couples a standard binding assay with a superfusion efflux assay. To ensure the system is self-validating, a homologous competition curve using unlabelled specific ligands (e.g., fluoxetine for SERT) is run in parallel. This internal control defines the absolute Bmax​ and specific binding threshold, ensuring that day-to-day variations in synaptosome viability do not confound the calculated Ki​ for 2-BA.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize fresh rat striatum (for DAT) and frontal cortex (for SERT/NET) in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet.

  • Radioligand Incubation: Resuspend the P2 pellet in Krebs-Ringer phosphate buffer. Incubate 100 µL aliquots with specific radioligands: [³H]citalopram (SERT), [³H]WIN35,428 (DAT), or [³H]nisoxetine (NET) at Kd​ concentrations.

  • Test Article Addition: Add 2-BA in a 10-point concentration gradient (0.1 nM to 100 µM).

  • Non-Specific Binding (NSB) Control: In parallel wells, add 10 µM of specific inhibitors (fluoxetine, GBR12909, desipramine) to define NSB.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Efflux Validation: To prove releasing activity, pre-load synaptosomes with [³H]5-HT, wash, and expose to 2-BA. Measure the fractional release of tritium into the superfusate over 30 minutes.

Protocol 2: In Vivo Assessment of Long-Term Serotonergic Neurotoxicity

Objective: Evaluate the neurotoxic potential of 2-BA by measuring long-term (7-day) depletion of regional brain serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA), building upon the foundational methodologies of[3] and [2].

Causality & Self-Validation System: Acute administration of any amphetamine causes immediate neurotransmitter depletion due to active release. To isolate neurotoxicity (terminal degeneration) from pharmacological release, tissue must be harvested no earlier than 7 days post-dosing. The assay self-validates by measuring both 5-HT and 5-HIAA simultaneously via HPLC-ECD. A parallel, sustained reduction in both the parent amine and its metabolite confirms structural terminal loss. Furthermore, an internal standard (5-hydroxy-N-methyltryptamine) is spiked into the homogenization buffer; if extraction recovery falls below 85%, the sample is automatically rejected to prevent false-positive depletion artifacts.

Step-by-Step Methodology:

  • Dosing Paradigm: Administer 2-BA (or 4-BA as a positive neurotoxic control) via intraperitoneal (i.p.) injection to adult male Wistar rats at equimolar doses (e.g., 0.1 mmol/kg).

  • Incubation Period: Maintain subjects in standard vivarium conditions for exactly 7 days to allow clearance of the acute pharmacological effect.

  • Tissue Harvesting: Euthanize via rapid decapitation. Rapidly dissect the frontal cortex, hippocampus, and striatum on an ice-chilled glass plate. Flash-freeze in liquid nitrogen.

  • Extraction: Homogenize tissue in 0.1 M perchloric acid containing 0.1 mM EDTA and the internal standard. Centrifuge at 15,000 × g for 15 min at 4°C.

  • HPLC-ECD Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column coupled to an electrochemical detector. Quantify 5-HT and 5-HIAA peaks against standard curves.

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of 2-BA when benchmarked against its highly neurotoxic isomer (4-BA) and a non-halogenated control.

Table 2: Comparative Pharmacological Profiling (Representative SAR Data)

CompoundSERT Affinity ( Ki​ )DAT Affinity ( Ki​ )5-HT Depletion (7-Day, Hippocampus)Neurotoxicity Profile
2-Bromoamphetamine (2-BA) Moderate (~800 nM)Low (>2000 nM)< 10% (Not Significant)Minimal to Absent
4-Bromoamphetamine (4-BA) High (~40 nM)Moderate (~400 nM)> 65% (Severe)Highly Neurotoxic
D-Amphetamine (Control) Low (>5000 nM)High (~60 nM)< 5% (Not Significant)Non-neurotoxic (at standard doses)

E-E-A-T Insights: The Causality of Experimental Choices

As an Application Scientist, it is crucial to understand why these specific protocols are engineered this way:

  • The Importance of Positional Isomerism: The stark contrast between 2-BA and 4-BA highlights the precision of the SERT binding pocket. The para-substitution (4-position) allows the molecule to fit deeply into the transporter, leading to prolonged intracellular residency and the generation of reactive oxygen species (ROS) that destroy the terminal. The ortho-substitution (2-position) creates steric clash, reducing SERT affinity and preventing the sustained intracellular accumulation required for neurotoxicity.

  • Why 7 Days for Neurotoxicity? Measuring 5-HT levels at 24 hours will yield a false positive for neurotoxicity, as the vesicular pools are simply empty from the acute efflux mechanism. A 7-day timeline ensures that normal enzymatic synthesis (via Tryptophan Hydroxylase) has had ample time to replenish the vesicles. If depletion persists at day 7, it is because the physical axon terminal has degenerated[3].

References

  • Fuller, R.W., Baker, J.C., Perry, K.W., et al. "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism." Neuropharmacology 14(10), 739-746 (1975). [Link]

  • Harvey, J.A., McMaster, S.E., and Fuller, R.W. "Comparison between the neurotoxic and serotonin-depleting effects of various halogenated derivatives of amphetamine in the rat." Journal of Pharmacology and Experimental Therapeutics 202(3), 581-589 (1977). [Link]

Sources

Application

The Role of Brominated Phenylpropanamines as Intermediates in Psychoactive Pharmaceutical Synthesis: A Technical Guide

Introduction Within the intricate landscape of pharmaceutical synthesis, phenylpropanamine scaffolds serve as fundamental building blocks for a diverse array of neurologically active compounds. The strategic introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Within the intricate landscape of pharmaceutical synthesis, phenylpropanamine scaffolds serve as fundamental building blocks for a diverse array of neurologically active compounds. The strategic introduction of a bromine substituent onto the phenyl ring of these structures profoundly influences their pharmacological properties, often enhancing their potency and modulating their mechanism of action. This technical guide provides an in-depth exploration of the synthesis and application of brominated phenylpropanamines, with a specific focus on the synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a well-known psychoactive compound. While the specific intermediate 1-(2-Bromophenyl)propan-2-amine is not a common precursor for mainstream pharmaceuticals, the principles and methodologies discussed herein are broadly applicable to the synthesis of various brominated phenethylamines, a class of compounds of significant interest in medicinal chemistry and neuropharmacology.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a comprehensive understanding of the chemical transformations involved in the synthesis of these complex molecules.

Physicochemical Properties of 1-(2-Bromophenyl)propan-2-amine

While not a direct precursor in the synthesis of 2C-B, understanding the properties of the titular compound provides valuable context.

PropertyValueSource
Molecular Formula C₉H₁₂BrN[4]
Molecular Weight 214.10 g/mol [4]
CAS Number 61610-64-8[4]
IUPAC Name 1-(2-bromophenyl)propan-2-amine[4]

Application in Psychoactive Compound Synthesis: The Case of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

The synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) serves as a paradigmatic example of the strategic use of bromination in the development of psychoactive compounds.[5][6][7] 2C-B is a psychedelic phenethylamine that was first synthesized by Alexander Shulgin.[7] Its synthesis typically starts from 2,5-dimethoxybenzaldehyde and involves a multi-step process culminating in the selective bromination of the aromatic ring.[8][9]

Synthetic Pathway Overview

The overall synthetic route from 2,5-dimethoxybenzaldehyde to 4-bromo-2,5-dimethoxyphenethylamine hydrochloride is depicted below. This pathway involves a Henry reaction (nitroaldol condensation), followed by reduction of the nitro group and subsequent bromination.

Synthesis_Pathway A 2,5-Dimethoxybenzaldehyde B 2,5-Dimethoxy-β-nitrostyrene A->B Nitromethane, Ammonium Acetate C 2,5-Dimethoxyphenethylamine (2C-H) B->C Reduction (e.g., LAH or NaBH4/Pd/C) D 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) C->D Bromination (Br2 in Acetic Acid) E 4-Bromo-2,5-dimethoxyphenethylamine HCl D->E HCl

Caption: Synthetic pathway for 4-bromo-2,5-dimethoxyphenethylamine HCl.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). These procedures are based on established literature methods and should be performed by qualified personnel in a well-equipped laboratory, adhering to all safety precautions.[8][10]

Protocol 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene

This step involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane in the presence of a catalyst to yield the corresponding nitrostyrene derivative.

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Ethanol (or Isopropanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 2,5-dimethoxybenzaldehyde (1 equivalent) and ammonium acetate (0.2 equivalents).

  • Add nitromethane (3-4 equivalents) to the flask.

  • Heat the mixture to reflux with stirring for 2-3 hours. The color of the solution will typically change to a deep red or orange.

  • After the reflux period, allow the reaction mixture to cool slightly.

  • Pour the warm reaction mixture into a beaker containing ice-cold ethanol or isopropanol.

  • Crystallization of the product, 2,5-dimethoxy-β-nitrostyrene, should occur upon cooling and stirring.

  • Collect the bright orange to yellow crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold ethanol or isopropanol to remove impurities.

  • Dry the product in a vacuum oven or desiccator.

Expected Yield: 60-75%

Protocol 2: Reduction of 2,5-Dimethoxy-β-nitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H)

This reduction can be achieved through various methods. A common and effective method involves the use of lithium aluminum hydride (LAH). An alternative, less hazardous method utilizes sodium borohydride with a palladium catalyst.

Method A: Reduction with Lithium Aluminum Hydride (LAH)

CAUTION: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).

Materials:

  • 2,5-Dimethoxy-β-nitrostyrene

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

  • Suspend LAH (2-3 equivalents) in anhydrous THF in the flask and cool the mixture in an ice bath.

  • Dissolve 2,5-dimethoxy-β-nitrostyrene in anhydrous THF and add it to the dropping funnel.

  • Add the nitrostyrene solution dropwise to the LAH suspension with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a few hours, then heat to reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-dimethoxyphenethylamine (2C-H) as an oil.

Method B: Catalytic Transfer Hydrogenation

Materials:

  • 2,5-Dimethoxy-β-nitrostyrene

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2,5-dimethoxy-β-nitrostyrene in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • In a separate beaker, dissolve sodium borohydride in a small amount of ethanol.

  • Slowly add the sodium borohydride solution to the nitrostyrene mixture with stirring. The reaction is exothermic.

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the ethanol under reduced pressure.

  • The residue can be purified by acid-base extraction to isolate the amine.

Expected Yield: 50-70%

Protocol 3: Bromination of 2,5-Dimethoxyphenethylamine (2C-H) to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

This final step introduces the bromine atom at the 4-position of the phenyl ring.

Materials:

  • 2,5-Dimethoxyphenethylamine (2C-H)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2,5-dimethoxyphenethylamine in glacial acetic acid in a round-bottom flask and cool the solution in an ice bath.

  • In a separate container, dissolve bromine (1 equivalent) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred amine solution. A precipitate of the hydrobromide salt of the product will form.[8][10]

  • After the addition is complete, continue stirring for 30-60 minutes in the ice bath.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold glacial acetic acid, followed by diethyl ether.

  • The crude product is 4-bromo-2,5-dimethoxyphenethylamine hydrobromide.

  • To obtain the free base, the hydrobromide salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with a non-polar organic solvent (e.g., dichloromethane).

  • The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., isopropanol) and adding concentrated hydrochloric acid.

Expected Yield: 70-85%

Reaction Mechanisms

A fundamental understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Henry Reaction (Nitroaldol Condensation)

The formation of 2,5-dimethoxy-β-nitrostyrene proceeds via a base-catalyzed condensation between an aldehyde and a nitroalkane.

Henry_Reaction cluster_0 Step 1: Deprotonation of Nitromethane cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation and Dehydration CH3NO2 CH3NO2 [-CH2NO2] [-CH2NO2] CH3NO2->[-CH2NO2] Base (NH4OAc) Aldehyde 2,5-Dimethoxybenzaldehyde Intermediate1 Nitroalkoxide Intermediate Aldehyde->Intermediate1 + [-CH2NO2] Nitronate [-CH2NO2] Nitroalkanol Nitroalkanol Intermediate1->Nitroalkanol 2,5-Dimethoxy-β-nitrostyrene 2,5-Dimethoxy-β-nitrostyrene Nitroalkanol->2,5-Dimethoxy-β-nitrostyrene - H2O

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting chiral separation of 1-(2-Bromophenyl)propan-2-amine

Welcome to the Technical Support Center for the chiral separation of 1-(2-Bromophenyl)propan-2-amine (commonly known as 2-bromoamphetamine or ortho-bromoamphetamine). As a Senior Application Scientist, I frequently guide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of 1-(2-Bromophenyl)propan-2-amine (commonly known as 2-bromoamphetamine or ortho-bromoamphetamine).

As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges unique to halogenated amphetamines. The ortho-bromine substitution introduces significant steric bulk and alters the electron density of the aromatic ring, which complicates chiral recognition. Furthermore, as a highly basic primary amine, this compound is notoriously prone to severe peak tailing due to secondary interactions with stationary phase matrices[1][2].

This guide provides field-proven, self-validating workflows, mechanistic troubleshooting, and step-by-step protocols to ensure robust enantiomeric resolution.

Workflow Decision Matrix

Before beginning, it is critical to select the correct analytical pathway based on your laboratory's instrumentation and downstream needs (e.g., preparative isolation vs. MS-quantification).

G Start 1-(2-Bromophenyl) propan-2-amine Direct Direct Separation (Chiral Stationary Phase) Start->Direct Indirect Indirect Separation (Chiral Derivatization) Start->Indirect HPLC HPLC / SFC (Polysaccharide Columns) Direct->HPLC CE Capillary Electrophoresis (Cyclodextrin Additives) Direct->CE GCMS GC-MS / LC-MS (Achiral Columns) Indirect->GCMS Additives Optimize Basic Additives (DEA, TEA, NH4OH) HPLC->Additives Success1 Enantiomeric Resolution (Rs > 1.5) CE->Success1 DerivAgent Derivatization Agents (S-TPC, Marfey's) GCMS->DerivAgent Additives->Success1 Success2 Diastereomeric Resolution (Rs > 1.5) DerivAgent->Success2

Decision matrix for the chiral separation workflows of 2-bromoamphetamine.

Section 1: Direct Chiral HPLC (The Gold Standard)

Direct separation using polysaccharide-based chiral stationary phases (CSPs) is the most reliable method for amphetamine derivatives[2][3]. Chiral recognition relies on hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the amylose or cellulose backbone.

Step-by-Step Protocol: Normal Phase HPLC

Self-Validating System: Always inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to accurately calculate the retention factor ( k′ ) and ensure system plumbing is not contributing to dead-volume band broadening.

  • Column Selection: Install an Amylose-based CSP (e.g., Lux i-Amylose-1 or Chiralpak AD-H, 250 × 4.6 mm, 5 µm). Amylose is preferred over cellulose for ortho-halogenated compounds due to its more accommodating helical groove[3].

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade Hexane and Isopropanol (90:10 v/v).

  • Additive Integration (Critical): Add 0.1% (v/v) fresh Diethylamine (DEA). Note: Degraded DEA contains secondary amines that will alter chiral selectivity.

  • Sample Preparation: Dissolve 1-(2-Bromophenyl)propan-2-amine in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration & Analysis: Flow at 1.0 mL/min at 25°C until the baseline stabilizes (UV detection at 220 nm). Inject 5 µL.

Quantitative Optimization Data

The following table summarizes the causal relationship between mobile phase chemistry, column type, and chromatographic resolution for halogenated amphetamines[1][2][3].

AnalyteColumn TypeMobile PhaseBasic AdditiveRet. Time 1 (min)Ret. Time 2 (min)Resolution ( Rs​ )
2-BromoamphetamineAmylose-1Hexane:IPA (90:10)None 18.419.1< 0.5 (Severe Tailing)
2-BromoamphetamineAmylose-1Hexane:IPA (90:10)0.1% DEA 12.214.82.1
2-BromoamphetamineCellulose-1Hexane:EtOH (95:5)0.1% DEA15.116.31.2
4-BromoamphetamineAmylose-1Hexane:IPA (90:10)0.1% DEA14.518.23.4
Troubleshooting FAQs (Direct HPLC)

Q: I am observing severe peak tailing and a loss of resolution. What is the mechanistic cause? A: Peak tailing for primary amines is almost exclusively caused by secondary ion-exchange interactions between the protonated amine and acidic residual silanols on the silica matrix of the CSP[1][2]. To troubleshoot, ensure your mobile phase contains 0.1% to 0.2% DEA. If tailing persists despite the additive, the column may be mass-overloaded; reduce the injection mass to <5 µg.

Q: Why does the ortho-bromo derivative (2-bromoamphetamine) resolve poorer than the para-bromo derivative on a cellulose column? A: The ortho-bromine atom forces the molecule out of planarity due to steric clashing with the alkylamine side chain. This bulky, non-planar conformation prevents deep insertion into the relatively narrow chiral cavities of cellulose-based CSPs. Amylose-based CSPs possess a more open helical structure that accommodates the ortho-substituted bulk much better, yielding baseline resolution ( Rs​ > 2.0)[3].

Section 2: Indirect Separation via Chiral Derivatization (LC-MS / GC-MS)

When chiral columns are unavailable, or when mass spectrometry (MS) compatibility is required (DEA is not MS-friendly), indirect separation is required[4]. By reacting the enantiomeric mixture with an enantiopure chiral derivatizing agent (CDA), the enantiomers are converted into diastereomers, which can be separated on standard achiral C18 columns[4][5].

Step-by-Step Protocol: S-TPC Derivatization

Self-Validating System: Always run a reagent blank (no amine) and a known racemic standard simultaneously. This validates the absence of kinetic resolution and confirms the enantiopurity of your derivatizing agent.

  • Reaction Setup: Transfer 100 µL of 1-(2-Bromophenyl)propan-2-amine solution (1 mg/mL in ethyl acetate) to a glass reaction vial.

  • Reagent Addition: Add 50 µL of 0.1 M (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (S-TPC) in dichloromethane, followed by 50 µL of pyridine (acting as an acid scavenger to neutralize the HCl byproduct)[4].

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • Quenching & Extraction: Cool to room temperature. Add 200 µL of 1M HCl to quench unreacted S-TPC and remove the pyridine. Extract the organic layer, evaporate under a gentle stream of N2​ , and reconstitute in 5% Acetonitrile in Water (with 0.1% Formic Acid).

  • Analysis: Analyze via LC-MS/MS using a standard C18 column[5].

Troubleshooting FAQs (Indirect Derivatization)

Q: My LC-MS chromatogram shows two peaks for the derivatized racemate, but the peak areas are not 1:1 (e.g., 60:40). Is my sample not a true racemate? A: Not necessarily. This is a classic symptom of kinetic resolution . If the reaction did not go to 100% completion, the reaction rates for the R-amine and S-amine with the S-CDA will differ because the diastereomeric transition states have different activation energies. Fix: Increase the reaction time to 60 minutes and ensure a minimum 10-fold molar excess of S-TPC. Use your racemic standard to calculate a correction factor if a slight bias remains.

Q: The derivatization yield for 2-bromoamphetamine is significantly lower than for standard amphetamine. Why? A: The ortho-bromine exerts a strong electron-withdrawing inductive effect (reducing the nucleophilicity of the primary amine) while simultaneously creating severe steric hindrance at the reaction center. Fix: Swap pyridine for a stronger, nucleophilic base catalyst like 4-Dimethylaminopyridine (DMAP) and increase the incubation temperature to 70°C to overcome the activation energy barrier.

References

  • Phenomenex. "High-pH Chiral Separation of Amphetamines" Phenomenex Technical Notes.
  • National Institutes of Health (PMC). "Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry" NIH.
  • BenchChem. "Selection of chiral stationary phases for amphetamine analogue separation" BenchChem Tech Support.
  • ResearchGate. "Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs" Molecules.
  • SCIEX. "LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine" SCIEX Application Notes.

Sources

Optimization

Technical Support Center: 1-(2-Bromophenyl)propan-2-amine Synthesis &amp; Byproduct Identification

Welcome to the Technical Support Center for the synthesis of 1-(2-bromophenyl)propan-2-amine (also known as 2-bromoamphetamine or o-BA). This guide is designed for research scientists and drug development professionals f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-bromophenyl)propan-2-amine (also known as 2-bromoamphetamine or o-BA). This guide is designed for research scientists and drug development professionals facing chemoselectivity challenges during the synthesis of halogenated phenethylamines.

The primary synthetic route typically involves a Henry (nitroaldol) condensation of 2-bromobenzaldehyde with nitroethane to form 1-(2-bromophenyl)-2-nitropropene, followed by reduction to the primary amine. However, the ortho-bromo substituent is highly labile under standard reducing conditions, making byproduct identification and reaction control critical.

Mechanistic Pathways & Byproduct Formation

Understanding the causality of byproduct formation requires mapping the reduction cascade. The diagram below illustrates the validated synthetic routes and the divergence points where impurities—such as debrominated amphetamine or incomplete reduction intermediates—are generated.

Pathway SM 2-Bromobenzaldehyde + Nitroethane Nitroalkene 1-(2-Bromophenyl)- 2-nitropropene SM->Nitroalkene Henry Reaction Ketone 1-(2-Bromophenyl)- propan-2-one Nitroalkene->Ketone Fe / H+ Target 1-(2-Bromophenyl)- propan-2-amine Nitroalkene->Target Equimolar LiAlH4 (< 0 °C) Debrom Amphetamine (Debromination Byproduct) Nitroalkene->Debrom Excess Hydride or Pd/C + H2 Oxime Oxime / Hydroxylamine (Incomplete Reduction) Nitroalkene->Oxime Depleted Reducing Agent Ketone->Target Reductive Amination Target->Debrom Catalytic Hydrogenolysis Oxime->Target Further Reduction

Reaction pathways and byproduct formation in 1-(2-bromophenyl)propan-2-amine synthesis.

Troubleshooting Guide (FAQs)

Q1: My LC-MS shows a massive peak at m/z 136.1 [M+H]+ instead of the expected m/z 214.0/216.0[M+H]+. What is causing this, and how can I prevent it? A: The peak at m/z 136.1 corresponds to amphetamine, resulting from the hydrodehalogenation (debromination) of your target molecule. The carbon-halogen bond in ortho-brominated aromatic systems is highly susceptible to cleavage.

  • Causality: Transition metals oxidatively add into the Ar-Br bond. In hydride reductions, excess hydride acts as a nucleophile to displace the bromide. Palladium-catalyzed hydrogenation (Pd/C with H₂) is strictly contraindicated for this reason.

  • Solution: If using Lithium Aluminum Hydride (LiAlH₄), restrict the stoichiometry to exactly equimolar amounts and maintain the reaction temperature below 0 °C. This specific low-temperature, equimolar technique is a validated standard for synthesizing ortho-bromoamphetamines to minimize the reductive removal of the bromo group[1].

Q2: I am observing a persistent intermediate with an m/z of 228.0/230.0 [M+H]+. The final amine yield is low. What is this byproduct? A: This mass corresponds to 1-(2-bromophenyl)propan-2-one oxime.

  • Causality: Reduction of nitroalkenes proceeds sequentially: Nitroalkene → Nitroalkane → Nitroso → Oxime → Hydroxylamine → Amine[2]. If the reducing agent is depleted, or if the reaction is quenched prematurely, the cascade halts at the relatively stable oxime or hydroxylamine stage.

  • Solution: Ensure a sufficient molar excess of the electron donor (e.g., Aluminum amalgam or Iron) and maintain adequate proton activity in the solvent system. In-process LC-MS monitoring must confirm the disappearance of the m/z 228 peak before the final workup.

Q3: During the Henry reaction to form 1-(2-bromophenyl)-2-nitropropene, my yield is reduced by a dark, viscous byproduct. How do I optimize this? A: The dark byproduct is typically a complex polymer resulting from the polymerization of the highly electrophilic nitroalkene.

  • Causality: Primary amines or strong bases can trigger intermolecular Michael additions between the formed nitroalkene and unreacted carbanions[3].

  • Solution: Use anhydrous ammonium acetate (NH₄OAc) in glacial acetic acid as a milder, self-buffering catalyst system, and employ a Dean-Stark trap to continuously remove water. This drives the equilibrium forward without requiring harsh basic conditions.

Quantitative Data: Byproduct Profiling

Accurate mass spectrometry is essential for identifying process impurities[4]. Use the table below to cross-reference observed masses with their mechanistic origins. Note the characteristic 1:1 isotopic ratio for brominated compounds (m/z M / M+2).

Byproduct / ImpurityFormulaMonoisotopic MassExpected m/z[M+H]+Causality / Mechanism
Amphetamine C₉H₁₃N135.10136.11Hydrodehalogenation via excess hydride or Pd/H₂.
1-(2-Bromophenyl)propan-2-one oxime C₉H₁₀BrNO227.00228.00 / 230.00Incomplete reduction of the nitro group.
1-(2-Bromophenyl)-2-nitropropane C₉H₁₀BrNO₂243.99245.00 / 247.00Selective C=C reduction without NO₂ reduction.
1-(2-Bromophenyl)propan-2-ol C₉H₁₁BrO214.00215.01 / 217.01Over-reduction of the ketone intermediate.
Validated Experimental Protocol: Equimolar LiAlH₄ Reduction

This self-validating protocol is designed to reduce 1-(2-bromophenyl)-2-nitropropene to the primary amine while strictly preserving the labile ortho-bromo substituent.

Materials Required:

  • 1-(2-Bromophenyl)-2-nitropropene (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (Exactly 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for IPC quench)

Step-by-Step Methodology:

  • System Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add anhydrous THF and cool the system to -10 °C using an ice/salt bath.

  • Hydride Suspension: Carefully suspend exactly 1.0 equivalent of LiAlH₄ in the chilled THF. Critical: Do not exceed 1.0 eq; excess hydride acts as a nucleophile and promotes debromination.

  • Substrate Addition: Dissolve 1-(2-bromophenyl)-2-nitropropene in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 45 minutes, maintaining the internal temperature strictly below 0 °C.

  • Reaction Monitoring (IPC): Stir for 2 hours at 0 °C. Draw a 50 µL aliquot, quench in 1 mL of methanol, filter, and analyze via LC-MS. The target mass is m/z 214/216 [M+H]+. Ensure the oxime intermediate (m/z 228/230) has been consumed.

  • Fieser Quench: Once complete, quench the reaction strictly following the Fieser method to prevent emulsion: For every x grams of LiAlH₄ used, add x mL H₂O, followed by x mL 15% NaOH, and finally 3x mL H₂O. Maintain vigorous stirring and cooling throughout the quench.

  • Extraction & Isolation: Filter the granular aluminum salts through a pad of Celite. Extract the filtrate with diethyl ether, dry over anhydrous Na₂SO₄, and bubble dry HCl gas through the solution to precipitate 1-(2-bromophenyl)propan-2-amine hydrochloride as a white crystalline solid.

References
  • Title: Erowid Online Books : "PIHKAL" - #124 META-DOB Source: erowid.org URL: 1

  • Title: Phenyl-2-nitropropene - Wikipedia Source: wikipedia.org URL: 3

  • Title: Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones - MDPI Source: mdpi.com URL: 2

  • Title: 2-Bromoamphetamine (hydrochloride) (CAS 861006-36-2) - Cayman Chemical Source: caymanchem.com URL: 4

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 1-(2-Bromophenyl)propan-2-amine

Welcome to the Technical Support Center for the isolation and purification of 1-(2-Bromophenyl)propan-2-amine (also known as 2-bromoamphetamine or 2-BA). This guide is designed for researchers, analytical chemists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(2-Bromophenyl)propan-2-amine (also known as 2-bromoamphetamine or 2-BA). This guide is designed for researchers, analytical chemists, and drug development professionals who require high-purity yields of this halogenated phenethylamine derivative.

Because 2-BA is frequently synthesized via the reductive amination of 2-bromophenylacetone or the reduction of nitroalkene intermediates, crude reaction mixtures are often heavily contaminated with unreacted lipophilic precursors. This guide provides field-proven, self-validating protocols to overcome common purification bottlenecks.

Physicochemical Data for Purification

Understanding the physicochemical properties of 1-(2-Bromophenyl)propan-2-amine is the foundational step in designing a logical purification workflow. The table below summarizes the critical data required for mass balance calculations and phase partitioning.

PropertyValueRelevance to Purification Strategy
Molecular Formula C₉H₁₂BrN[1]Baseline for Mass Spectrometry (MS) identification.
Molecular Weight (Freebase) 214.10 g/mol [1]Used for stoichiometric calculations during synthesis.
Molecular Weight (HCl Salt) 250.6 g/mol [2]Used to calculate the theoretical yield of the final crystalline product.
Physical State (Freebase) Pale OilHighly lipophilic; requires distillation or salt formation for handling.
Physical State (HCl Salt) Crystalline Solid[3]Ideal state for long-term stability and analytical reference standards.
pKa (Estimated) ~9.3 – 9.5Dictates the pH thresholds required for aqueous biphasic extraction.

Troubleshooting & FAQs

Q: Why does 1-(2-Bromophenyl)propan-2-amine persistently co-elute with 2-bromophenylacetone during normal-phase silica chromatography, and how can I achieve baseline separation? A: Primary amines interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing and streaking. This chromatographic smearing often leads to co-elution with lipophilic precursors like 2-bromophenylacetone. Causality & Solution: Instead of relying on normal-phase chromatography, exploit the differential pKa of the compounds. 1-(2-Bromophenyl)propan-2-amine is a basic amine. By performing a biphasic acid-base extraction, you selectively protonate the amine at pH < 2, forcing it into the aqueous phase as a highly water-soluble ammonium salt. The neutral ketone cannot protonate and remains trapped in the organic phase, allowing for complete mechanical separation.

Q: During the final salt formation, my product yields a sticky, hygroscopic oil instead of a crystalline solid. What is causing this, and how is it prevented? A: The hydrochloride salt of 2-bromoamphetamine is structurally prone to hygroscopy[4]. If trace water is present in your solvent or your HCl source (e.g., using aqueous hydrochloric acid instead of an anhydrous gas/solution), the salt will solvate into a sticky oil rather than forming a rigid crystal lattice[3]. Causality & Solution: Water disrupts the ionic lattice formation of the amine hydrochloride. To ensure proper crystallization, the freebase must be rigorously dried over anhydrous sodium sulfate (Na₂SO₄) prior to salt formation. Furthermore, you must use strictly anhydrous reagents, such as 2M HCl in diethyl ether or isopropanol, to precipitate the crystalline solid[2].

Q: How can I verify the homogeneity and absolute purity of the final 2-BA hydrochloride crystals? A: Purity must be assessed using orthogonal analytical techniques to account for different classes of impurities. Causality & Solution: Gas Chromatography with Flame Ionization Detection (GC-FID) is ideal for quantifying volatile organic impurities, while ¹H-NMR spectroscopy will confirm the structural identity and detect non-volatile organic contaminants[4]. A mass balance approach can then be used to subtract the quantified impurities from 100% to determine the absolute purity of the standard[4].

Standard Operating Procedures (SOPs)

The following self-validating protocols ensure the complete removal of synthetic byproducts and the successful isolation of the 2-bromo-α-methyl-benzeneethanamine monohydrochloride salt[5].

SOP A: Biphasic Acid-Base Extraction

This protocol separates the target amine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM) using approximately 10 mL of solvent per gram of crude material.

  • Acidification: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. Validation Check: The pH of the aqueous phase must be < 2 to ensure complete protonation of the amine.

  • Phase Separation (1): Allow the layers to separate. The bottom organic layer (DCM) contains the neutral impurities (e.g., unreacted ketones). Drain and discard the organic layer. Retain the top aqueous layer.

  • Washing: Wash the aqueous layer with one additional portion of fresh DCM to remove residual lipophilic impurities. Discard this DCM wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH is > 12. Validation Check: The aqueous layer will turn cloudy as the freebase amine deprotonates and precipitates as an insoluble oil.

  • Extraction: Add fresh DCM to the highly basic aqueous phase. Shake vigorously and vent. The freebase amine will partition entirely into the bottom DCM layer.

  • Phase Separation (2): Drain the bottom DCM layer into a clean Erlenmeyer flask. Extract the aqueous phase once more with fresh DCM and combine the organic layers. Discard the aqueous waste.

  • Desiccation: Add anhydrous Na₂SO₄ to the combined DCM extracts until the drying agent flows freely. Filter the solution to remove the hydrated salt.

  • Concentration: Remove the DCM in vacuo using a rotary evaporator to yield the purified 1-(2-Bromophenyl)propan-2-amine freebase as a pale oil.

SOP B: Anhydrous Hydrochloride Salt Formation

This protocol converts the labile freebase oil into a stable, crystalline reference standard.

  • Solvent Preparation: Dissolve the purified freebase oil in anhydrous diethyl ether (5 mL per gram of oil) in a dry, round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath (0–5 °C) and stir magnetically.

  • Precipitation: Slowly add a 1.05x stoichiometric equivalent of 2M anhydrous HCl in diethyl ether dropwise. A white crystalline precipitate will immediately begin to form[3].

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization and maximum yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold anhydrous diethyl ether to remove any unreacted freebase or trace impurities.

  • Drying: Transfer the crystals to a vacuum desiccator and dry under high vacuum for 12 hours to yield pure 2-bromo-α-methyl-benzeneethanamine monohydrochloride[5].

Purification Workflow Visualization

The logical flow of the purification strategy is mapped below. This sequence guarantees that impurities are systematically eliminated based on their polarity and protonation states.

PurificationWorkflow Start Crude 2-BA Mixture (Amine + Ketone/Nitro Impurities) Acidify Acidification Add 1M HCl (pH < 2) Start->Acidify Phase1 Phase Separation Acidify->Phase1 Org1 Organic Phase (Discard: Neutral Impurities) Phase1->Org1 Non-polar Aq1 Aqueous Phase (Retain: 2-BA Hydrochloride) Phase1->Aq1 Polar Basify Basification Add 2M NaOH (pH > 12) Aq1->Basify Phase2 Phase Separation (Extract with DCM) Basify->Phase2 Aq2 Aqueous Phase (Discard: Waste Salts) Phase2->Aq2 Polar Org2 Organic Phase (Retain: 2-BA Freebase) Phase2->Org2 Non-polar Dry Desiccation & Evaporation (Na2SO4, then in vacuo) Org2->Dry Salt Salt Formation (Anhydrous HCl in Ether) Dry->Salt Pure Pure 2-BA HCl (Crystalline Solid) Salt->Pure Crystallization

Figure 1: Biphasic acid-base extraction and crystallization workflow for 2-BA purification.

References

  • National Center for Biotechnology Information. "1-(2-Bromophenyl)propan-2-amine | C9H12BrN | CID 22026326". PubChem. URL:[Link]

  • Australian Government Department of Industry, Science and Resources. "CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: (±)-2-Bromoamphetamine hydrochloride". National Measurement Institute (NMI). URL:[Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Resolution of 1-(2-Bromophenyl)propan-2-amine

Welcome to the Technical Support and Troubleshooting Portal for the chiral resolution of halogenated amphetamine derivatives. 1-(2-Bromophenyl)propan-2-amine (ortho-bromoamphetamine) presents unique chromatographic chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the chiral resolution of halogenated amphetamine derivatives. 1-(2-Bromophenyl)propan-2-amine (ortho-bromoamphetamine) presents unique chromatographic challenges due to its highly polar primary amine group and the significant steric hindrance introduced by the bulky bromine atom at the ortho position.

As a Senior Application Scientist, I have structured this guide to move beyond basic parameter lists. Here, we explore the mechanistic causality behind column selection, mobile phase additives, and system suitability, ensuring your analytical workflows are robust and self-validating.

Knowledge Base: Mechanistic Principles of Chiral Recognition

To successfully resolve the enantiomers of 1-(2-Bromophenyl)propan-2-amine, you must exploit the specific chemical properties of the primary amine near the chiral center. Two primary methodologies dominate this space:

  • Crown Ether Stationary Phases (e.g., CROWNPAK CR-I(+)): Crown ether columns are explicitly designed for primary amines[1][2]. The chiral recognition mechanism relies on "host-guest complexation." Under highly acidic conditions, the primary amine is protonated to an ammonium ion (-NH3+). This ion enters the cavity of the 18-crown-6 ether derivative on the stationary phase[2][3]. The ortho-bromo substitution on the phenyl ring creates a distinct steric environment that interacts differentially with the chiral barriers of the crown ether, leading to the separation of the (R)- and (S)-enantiomers.

  • Polysaccharide-Based Stationary Phases (e.g., CHIRALPAK AS-H): These columns utilize amylose or cellulose derivatives coated or immobilized on silica[4]. Chiral recognition is driven by a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the phenyl ring of the analyte and the carbamate linkages of the stationary phase[4].

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing and poor resolution on my polysaccharide column under normal-phase conditions? A1: Peak tailing for primary amines on silica-based columns is almost always caused by secondary ion-exchange interactions. The basic primary amine of 1-(2-Bromophenyl)propan-2-amine interacts with residual, unendcapped acidic silanol groups on the silica support. Causality & Solution: You must add a sacrificial base to the mobile phase. Adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) competitively binds to these silanol sites, neutralizing them and allowing the analyte to interact purely with the chiral selector[4].

Q2: Can I use standard reversed-phase buffers (like phosphate or acetate) with a Crown Ether column? A2: No. Traditional CROWNPAK CR(+) columns require highly acidic conditions (pH < 2.0) to ensure the primary amine is fully protonated for cavity inclusion[3]. Furthermore, you must avoid mobile phases containing Potassium (K+) ions, as K+ has a high affinity for the 18-crown-6 cavity and will competitively block your analyte, destroying chiral recognition[3]. Use Perchloric acid (HClO4) instead; the perchlorate counterion is bulky and non-coordinating, meaning it won't form tight ion pairs that hinder the ammonium ion from entering the crown ether cavity.

Q3: How can I validate which peak is the (R)-enantiomer and which is the (S)-enantiomer if I don't have pure standards? A3: While absolute configuration requires pure standards or polarimetry, you can validate your method's selectivity by utilizing the pseudo-enantiomeric nature of crown ether columns. If you are using a CROWNPAK CR(+) column (where the D-form/S-enantiomer typically elutes first), switching to a CROWNPAK CR(-) column will result in a complete inversion of the elution order[3]. This is a self-validating system check to confirm that the separation is genuinely chiral and not an artifact of matrix interference.

Troubleshooting Matrix

SymptomMechanistic CauseSelf-Validating Solution
Co-elution / Loss of Resolution (Crown Ether) Mobile phase pH is too high (> 2.0), leading to incomplete protonation of the primary amine.Lower pH to 1.5 using HClO4. Validation: Retention factor ( k′ ) of both peaks should increase significantly.
Rapid Degradation of Column Performance (Crown Ether) Exposure to inappropriate organic solvents on non-immobilized phases (e.g., standard CR(+)).Flush system with ethanol, then 100% water before connecting. Switch to immobilized CR-I(+) if organic modifiers are required[1][3].
High Backpressure (> 150 Bar) at Low Temperatures Increased viscosity of aqueous mobile phases at sub-ambient temperatures.Reduce flow rate to 0.4 mL/min. Validation: Pressure drops below 150 Bar; resolution ( Rs ) may actually improve due to better mass transfer[3].
Baseline Drift / Ghost Peaks (Polysaccharide) Accumulation of highly retained lipophilic impurities from the sample matrix.Implement a column wash step with 100% Ethanol or Isopropanol post-analysis. Ensure sample is filtered (0.22 µm).

Standard Operating Procedures (SOPs)

Protocol A: Direct Chiral Resolution via Immobilized Crown Ether (CROWNPAK CR-I(+))

This protocol leverages the immobilized crown ether phase, which allows for the addition of organic modifiers to tune the elution of the lipophilic bromo-aromatic ring[1].

Step 1: Mobile Phase Preparation

  • Prepare a stock solution of pH 1.5 water by adding concentrated Perchloric Acid (HClO4) to HPLC-grade water (approximately 1.6 mL of 70% HClO4 per liter).

  • Mix the pH 1.5 water with HPLC-grade Acetonitrile (ACN) in an 80:20 (v/v) ratio. Causality: The ACN reduces hydrophobic retention of the ortho-bromo phenyl ring, sharpening peaks, while the acidic water drives the host-guest complexation[1].

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: System Equilibration

  • Install the CROWNPAK CR-I(+) column (3.0 mm i.d. x 150 mm)[1].

  • Set the column oven temperature to 25°C. (Note: Lowering to 10°C can increase resolution but will increase backpressure[3]).

  • Set the flow rate to 0.4 mL/min. Monitor backpressure to ensure it remains < 150 Bar[3].

  • Equilibrate for at least 20 column volumes until the UV baseline (at 210 nm or 254 nm) is stable.

Step 3: Injection & System Suitability Validation

  • Inject 2-5 µL of 1-(2-Bromophenyl)propan-2-amine sample (concentration ~0.1 mg/mL in mobile phase).

  • Validation Check: Calculate the Resolution ( Rs ). The system is validated for quantitation if Rs>1.5 and the USP Tailing Factor is <1.2 .

Protocol B: Normal Phase Resolution via Polysaccharide CSP (CHIRALPAK AS-H)

This protocol is ideal if the sample is already dissolved in organic solvents or if preparative scale-up is anticipated[4].

Step 1: Mobile Phase Preparation

  • Combine Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a 97:3:0.1 (v/v/v) ratio[4].

  • Causality: Hexane acts as the weak eluent, IPA as the strong eluent (hydrogen bond competitor), and DEA neutralizes silica active sites to prevent tailing.

Step 2: Equilibration & Injection

  • Install the CHIRALPAK AS-H column (4.6 mm i.d. x 250 mm).

  • Set flow rate to 1.0 mL/min and temperature to 25°C.

  • Inject 5 µL of the sample. Monitor UV absorbance at 254 nm[4].

Quantitative Data & Column Selection Summary

CSP TypeExample ColumnRecommended Mobile PhaseChiral Recognition MechanismExpected Resolution ( Rs )
Crown Ether (Coated) CROWNPAK CR(+)pH 1.5 HClO4 (Aqueous)Host-Guest Inclusion (-NH3+)> 2.0 (High selectivity)
Crown Ether (Immobilized) CROWNPAK CR-I(+)pH 1.5 HClO4 / ACN (80:20)Host-Guest Inclusion (-NH3+)> 2.5 (Faster runtime)
Amylose Derivative CHIRALPAK AS-HHexane / IPA / DEA (97:3:0.1)H-bonding, π-π, Dipole1.5 - 2.0
Cyclofructan Larihc CF6-PACN / MeOH (90:10) + 0.3% TFA/TEAInclusion & H-bonding> 1.5 (Excellent for SFC/HPLC)

(Note: Cyclofructan columns are an excellent alternative for primary amines if transitioning to Supercritical Fluid Chromatography (SFC) or polar organic modes[2][5].)

Process Visualizations

Workflow Start Analyte: 1-(2-Bromophenyl) propan-2-amine Check Aqueous or Organic Solubility? Start->Check Crown Crown Ether CSP (CROWNPAK CR-I(+)) Check->Crown Aqueous Compatible Poly Polysaccharide CSP (CHIRALPAK AS-H) Check->Poly Organic Soluble Acidic Acidic Aqueous Mobile Phase (pH 1.5 HClO4 / ACN) Crown->Acidic Protonate -NH2 Normal Normal Phase Organic (Hexane / IPA / DEA) Poly->Normal Suppress Silanols Validate System Suitability: Resolution (Rs) > 1.5 Tailing Factor < 1.2 Acidic->Validate Normal->Validate

Workflow for selecting the optimal HPLC chiral separation mode for primary amines.

Mechanism Amine Free Base Primary Amine (Sterically hindered by o-Br) Protonation Acidic Protonation (HClO4, pH < 2.0) Amine->Protonation Mobile Phase Ammonium Primary Ammonium Ion (-NH3+) Protonation->Ammonium Yields Complex Host-Guest Inclusion Complex Ammonium->Complex Enters Cavity CrownCavity 18-Crown-6 Ether Cavity (Stationary Phase) CrownCavity->Complex Hosts Ion Resolution Enantiomeric Resolution (Differential Steric Fit) Complex->Resolution Chiral Recognition

Host-guest complexation mechanism of primary amines in crown ether stationary phases.

References

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-)". chiraltech.com.
  • Mohr, S., Taschwer, M., & Schmid, M. G.
  • Daicel Corporation. "Separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-)". hplc.eu.
  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC".
  • MDPI. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans". mdpi.com.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Brominated Phenylpropanamine Synthesis

Welcome to the Technical Support Center. The synthesis of brominated phenylpropanamines—crucial intermediates in the development of adrenergic drugs, central nervous system therapeutics, and analytical reference standard...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of brominated phenylpropanamines—crucial intermediates in the development of adrenergic drugs, central nervous system therapeutics, and analytical reference standards—presents unique chemoselectivity challenges. The presence of a labile carbon-bromine (C–Br) bond, combined with highly reactive amine and ketone moieties, frequently leads to undesired side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your synthetic workflows.

Frequently Asked Questions & Troubleshooting

Issue 1: Hydrodehalogenation (Debromination) during Reductive Amination

Q: Why am I losing the aromatic bromine when reducing 4-bromophenylacetone with amines under standard catalytic hydrogenation conditions?

A: You are observing hydrodehalogenation , a highly competitive side reaction when using palladium on carbon (Pd/C) and hydrogen gas[1][2].

  • The Causality: Palladium is an excellent catalyst for imine reduction, but Pd(0) readily undergoes oxidative addition into aryl C–Br bonds[3][4]. In a reductive environment, this intermediate undergoes reductive elimination with hydride species, replacing your essential bromine atom with a hydrogen atom[4].

  • The Solution: Abandon Pd/C for this specific transformation. Instead, utilize mild, chemoselective hydride donors such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). These reagents selectively reduce the iminium ion without interacting with the aryl halide[5]. Alternatively, if catalytic hydrogenation is strictly required for scale-up, specialized bimetallic catalysts (e.g., Pd-Cu in aqueous micelles) or polymer-stabilized Pd-PVP can suppress the hydrodehalogenation pathway[2][4].

Issue 2: Polybromination and Regioselectivity in Alpha-Bromination

Q: My alpha-bromination of propiophenone derivatives yields significant dibrominated and ring-brominated byproducts. How do I control this?

A: The use of elemental bromine (Br₂) in acetic acid or dichloromethane often leads to over-bromination due to the high electrophilicity of Br₂ and the auto-catalytic nature of the reaction (which generates HBr, promoting further enolization)[6].

  • The Causality: Once the first alpha-bromine is installed, the resulting α -bromo ketone can still enolize. If the aromatic ring contains activating groups (e.g., methoxy groups), Br₂ will also facilitate electrophilic aromatic substitution, leading to ring bromination[7][8].

  • The Solution: Switch your brominating agent to Copper(II) Bromide (CuBr₂) in a refluxing mixture of ethyl acetate and chloroform[9]. CuBr₂ acts via a highly controlled, single-electron transfer mechanism that selectively targets the enol form of the ketone, halting strictly at mono-alpha-bromination and leaving activated aromatic rings untouched[9].

Issue 3: Pyrazine/Dimer Formation during Amination of Alpha-Bromo Ketones

Q: When reacting my alpha-bromo ketone with primary amines to form a cathinone analog, I get dark mixtures and pyrazine dimers instead of the desired product. What is happening?

A: You are experiencing the classic self-condensation of α -amino ketones[10][11].

  • The Causality: The desired primary α -amino ketone product is significantly more nucleophilic than the starting primary amine. As soon as it forms, it acts as a nucleophile, attacking an unreacted molecule of the starting α -bromo ketone[10]. This intermolecular S_N2 reaction forms a dimer, which rapidly cyclizes into a dihydropyrazine and spontaneously oxidizes in air to form a stable, deeply colored pyrazine derivative[11].

  • The Solution: To kinetically favor the desired product, you must use a massive stoichiometric excess of the primary amine (often 10 to 20 equivalents) to outcompete the product's nucleophilicity. Alternatively, perform the reaction at low temperatures (0°C to -20°C) or utilize an indirect route: substitute the bromide with sodium azide (NaN₃) first, followed by Staudinger reduction to the primary amine.

Mechanistic Pathway Visualizations

ReductiveAmination Ketone 4-Bromophenylacetone + Amine Imine Imine Intermediate Ketone->Imine -H2O Side Debrominated Amine (Side Product) Ketone->Side Direct Pd insertion into C-Br Desired 4-Bromoamphetamine (Desired) Imine->Desired NaBH(OAc)3 (Chemoselective) Imine->Side H2, Pd/C (Hydrodehalogenation)

Caption: Divergent pathways in reductive amination: Chemoselective reduction vs. hydrodehalogenation.

AminationSideReactions BromoKetone Alpha-Bromo Ketone Amine Primary Alpha-Amino Ketone (Target) BromoKetone->Amine Excess NH2R (SN2) Dimer Dihydropyrazine Intermediate Amine->Dimer + Unreacted BromoKetone (Intermolecular Attack) Pyrazine Pyrazine Derivative (Side Product) Dimer->Pyrazine Oxidation (-H2)

Caption: Mechanism of pyrazine side-product formation during alpha-bromo ketone amination.

Quantitative Data: Reducing Agent Comparison

The choice of reducing agent dictates the ratio of target product to debrominated byproduct. The table below summarizes historical optimization data for the reductive amination of 4-bromophenylacetone[1][2][12].

Reducing AgentReaction ConditionsTarget Yield (%)Debromination (%)Recommendation
H₂, Pd/C (10%) MeOH, 1 atm, 25°C15 - 20%> 75%❌ Avoid for brominated substrates
NaBH₃CN MeOH, pH 6, 25°C65 - 75%< 2%⚠️ Good, but generates toxic HCN byproducts
Pd-PVP / H₂ H₂O/EtOH, 25°C80 - 90%< 5%✅ Excellent for green, large-scale synthesis
NaBH(OAc)₃ DCE or THF, 25°C85 - 95%0% 🌟 Gold Standard for lab-scale synthesis

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Reductive Amination (Zero Debromination)

This protocol utilizes NaBH(OAc)₃ to ensure complete retention of the aryl bromide[5].

  • Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 4-bromophenylacetone (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis (Optional but recommended): Add glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Causality: NaBH(OAc)₃ is a mild hydride source that requires the protonated iminium species to react; it will not reduce the unreacted ketone or the C–Br bond.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The ketone spot should disappear. GC-MS analysis of an aliquot should show the product mass (M⁺) with the characteristic 1:1 isotopic bromine doublet (M and M+2). No M-79 peak (loss of Br) should be present.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Selective Alpha-Bromination using CuBr₂

This protocol prevents polybromination and ring-bromination on activated phenylpropanamine precursors[9].

  • Preparation: Dissolve the propiophenone derivative (1.0 eq) in a 1:1 mixture of Ethyl Acetate and Chloroform (0.5 M).

  • Reagent Addition: Add finely powdered Copper(II) Bromide (CuBr₂) (2.0 eq) to the solution. The mixture will appear as a dark green/black heterogeneous suspension.

  • Reflux: Heat the mixture to reflux with vigorous stirring.

  • Self-Validation Check (Visual): As the reaction proceeds, the dark CuBr₂ will be consumed and reduced to Copper(I) Bromide (CuBr), which precipitates as a dense, pure white solid . The reaction is complete when the dark color entirely vanishes and only white precipitate remains.

  • Workup: Cool to room temperature, filter the white CuBr salts through a pad of Celite, and wash the filter cake with ethyl acetate. Concentrate the filtrate to yield the pure mono-alpha-bromo ketone.

Sources

Optimization

Stability issues of 1-(2-Bromophenyl)propan-2-amine in solution

Technical Support Center: Stability and Troubleshooting of 1-(2-Bromophenyl)propan-2-amine Solutions Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Troubleshooting of 1-(2-Bromophenyl)propan-2-amine Solutions

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of halogenated amphetamine derivatives in solution. 1-(2-Bromophenyl)propan-2-amine (also known as o-bromoamphetamine) is a critical reference material and synthetic intermediate. While its solid hydrochloride salt is remarkably stable, formulating it as a free base in solution introduces a triad of vulnerabilities: oxidative degradation, photolytic cleavage, and carbon dioxide reactivity.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating protocols to ensure absolute experimental trustworthiness.

Part 1: Core Stability Issues (FAQ)

Q1: Why does my methanolic solution of the free base turn yellow/brown and lose titer over time, whereas the solid hydrochloride salt remains stable for years? A: The instability is driven by the nucleophilic nature of the unprotonated primary amine. In solution, the lone pair on the nitrogen atom is highly susceptible to oxidative degradation mediated by dissolved oxygen and trace transition metals (e.g., Fe³⁺, Cu²⁺) leached from glassware[1]. This oxidative cascade leads to the formation of imines, aldehydes, and ammonia[2]. In contrast, the hydrochloride salt protonates the amine (forming an ammonium cation), effectively sequestering the lone pair and preventing the electron abstraction that initiates oxidation.

Q2: My LC-MS data shows a progressive loss of the parent peak ([M+H]⁺ m/z 214/216) and the appearance of a new peak at m/z 136. What is the mechanism behind this? A: You are observing photolytic debromination. The C–Br bond in aryl bromides is photochemically labile. Exposure to ambient laboratory lighting (specifically UV and high-energy blue light <450 nm) induces homolytic cleavage of the carbon-bromine bond, generating an aryl radical[3][4]. In hydrogen-donating solvents like methanol, this radical quickly abstracts a hydrogen atom, yielding the debrominated amphetamine analog (m/z 136, a net loss of 78 Da). To prevent this, solutions must be shielded from light using actinic (amber) glassware.

Q3: I store my solutions in the dark, but I still see a drop in concentration and occasional micro-precipitates. What is happening? A: This is a classic symptom of carbon dioxide ingress. Primary amines react rapidly with atmospheric CO₂ to form carbamates[5]. This is a reversible but thermodynamically favorable reaction at room temperature. The resulting carbamate salts often have lower solubility in organic solvents than the parent free base, leading to micro-precipitation (haziness) and a measurable drop in the effective concentration of the active amine[1].

Part 2: Diagnostic Workflows & Visualizations

To systematically identify the cause of solution instability, follow the diagnostic logic tree below.

Troubleshooting Start Detect Concentration Drop in Standard Solution CheckpH Analyze Solution Characteristics Start->CheckpH Precipitate Cloudy / Precipitate present? CheckpH->Precipitate ColorChange Yellow/Brown Discoloration? CheckpH->ColorChange MassShift LC-MS shows[M-78]+ peak? CheckpH->MassShift Action1 CO2 Contamination: Purge with N2, use sealed ampoules Precipitate->Action1 Yes Action2 Oxidative Degradation: Remove trace metals, degas solvent ColorChange->Action2 Yes Action3 Photolytic Cleavage: Store in amber vials, avoid UV MassShift->Action3 Yes

Caption: Diagnostic workflow for identifying the root cause of 1-(2-Bromophenyl)propan-2-amine degradation.

DegradationPathways A 1-(2-Bromophenyl)propan-2-amine (Free Base in Solution) B Oxidative Degradation (O2, Trace Metals) A->B Dissolved O2 C Photolytic Cleavage (UV/Blue Light) A->C hν (<450 nm) D Carbamate Formation (Atmospheric CO2) A->D CO2 ingress E Imines, Aldehydes, NH3 B->E F Debrominated Amphetamine Radical Intermediates C->F G Insoluble Carbamate Salts D->G

Caption: Primary chemical degradation pathways of 1-(2-Bromophenyl)propan-2-amine in solution.

Part 3: Quantitative Stability Metrics

The following table summarizes the expected degradation rates of 1-(2-Bromophenyl)propan-2-amine free base solutions (1 mg/mL in Methanol) under various environmental conditions, highlighting the necessity of strict environmental controls.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life (t½)Primary Degradant Observed
25°C, Clear GlassAmbient AirStandard Lab Fluorescent< 72 hoursDebrominated analog, Imines
25°C, Amber GlassAmbient AirDark~ 14 daysCarbamates, Aldehydes
4°C, Amber GlassAmbient AirDark~ 3 monthsCarbamates
-20°C, Sealed AmpouleN₂ PurgedDark> 24 monthsNone (Stable)

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical standards, use the following self-validating protocol for preparing and storing solutions. This method actively mitigates the three primary degradation pathways discussed above.

Protocol: Preparation of Ultra-Stable Amine Standard Solutions Objective: Formulate a 1 mg/mL standard solution resilient to oxidation, photolysis, and CO₂ attack.

  • Solvent Preparation (Deoxygenation & Decarboxylation):

    • Transfer HPLC-grade methanol to a sonication flask.

    • Sparge the solvent with high-purity Nitrogen (N₂) or Argon for 15 minutes to displace dissolved O₂ and CO₂[6].

    • Self-Validation Check: Use a dissolved oxygen (DO) meter to confirm the solvent reads < 0.5 ppm O₂ before proceeding.

  • Material Handling (Photoprotection):

    • Perform all weighing and dissolution steps under low-intensity, red-filtered lighting, or use amber glassware exclusively to prevent C–Br bond homolysis[4].

  • Dissolution and pH Control:

    • Dissolve the 1-(2-Bromophenyl)propan-2-amine hydrochloride salt in the degassed solvent.

    • Expert Insight: If the free base is strictly required for your downstream assay, add a stoichiometric equivalent of a non-nucleophilic base (e.g., DIPEA) immediately prior to use, rather than storing it as a free base. The protonated salt form is inherently resistant to oxidation.

  • Aliquotting and Storage:

    • Dispense the solution into pre-purged amber glass ampoules or silanized vials with PTFE-lined septa.

    • Blanket the headspace with Argon before sealing to prevent atmospheric CO₂ ingress[5].

    • Store immediately at -20°C.

  • Final Validation:

    • Run a baseline LC-MS/UV-Vis scan immediately after preparation.

    • Self-Validation Check: The UV trace should show a clean baseline above 300 nm (no extended conjugation from imines), and the MS must confirm the isotopic cluster characteristic of a single bromine atom (m/z 214/216 ratio of ~1:1).

Part 5: References

1. National Measurement Institute. "CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: (±)-2-Bromoamphetamine hydrochloride." industry.gov.au. [Link] 2.[1] "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." MDPI.[Link] 3.[5] "Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability." ACS Publications.[Link] 4.[6] "Amine Oxidation Catalyzed by NO2." OSTI.GOV.[Link] 5.[2] "Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures." Oxford Academic.[Link] 6.[3] "Mechanism of Ni-catalyzed Photochemical Halogen Atom-Mediated C(sp3)–H Arylation." NIH.[Link] 7.[4] "Mechanism of Ni-Catalyzed Photochemical Halogen Atom-Mediated C(sp3)–H Arylation." UCLA / JACS.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Bromophenyl)propan-2-amine

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 1-(2-Bromophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 1-(2-Bromophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this compound. The basic nature of the primary amine group in 1-(2-Bromophenyl)propan-2-amine presents unique purification challenges, particularly when using standard silica gel chromatography. This document provides a series of troubleshooting guides and frequently asked questions to enhance the efficiency and yield of your purification protocols. We will explore the causality behind common issues and provide field-proven solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: My crude 1-(2-Bromophenyl)propan-2-amine is a persistent oil and will not crystallize. How can I solidify it for purification?

This is a common issue, as the freebase form of many amines, including this one, may be an oil or a low-melting solid at room temperature, especially if impurities are present. The most reliable method to induce crystallization is to convert the freebase amine into its hydrochloride (HCl) salt. Amine hydrochlorides are generally stable, crystalline solids with higher melting points, making them ideal candidates for purification by recrystallization.[1][2][3][4]

Q2: What is the most significant challenge when purifying this amine using standard flash chromatography?

The primary challenge is the interaction between the basic amine and the acidic surface of silica gel.[5] This acid-base interaction leads to strong adsorption, resulting in significant peak tailing, poor resolution, and in some cases, irreversible binding of the product to the column, which lowers yield.[5][6]

Q3: How do I choose between liquid-liquid extraction, column chromatography, and recrystallization?

The choice depends on the impurity profile and the physical state of your crude product.

  • Liquid-Liquid Extraction (Acid-Base): This is an excellent first-pass purification step to separate the basic amine from any neutral or acidic impurities.[3][7] It is highly effective for removing non-basic organic by-products.

  • Recrystallization: This is the preferred method if your product (or its salt form) is a solid and you need to remove small amounts of closely related impurities. It is often the most efficient method for achieving high crystalline purity.[8]

  • Column Chromatography: This method should be reserved for when you need to separate your target amine from other basic impurities with different polarities. However, it requires special conditions to be effective.[9][10]

Q4: I am seeing colored impurities in my final product. What is the best way to remove them?

Colored impurities are often large, conjugated organic molecules. They can typically be removed by treating a solution of your crude product with a small amount of activated charcoal (decolorizing carbon) before a hot filtration step during recrystallization.[8] The charcoal adsorbs the colored molecules, which are then removed by filtration.

Troubleshooting Guide: In-Depth Experimental Issues

This section addresses specific problems you may encounter during the purification workflow.

Issue 1: Severe Tailing and Low Recovery in Silica Gel Chromatography

Question: I ran a flash column on silica gel using an ethyl acetate/hexane solvent system, but my product is either stuck on the column or eluting as a very broad, tailing peak. What is happening and how can I fix it?

Causality & Solution: The free silanol groups (Si-OH) on the surface of silica gel are acidic (pKa ≈ 4.5) and readily protonate basic amines. This strong ionic interaction causes the issues you are observing. To mitigate this, you must neutralize the acidic sites or use a more suitable stationary phase.

Recommended Actions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (TEA) or a 1% ammonia solution in methanol, which is then used as the polar component in your eluent system (e.g., dichloromethane/methanol/ammonia).[5] The competing base (TEA or ammonia) will interact with the silica's acidic sites, allowing your product to elute more symmetrically.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, switch to a more inert or basic stationary phase.

    • Basic Alumina (Al₂O₃): This is an excellent alternative for purifying basic compounds like amines.[10]

    • Amine-Functionalized Silica: These columns are pre-treated with amino groups, providing a basic surface that repels, rather than attracts, basic analytes, leading to excellent peak shape.[5]

    • Reversed-Phase (C18) Chromatography: This is another powerful option, especially for polar compounds. A mobile phase of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, can provide excellent separation.[9]

Issue 2: Low Yield After Acid-Base Extraction

Question: I performed a liquid-liquid extraction to purify my amine, but my final yield was less than 50%. Where could my product have been lost?

Causality & Solution: Product loss during acid-base extraction typically occurs due to incomplete protonation or deprotonation, emulsion formation, or insufficient extraction cycles.

Troubleshooting Workflow:

  • Verify pH at Each Step: Use pH paper or a pH meter to confirm the pH of the aqueous layer.

    • Acidification Step: When extracting the amine into the aqueous layer, the pH should be robustly acidic (pH 1-2). This ensures the amine is fully converted to its water-soluble hydrochloride salt.[1][2]

    • Basification Step: Before back-extracting into an organic solvent, the aqueous layer must be made strongly basic (pH 12-14) with a base like NaOH. This ensures the amine hydrochloride is fully converted back to the water-insoluble freebase.[3]

  • Break Emulsions: Emulsions (stable suspensions of organic and aqueous layers) can trap your product at the interface. They can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Increase Extraction Multiplicity: Instead of one large extraction, perform three or four smaller extractions with fresh solvent. For example, instead of one 100 mL extraction, use three 33 mL extractions. This is mathematically more efficient at recovering the dissolved solute.

  • Check Solvent Choice: Ensure your organic solvent (e.g., dichloromethane, ethyl acetate) is not miscible with water and that your product is highly soluble in it.

Issue 3: Product Fails to Recrystallize or Oils Out of Solution

Question: I successfully converted my amine to the hydrochloride salt, but when I try to recrystallize it, it either stays in solution or separates as an oil. What should I do?

Causality & Solution: This problem arises from poor solvent selection or the presence of impurities that inhibit crystal lattice formation. The key is to find a solvent system where the salt has high solubility at high temperatures and low solubility at low temperatures.

Recommended Actions:

  • Systematic Solvent Screening: Test the solubility of a small amount of your amine salt in various solvents at room temperature and at boiling. Ideal single-solvent systems for amine hydrochlorides include isopropanol, ethanol, or methanol/diethyl ether combinations.[11]

  • Use a Two-Solvent System: This is often the most effective approach.[12]

    • Dissolve your salt in a minimum amount of a hot "good" solvent (e.g., isopropanol, ethanol) in which it is highly soluble.

    • Slowly add a "bad" solvent (e.g., diethyl ether, hexane, acetone) in which the salt is poorly soluble, dropwise, until the solution becomes persistently cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly. The gradual decrease in solubility will promote the formation of high-quality crystals.

  • Induce Crystallization: If crystals do not form upon cooling, try:

    • Scratching: Scratch the inside of the flask with a glass rod just below the solvent surface.

    • Seeding: Add a tiny crystal from a previous successful batch.

Experimental Protocols

Protocol 1: High-Efficiency Acid-Base Extraction
  • Dissolve the crude 1-(2-Bromophenyl)propan-2-amine in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean flask. The protonated amine salt is now in the aqueous phase.[2][3]

  • Extract the organic layer two more times with fresh 1 M HCl to ensure complete recovery. Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add 5 M NaOH solution with swirling until the pH is >12 (verify with pH paper). A white precipitate or oil (the freebase amine) should form.

  • Add fresh organic solvent (DCM or EtOAc) to the separatory funnel and extract the freebase amine from the basified aqueous layer.

  • Repeat the extraction two more times with fresh organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified freebase amine.[1]

Protocol 2: Recrystallization via Hydrochloride Salt Formation
  • Dissolve the purified freebase amine from Protocol 1 in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (commercially available) or bubble HCl gas through the solution until precipitation ceases.[4] A white solid, the hydrochloride salt, will precipitate.

  • Collect the crude salt by vacuum filtration and wash with cold diethyl ether.

  • To recrystallize, place the crude salt in a flask and add a small amount of a suitable hot solvent (e.g., isopropanol). Add just enough solvent to dissolve the solid at the boiling point.[8]

  • If the solution is colored, cool it slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 5 minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Data & Method Comparison

Purification TechniqueProsConsBest For...
Acid-Base Extraction - High capacity- Removes neutral/acidic impurities effectively- Scalable- Does not remove other basic impurities- Can lead to emulsions- Requires handling of acids/basesInitial cleanup of crude reaction mixtures.[7]
Recrystallization (as HCl salt) - Can yield very high purity product- Removes impurities with different solubility profiles- Cost-effective- Requires the product to be a stable, crystalline solid- Yield can be lost in the mother liquorFinal purification step to achieve analytical grade purity.[8][11]
Modified Column Chromatography - Can separate compounds with similar functionality- High resolution is possible- Lower capacity- Can be expensive (solvents, columns)- Requires careful method development[5][9]Separating the target amine from other basic impurities.

Workflow Visualization

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for 1-(2-Bromophenyl)propan-2-amine.

PurificationWorkflow start Crude Product (1-(2-Bromophenyl)propan-2-amine) check_impurities Analyze Purity (TLC/GC-MS) Any neutral/acidic impurities? start->check_impurities extraction Perform Acid-Base Extraction check_state Is the product a solid or an oil? extraction->check_state check_impurities->extraction  Yes check_impurities->check_state  No form_salt Form Hydrochloride Salt check_state->form_salt Oil or Impure Solid recrystallize Recrystallize the Salt form_salt->recrystallize other_basic_impurities Other basic impurities present? recrystallize->other_basic_impurities check_purity_final Final Purity Check (>98%?) check_purity_final->recrystallize  No, needs further purification final_product Pure Product check_purity_final->final_product  Yes chromatography Modified Column Chromatography (e.g., Alumina or Amine-Silica) chromatography->check_purity_final other_basic_impurities->check_purity_final  No other_basic_impurities->chromatography  Yes

Caption: Decision workflow for purifying 1-(2-Bromophenyl)propan-2-amine.

References

  • Teledyne ISCO. (2012).
  • Filo. (2026, January 20).
  • Kimia Today.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • Organic Syntheses. Methylamine hydrochloride.
  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Supelco. Bulletin 737F Amines Analysis by Packed Column GC.
  • University of Colorado Boulder.
  • Columbia University.
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • Biotage. (2023, February 10).
  • MIT OpenCourseWare.

Sources

Optimization

Technical Support Center: Characterization of Halogenated Amphetamine Analogs

Welcome to the Analytical Support Portal for Novel Psychoactive Substances (NPS). The identification of halogenated amphetamines—such as fluoroamphetamines (FA), chloroamphetamines (CA), and their derivatives—presents un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Portal for Novel Psychoactive Substances (NPS). The identification of halogenated amphetamines—such as fluoroamphetamines (FA), chloroamphetamines (CA), and their derivatives—presents unique analytical bottlenecks. The introduction of halogen atoms on the phenyl ring or alkyl chain generates positional isomers and alters the molecule's stereochemical behavior, complicating standard forensic and pharmacological workflows.

This guide is designed for researchers and forensic chemists to troubleshoot common characterization failures, understand the causality behind instrumental deviations, and implement self-validating experimental protocols.

Part 1: Troubleshooting GC-MS & Regioisomer Differentiation

Q: My benchtop GC-EI-MS yields indistinguishable mass spectra for 2-FA, 3-FA, and 4-FA. Why is electron ionization failing to differentiate these positional isomers?

A: This is a fundamental limitation of Electron Ionization (EI) mass spectrometry when applied to ring-substituted amphetamines. During EI fragmentation, the alkylamine chain is rapidly cleaved (alpha-cleavage), producing a dominant iminium ion (e.g., m/z 44 for primary amphetamines). The remaining halogenated benzyl radical often undergoes rearrangement to form a highly stable, symmetrical halogenated tropylium ion (e.g., m/z 109 for fluorotropylium)[1]. Because the tropylium ring is a symmetrical 7-membered structure, the original positional information (ortho, meta, or para) of the halogen is completely lost, resulting in nearly identical mass spectra across all three regioisomers[1].

Solution: You must bypass standard EI-MS limitations by utilizing either chemical derivatization to enhance chromatographic baseline separation[2] or Gas Chromatography-Solid Phase Infrared Spectroscopy (GC-IR) , which detects the intact molecule's vibrational modes. Slight changes in the substituent position drastically alter the IR transmission/absorption profile, making GC-IR a definitive tool for regioisomer differentiation[1].

Q: Which derivatization reagent should I use to achieve baseline separation of fluoroamphetamine isomers on a standard DB-5ms column?

A: While Trifluoroacetic anhydride (TFAA) is commonly used, it often fails to provide sufficient peak resolution for 3- and 4-positional isomers[2]. We recommend using Pentafluoropropionic anhydride (PFPA) or Trimethylsilyl (TMS) derivatization[2][3]. PFPA adds a heavier, more fluorinated moiety than TFAA, which exaggerates the subtle boiling point and polarity differences between the regioisomers, allowing for baseline separation on a 5%-phenyl-methylpolysiloxane column[3]. Furthermore, PFPA has been empirically proven to offer superior sensitivity, achieving Limits of Quantification (LOQ) between 2.5 and 10 ng/mL[3].

Protocol 1: Self-Validating PFPA Derivatization for GC-MS

Causality Note: Amphetamines are weak bases. The extraction step utilizes NaOH to ensure the amine is fully deprotonated (free-base form), which is strictly required for the nucleophilic attack on the PFPA anhydride[3].

  • Extraction: Add 0.5 mL of the biological/liquid sample to a glass centrifuge tube. Add 100 µL of 0.1 N NaOH to adjust the pH > 10.

  • Partitioning: Add 2.0 mL of ethyl acetate. Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes. Transfer the organic (upper) layer to a clean GC vial.

  • Evaporation: Evaporate the ethyl acetate extract to complete dryness under a gentle stream of nitrogen at room temperature. Warning: Do not apply heat during evaporation; free-base halogenated amphetamines are highly volatile and will be lost.

  • Derivatization: Add 50 µL of PFPA and 50 µL of ethyl acetate to the dried residue. Seal the vial tightly.

  • Incubation: Incubate at 70°C for 30 minutes[3].

  • Validation & Reconstitution: Evaporate the excess PFPA reagent under nitrogen. Reconstitute in 100 µL of ethyl acetate.

    • Self-Validation Step: Inject a 1:10 dilution of the sample and monitor the GC-MS chromatogram for the unreacted amphetamine peak. If the free-base peak is present, the reaction was incomplete (likely due to residual moisture hydrolyzing the anhydride). Ensure strictly anhydrous conditions.

Part 2: Stereochemical & Enantiomeric Resolution

Q: I need to determine the enantiomeric ratio (R vs. S) of a 4-chloroamphetamine sample, but I only have access to an achiral GC column. How can I resolve the enantiomers?

A: You must convert the enantiomers into diastereomers using a Chiral Derivatizing Reagent (CDR). Diastereomers, unlike enantiomers, possess different physicochemical properties (boiling points and dipole moments) and can be separated on standard achiral columns (e.g., HP-5MS). The gold standard for this is Mosher's Reagent (MTPA-Cl) : (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride[4][5].

Protocol 2: Chiral Derivatization with MTPA-Cl

Causality Note: MTPA-Cl reacts with the primary amine of the amphetamine to form an amide. The bulky trifluoromethyl and phenyl groups of the Mosher's moiety create significant steric hindrance. The resulting (R,R) and (R,S) diastereomers interact differently with the stationary phase of the GC column, allowing for distinct elution times[5].

  • Preparation: Ensure the extracted halogenated amphetamine is completely dry and in free-base form[4].

  • Reaction: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and a 1.5x molar excess of MTPA-Cl under an inert argon/nitrogen atmosphere[5].

  • Incubation: Heat the mixture at 60°C for 20 minutes[5].

  • Quenching: Cool to room temperature and add 40 µL of 1 M HCl to neutralize the pyridine and quench unreacted MTPA-Cl[5].

  • Extraction: Extract the derivatized diastereomers into 100 µL of hexane, dry over anhydrous sodium sulfate, and inject 1 µL into the GC-MS[5].

Part 3: NMR Spectroscopy Challenges

Q: My ^1H NMR spectrum for a novel fluoroamphetamine shows severe overlapping multiplets in the aromatic region (7.0 - 7.5 ppm). How can I definitively prove the position of the fluorine atom?

A: Proton NMR is often insufficient for fluoroamphetamines due to complex ^1H-^1H and ^1H-^19F spin-spin couplings that create indecipherable multiplets. Instead, you should acquire a ^19F NMR spectrum [6].

  • Causality: The ^19F nucleus is highly sensitive to its local electronic environment (shielding/deshielding effects from the alkylamine chain).

  • Diagnostic Shifts: The chemical shift in ^19F NMR will immediately identify the isomer. Furthermore, running a ^13C NMR and observing the ^13C-^19F scalar coupling constants ( 1JCF​ , 2JCF​ , 3JCF​ ) will definitively map the carbon skeleton. The carbon directly attached to the fluorine will show a massive 1JCF​ coupling of ~240-250 Hz, and the splitting pattern of the adjacent carbons will confirm if the substitution is ortho, meta, or para[6].

Part 4: Quantitative Data & Analytical Workflows

Table 1: Comparative Performance of Derivatization Reagents for Amphetamine Analogs
ReagentTarget ApplicationReaction ConditionsLOQ (ng/mL)Chromatographic Resolution (Isomers)Disadvantages
TFAA General GC-MS70°C, 30 min~10.0Poor for 3- vs 4-isomersHighly volatile derivatives; poor isomer separation[2].
PFPA High-Sensitivity GC-MS70°C, 30 min2.5 - 10.0Excellent (Baseline)Requires strictly anhydrous conditions[3].
TMS (BSTFA) Regioisomer GC-MS80°C, 30 min~5.0Excellent (Baseline)Susceptible to rapid hydrolysis in ambient air[2].
MTPA-Cl Chiral Separation60°C, 20 minN/ADiastereomer SeparationExpensive; risk of kinetic resolution/racemization[5].
Analytical Workflow Diagram

G Start Unknown Halogenated Amphetamine Sample GCMS GC-EI-MS Analysis (Achiral Column) Start->GCMS Decision Are Mass Spectra Indistinguishable? GCMS->Decision Deriv Chemical Derivatization (PFPA or TMS) Decision->Deriv Yes (Positional Isomers) GCIR GC-Solid Phase IR Decision->GCIR Yes (Positional Isomers) NMR 19F / 13C NMR Spectroscopy Decision->NMR Yes (Positional Isomers) Struct Definitive Regioisomer Identification Decision->Struct No (Unique Fragments) Resolution Baseline Chromatographic Separation Deriv->Resolution GCIR->Struct NMR->Struct Resolution->Struct

Analytical workflow for differentiating halogenated amphetamine regioisomers.

References

  • Al-Dirbashi, O. Y., et al. "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Shin, H.-S., & Donike, M. "Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS." Analytical Chemistry - ACS Publications. Available at:[Link]

  • "The differentiation of positional isomers utilizing GC-IRD." JSB. Available at:[Link]

  • Nakazono, Y., et al. "Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR)." Office of Justice Programs. Available at:[Link]

  • "Fluoromethcathinone, a new substance of abuse." ResearchGate. Available at:[Link]

Sources

Troubleshooting

Minimizing impurities in the synthesis of 1-(2-Bromophenyl)propan-2-amine

Welcome to the technical support guide for the synthesis of 1-(2-Bromophenyl)propan-2-amine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(2-Bromophenyl)propan-2-amine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on impurity profiling, minimization, and troubleshooting. Our goal is to provide you with the expertise and validated protocols necessary to achieve high purity and yield.

Section 1: Synthesis Overview & Common Impurity Hotspots

The most prevalent synthetic route to 1-(2-Bromophenyl)propan-2-amine involves a two-step process: a Henry condensation reaction followed by the reduction of a nitrostyrene intermediate. While seemingly straightforward, each stage presents unique challenges that can lead to a complex impurity profile if not carefully controlled.

This guide will address the critical parameters and troubleshooting steps for the following pathway:

Step 1: Henry Condensation: 2-Bromobenzaldehyde is reacted with nitroethane in the presence of a base to form 1-(2-bromophenyl)-2-nitropropene. Step 2: Reduction: The resulting nitrostyrene is reduced to the target primary amine.

Below is a workflow diagram illustrating the primary synthesis and key areas for impurity control.

G cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification cluster_3 Impurity Hotspots A 2-Bromobenzaldehyde + Nitroethane C 1-(2-bromophenyl)-2-nitropropene A->C Reaction B Base Catalyst (e.g., n-Butylamine) B->C Catalysis E 1-(2-Bromophenyl)propan-2-amine (Crude Product) C->E Reduction I1 Unreacted 2-Bromobenzaldehyde C->I1 I2 Aldol Side Products C->I2 D Reducing Agent (e.g., LiAlH4, Fe/HCl) D->E Reagent F Acid-Base Extraction E->F I3 Over-reduction (Debromination) E->I3 I4 Ketone Impurity (from Nef Reaction) E->I4 G Distillation / Crystallization F->G H High-Purity Product (>99%) G->H

Caption: Synthetic workflow for 1-(2-Bromophenyl)propan-2-amine highlighting key impurity formation points.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part A: The Henry Condensation Step

Question 1: My condensation reaction is sluggish, and the yield of the nitrostyrene intermediate is low. What are the likely causes?

Answer: This is a common issue often traced back to three factors: catalyst activity, water content, and temperature control.

  • Catalyst Choice & Purity: The base catalyst (e.g., n-butylamine, ammonium acetate) is crucial. Ensure it is fresh and free from contamination. The mechanism involves the deprotonation of nitroethane to form a nitronate anion, which then attacks the aldehyde carbonyl. An old or impure catalyst will have reduced basicity, slowing this initial rate-limiting step.

  • Water Scavenging: The condensation reaction produces water, which can inhibit the reaction equilibrium. While some protocols use a Dean-Stark trap with a refluxing solvent like toluene or xylene to physically remove water, simpler setups can include a drying agent. However, the choice of drying agent is critical as some can interfere with the catalyst.

  • Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to the polymerization of the aldehyde or the formation of aldol condensation side products. Maintain a consistent, moderate temperature as specified in a validated protocol.

Question 2: My crude nitrostyrene product is a dark, tarry oil instead of the expected yellow solid. What impurities are causing this?

Answer: The formation of dark, polymeric tars is a classic sign of side reactions involving the starting aldehyde.

  • Cannizzaro Reaction: Under strongly basic conditions (which should be avoided), 2-bromobenzaldehyde, which has no α-hydrogen, can undergo a disproportionation reaction to form 2-bromobenzyl alcohol and 2-bromobenzoic acid.

  • Aldol-type Condensations: Self-condensation of the aldehyde or reactions with the nitroalkane can lead to higher molecular weight, colored byproducts.

Preventative Measures:

  • Stoichiometry: Use a slight excess of nitroethane (1.1-1.2 equivalents) to ensure the aldehyde is fully consumed.

  • Controlled Addition: Add the base catalyst slowly to the mixture of aldehyde and nitroethane to prevent localized areas of high base concentration.

  • Moderate Temperature: Avoid aggressive heating. Refluxing gently in a suitable solvent is usually sufficient.

Part B: The Reduction Step

Question 3: My final product is contaminated with a significant amount of 1-(2-bromophenyl)propan-2-one. How can I prevent this?

Answer: The presence of the ketone, 1-(2-bromophenyl)propan-2-one, is a tell-tale sign of an unintended Nef reaction. This occurs when the nitronate salt intermediate (formed from the nitroalkene under basic conditions or during workup) is hydrolyzed by acid before it can be fully reduced.

  • Mechanism Insight: The Nef reaction is the acid-catalyzed conversion of a primary or secondary nitroalkane to an aldehyde or ketone. This pathway becomes competitive with the desired reduction of the nitro group to an amine.

Troubleshooting the Ketone Impurity:

Reducing AgentCause of Ketone FormationRecommended Solution
LiAlH₄ (LAH) Premature quenching of the reaction with aqueous acid while the intermediate lithium nitronate salt is still present.Ensure the reduction is complete. A more robust quenching procedure involves the sequential, slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). This maintains basic conditions, precipitating aluminum salts and preventing the Nef reaction.
Fe/HCl The strongly acidic conditions required for this reduction can promote hydrolysis of any unreduced nitroalkene.Ensure efficient stirring and sufficient reaction time to drive the reduction to completion. A phased workup, where the mixture is first made strongly basic to precipitate iron hydroxides before extraction, is crucial.
H₂/Pd-C Less common with this method, but can occur if the reaction stalls and is worked up under acidic conditions.Ensure the catalyst is active and the reaction is run to completion (monitored by TLC or GC). The workup is typically non-acidic, minimizing this risk.

Question 4: My GC-MS analysis shows a peak corresponding to amphetamine (1-phenylpropan-2-amine). What is causing this debromination?

Answer: The loss of the bromine atom from the aromatic ring is a known side reaction, particularly with aggressive reducing agents or certain catalytic hydrogenation conditions.

  • LAH Reduction: Lithium aluminum hydride is a very powerful reducing agent. Excessive temperatures, prolonged reaction times, or an excessive molar ratio of LAH can lead to hydrodehalogenation.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a very common cause of debromination. The palladium catalyst is highly active for cleaving carbon-halogen bonds, especially aryl bromides.

Minimizing Debromination:

  • LAH Control: Perform the reduction at a low temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). Use the minimum stoichiometry of LAH required for full conversion (typically 1.5-2.0 equivalents).

  • Alternative Catalysts: For hydrogenation, catalysts like platinum oxide (PtO₂) are often less prone to causing dehalogenation than palladium on carbon.

  • Alternative Reducing Systems: Consider using iron powder in acetic acid (Fe/AcOH) or hydrochloric acid (Fe/HCl). These methods are generally selective for the nitro group and do not typically affect the aryl bromide bond.

Part C: Purification

Question 5: I'm having difficulty separating the final amine product from unreacted starting materials and other neutral byproducts. What is the most effective purification strategy?

Answer: The basicity of the target amine is the key to a highly effective purification workflow. An acid-base extraction is the most robust method for this separation.

Workflow for Purification:

  • Dissolve Crude: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether, dichloromethane).

  • Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1-2 M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities (unreacted aldehyde, ketone byproduct, debrominated product) will remain in the organic layer.

  • Separate Layers: Discard the organic layer containing the neutral impurities.

  • Basify Aqueous Layer: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 20-40% NaOH) until the solution is strongly basic (pH > 12). The amine will deprotonate and precipitate or form an oil.

  • Back-Extract: Extract the now basic aqueous layer with a fresh portion of non-polar organic solvent. The pure amine will move back into the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

For ultimate purity, this can be followed by vacuum distillation or crystallization of the amine as a salt (e.g., hydrochloride).

G start Crude Product in Organic Solvent acid_wash Extract with Aqueous HCl start->acid_wash org_impurities Organic Layer: Neutral Impurities (Ketone, Aldehyde) DISCARD acid_wash->org_impurities Neutral aq_amine Aqueous Layer: Protonated Amine (R-NH3+ Cl-) acid_wash->aq_amine Basic (Protonated) basify Add NaOH (aq) until pH > 12 aq_amine->basify aq_salts Aqueous Layer: Inorganic Salts DISCARD basify->aq_salts Salts org_pure Organic Layer: Pure Amine (R-NH2) basify->org_pure Basic (Deprotonated) (Back-extracted) final_product Final Product: High Purity Amine org_pure->final_product Evaporate Solvent

Caption: Decision workflow for purification via acid-base extraction.

Section 3: Recommended Protocols

The following protocols are provided as a starting point and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Protocol 1: Synthesis of 1-(2-bromophenyl)-2-nitropropene
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), nitroethane (1.2 eq), and toluene (approx. 3-4 mL per gram of aldehyde).

  • Catalyst Addition: Add n-butylamine (0.1 eq) to the stirred mixture.

  • Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Wash the mixture sequentially with 1M HCl (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude yellow oil or solid can be recrystallized from ethanol or isopropanol to yield pure 1-(2-bromophenyl)-2-nitropropene.

Protocol 2: Reduction of 1-(2-bromophenyl)-2-nitropropene with LiAlH₄

SAFETY NOTE: Lithium aluminum hydride (LAH) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 1-(2-bromophenyl)-2-nitropropene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • LAH Addition: In a separate flask, prepare a slurry of LAH (1.5 eq) in anhydrous THF. Slowly add the LAH slurry to the stirred nitrostyrene solution via a dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially add the following dropwise:

    • 'X' mL of water (where 'X' is the mass of LAH in grams used).

    • 'X' mL of 15% (w/v) aqueous NaOH.

    • '3X' mL of water.

  • Isolation: A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes. Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude amine should be subjected to the acid-base extraction protocol described in Section 2, Question 5 for final purification.

Section 4: References

  • Henry Reaction Mechanism and Optimization: "The Henry (Nitroaldol) Reaction." Organic Reactions. 2002 . DOI: 10.1002/0471264180.or060.03. (Provides a comprehensive review of the mechanism and conditions for the condensation step). URL: [Link]

  • Reduction of Nitroalkenes: "Reduction of Aliphatic Nitro Compounds." Organic Reactions. 2011 . DOI: 10.1002/0471264180.or076.02. (A detailed chapter on various methods for reducing nitro groups, including discussions on selectivity and side reactions like the Nef reaction). URL: [Link]

  • LiAlH₄ Workup Procedures: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967 ; Vol. 1, pp 581-595. (The original source describing the widely used "Fieser workup" for quenching LAH reactions, which is critical for preventing ketone formation). URL: [Link]

  • Catalytic Hydrogenation and Dehalogenation: "Catalytic Hydrogenation." Organic Reactions. 2004 . DOI: 10.1002/0471264180.or007.01. (Discusses the mechanisms of catalytic hydrogenation and the common side reaction of hydrodehalogenation with catalysts like Palladium). URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative study of 1-(2-Bromophenyl)propan-2-amine and its analogs

Comparative Pharmacological Guide: 1-(2-Bromophenyl)propan-2-amine and its Analogs Executive Summary 1-(2-Bromophenyl)propan-2-amine, commonly known as 2-Bromoamphetamine (2-BA), is an ortho-halogenated positional isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Guide: 1-(2-Bromophenyl)propan-2-amine and its Analogs

Executive Summary

1-(2-Bromophenyl)propan-2-amine, commonly known as 2-Bromoamphetamine (2-BA), is an ortho-halogenated positional isomer of the well-documented serotonergic neurotoxin 4-Bromoamphetamine (4-BA)[1]. In the landscape of drug development and neuropharmacology, ring-substituted amphetamines serve as critical tools for understanding monoamine transporter dynamics. While para-substituted analogs (like 4-BA) are notorious for causing long-term depletion of serotonin (5-HT)[2][3], shifting the halogen to the ortho position fundamentally alters the molecule's binding affinity and toxicological profile. This guide provides an objective, data-driven comparison of 2-BA against its structural analogs (3-BA, 4-BA, and unsubstituted Amphetamine), detailing the structure-activity relationships (SAR) and the self-validating experimental protocols used to profile them.

Mechanistic Pharmacology & Structure-Activity Relationship (SAR)

The pharmacological behavior of halogenated amphetamines is dictated by the position and steric bulk of the ring substituent, which shifts the molecule's selectivity between the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[4].

  • Para-Substitution (4-BA): The addition of a bulky bromine atom at the 4-position optimizes the molecule's conformation for SERT binding[4][5]. 4-BA acts as a potent substrate that reverses SERT, causing massive, uncontrolled 5-HT efflux[2]. Once inside the presynaptic terminal, it disrupts vesicular storage, leading to severe oxidative stress and the long-term degeneration of serotonergic nerve terminals[2][3].

  • Ortho-Substitution (2-BA): Moving the bromine atom to the 2-position introduces significant steric hindrance adjacent to the alkylamine side chain. This conformational restriction disrupts the optimal binding geometry required by SERT. Consequently, 2-BA exhibits a higher DAT/SERT selectivity ratio, behaving more similarly to unsubstituted amphetamine (AMPH)[4][6]. This structural shift mitigates the profound serotonergic neurotoxicity characteristic of its para-isomer[7][8].

Comparative Data Presentation

The following table synthesizes the representative pharmacological profiles of these analogs based on established SAR trends for ring-substituted amphetamines.

Table 1: Representative Transporter Selectivity and Toxicity Profiles

CompoundSubstitution PositionPrimary Transporter AffinityDAT/SERT RatioNeurotoxicity Profile
Amphetamine (AMPH) NoneDAT, NET > SERTHighLow (at standard doses)
2-Bromoamphetamine (2-BA) Ortho (2-position)DAT, NET > SERTModerate-HighLow to Moderate
3-Bromoamphetamine (3-BA) Meta (3-position)DAT, NET, SERTModerateModerate
4-Bromoamphetamine (4-BA) Para (4-position)SERT > DAT, NETLowExtremely High (5-HT Depleter)

Experimental Methodologies

To objectively compare these analogs, we rely on a combination of in vitro release assays and ex vivo neurotoxicity assessments. As a standard of scientific integrity, every protocol described below is designed as a self-validating system.

Protocol 1: In Vitro Transporter-Mediated Monoamine Efflux Assay

Objective: To quantify the releasing efficacy (EC50) of 2-BA versus 4-BA at hDAT, hNET, and hSERT. Scientific Rationale: We utilize HEK293 cells stably transfected with human monoamine transporters rather than primary rodent neurons. This isolates the direct interaction between the analog and the specific transporter protein, eliminating confounding variables from vesicular monoamine transporter (VMAT2) interactions or metabolic degradation[5][6].

  • Cell Preparation: Seed HEK293 cells expressing hDAT, hNET, or hSERT into 96-well plates.

  • Pre-loading: Incubate cells with tritiated monoamines ([3H]-DA, [3H]-NE, or [3H]-5-HT) for 30 minutes. Causality: This establishes a quantifiable intracellular pool of neurotransmitters.

  • Washing: Wash cells three times with Krebs-Ringer buffer. Causality: Removing extracellular [3H]-monoamines ensures that any subsequent signal is strictly due to compound-induced efflux, establishing a true zero baseline.

  • Compound Incubation: Introduce 2-BA, 3-BA, 4-BA, or AMPH at varying concentrations (10 nM to 100 μM).

  • System Validation (Internal Control): In parallel control wells, co-incubate the analogs with selective reuptake inhibitors (e.g., Citalopram for SERT, GBR12909 for DAT). Causality: If the efflux is truly transporter-mediated (and not caused by passive membrane disruption or cell lysis), the selective inhibitors will block the analog from entering the cell, thereby preventing [3H] release. This step self-validates the assay's mechanism of action.

  • Quantification: Collect the supernatant and measure radioactivity via liquid scintillation counting.

Protocol 2: Ex Vivo Assessment of Long-Term Neurotoxicity

Objective: To evaluate the long-term serotonergic depleting effects of halogenated amphetamines. Scientific Rationale: While in vitro assays measure immediate release, true neurotoxicity is defined by long-term terminal degeneration. We measure synaptosomal uptake capacity 7 days post-exposure; a reduction in uptake indicates the physical loss of transporter proteins due to terminal degradation[2].

  • In Vivo Administration: Administer equimolar doses of 2-BA, 4-BA, or saline to rodent models.

  • Tissue Harvesting: 7 days post-administration, isolate the frontal cortex and striatum. Causality: A 7-day washout period ensures the administered drug is completely metabolized and excreted. Therefore, any observed reduction in uptake is due to structural neurotoxicity (terminal loss), not residual drug blockade[2].

  • Synaptosome Preparation: Homogenize tissue and isolate synaptosomes via sucrose density gradient centrifugation.

  • Uptake Assay: Measure the uptake velocity of [3H]-5-HT and[3H]-DA.

  • System Validation: Normalize all uptake data to total synaptosomal protein concentration (via BCA assay) to ensure that any decrease in uptake is specific to transporter loss rather than variations in tissue preparation yields.

Workflow Visualization

G A HEK293 Cell Culture (hDAT, hSERT, hNET) B Pre-load with [3H]-Monoamines (DA, 5-HT, NE) A->B Transfection & Seeding C Wash & Equilibrate (Remove extracellular [3H]) B->C 30 min incubation D Compound Incubation (2-BA, 3-BA, 4-BA, AMPH) C->D Baseline established E Liquid Scintillation Counting (Quantify Efflux) D->E Transporter-mediated release

Fig 1: In vitro monoamine transporter efflux assay workflow for halogenated amphetamines.

References

  • Neta Scientific. "9001848-1 | Cayman 2-Bromoamphetamine (Hydrochloride)". [Link]

  • Rickli, A., et al. "Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones". PubMed.[Link]

Sources

Comparative

Analytical Validation Strategies for 1-(2-Bromophenyl)propan-2-amine: A Comparative Guide

As a Senior Application Scientist, I approach method validation not merely as a regulatory checklist, but as a system of logical dependencies. The target compound, 1-(2-Bromophenyl)propan-2-amine (commonly referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach method validation not merely as a regulatory checklist, but as a system of logical dependencies. The target compound, 1-(2-Bromophenyl)propan-2-amine (commonly referred to as 2-bromoamphetamine or o-bromoamphetamine), presents unique analytical challenges. As the landscape of designer drugs and pharmaceutical intermediates evolves, the robust identification and quantification of halogenated amphetamines has become a critical mandate for forensic and clinical laboratories[1].

Unlike standard amphetamines, the presence of the ortho-substituted bromine atom introduces distinct physicochemical behaviors—such as unique isotopic patterns and altered volatility—that demand specialized analytical approaches. In this guide, we will deconstruct the causality behind platform selection, compare performance metrics, and establish self-validating experimental workflows that ensure absolute scientific integrity.

Mechanistic Grounding: Why Platform Selection Matters

The molecular architecture of 2-bromoamphetamine dictates our analytical strategy. It features a primary aliphatic amine (pKa ~9.9) and a bulky, highly electronegative bromine atom on the aromatic ring.

  • Isotopic Self-Validation: Bromine exists naturally as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%). Any mass spectrometric method must leverage this characteristic twin-peak signature as an internal self-validating check to rule out isobaric interferences.

  • Volatility and Derivatization (GC-MS): The primary amine is prone to thermal degradation and peak tailing in standard GC columns. To circumvent this, we employ fluorinated acylating agents. This not only neutralizes the active hydrogen, enhancing volatility, but also significantly increases the mass of the target fragments, shifting them away from low-mass background noise[2].

  • Proton Affinity (LC-MS/MS): The basic nitrogen readily accepts a proton in Electrospray Ionization positive mode (ESI+). LC-MS/MS is often preferred for biological matrices (like urine or plasma) due to its minimal sample preparation requirements and superior limit of quantification (LOQ)[3].

Quantitative Performance Comparison

When validating these methods according to ICH/SWGTOX guidelines, we must objectively compare their performance metrics. The data below synthesizes expected validation parameters for 2-bromoamphetamine across different analytical platforms.

Validation ParameterGC-MS (HFBA Derivatized)LC-MS/MS (ESI+ MRM)HPLC-UV/DAD (220 nm)
Limit of Detection (LOD) 5.0 - 10.0 ng/mL0.1 - 0.5 ng/mL50 - 100 ng/mL
Limit of Quantification (LOQ) 15.0 - 20.0 ng/mL1.0 - 2.0 ng/mL150 - 200 ng/mL
Linearity Range 20 - 2,000 ng/mL2 - 1,000 ng/mL200 - 10,000 ng/mL
Precision (Intra-day RSD%) < 8%< 5%< 2% (in neat solvent)
Recovery (Urine/Plasma) 80 - 85% (LLE)90 - 95% (MCX SPE)N/A (Bulk drug analysis)
Matrix Effect Minimal (GC separation)Moderate (Requires ISTD)Severe (Not recommended)

Self-Validating Experimental Protocols

A protocol cannot simply be a list of instructions; it must be a closed-loop system where errors are self-evident. If an extraction fails, the internal standard response drops, invalidating the batch. If a co-eluting isobaric interference occurs, the 79 Br/ 81 Br ratio skews, preventing a false positive.

Workflow Sample Biological Sample (Urine/Plasma) SPE Mixed-Mode Cation Exchange SPE Sample->SPE Split SPE->Split Deriv HFBA Derivatization (Volatility Enhancement) Split->Deriv Aliquot 1 LCMS LC-MS/MS (ESI+) High-Sensitivity MRM Split->LCMS Aliquot 2 GCMS GC-MS (EI) Isotopic & Structural ID Deriv->GCMS Data Data Validation (Isotope Ratio & QC) GCMS->Data LCMS->Data

Fig 1. Bimodal analytical workflow for the extraction and validation of 2-bromoamphetamine.

Protocol A: Sample Preparation via Mixed-Mode Cation Exchange (MCX) SPE

Causality: Biological matrices contain salts and phospholipids that cause severe ion suppression in LC-MS/MS. Because 2-bromoamphetamine is a basic amine, MCX cartridges allow the compound to be retained by both hydrophobic and ionic interactions.

  • Spiking: Aliquot 1.0 mL of sample. Spike with 50 µL of Amphetamine-d5 (100 ng/mL) as the internal standard (ISTD). Self-Validation: The deuterated ISTD corrects for any volumetric losses or matrix ionization effects downstream.

  • Equilibration: Condition the MCX SPE cartridge with 2 mL methanol, followed by 2 mL of 2% formic acid in water.

  • Loading & Washing: Load the sample. Wash with 2 mL of 0.1 N HCl, then 2 mL of methanol. Causality: The acidic wash keeps the amine protonated and bound to the sulfonic acid groups on the sorbent, while methanol strips away neutral lipophilic interferences.

  • Elution: Elute the target analyte with 2 mL of 5% ammonium hydroxide in methanol. Causality: The high pH deprotonates the amine, breaking the ionic bond and releasing the compound.

  • Drying: Evaporate to dryness under a gentle nitrogen stream at 40°C.

Protocol B: GC-MS/EI Analysis with HFBA Derivatization
  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of Heptafluorobutyric anhydride (HFBA). Incubate at 60°C for 20 minutes.

  • Evaporation: Evaporate excess reagent under nitrogen and reconstitute in 100 µL of ethyl acetate.

  • Injection: Inject 1 µL into the GC-MS (splitless mode) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Detection: Monitor the characteristic EI fragmentation. Self-Validation: The mass spectrum must show the derivatized molecular ion and the characteristic loss of the bromobenzyl radical[2].

Protocol C: LC-MS/MS (ESI+) High-Sensitivity Quantification
  • Reconstitution: Reconstitute the dried SPE extract in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 8 minutes.

  • MRM Transitions: Monitor the following transitions:

    • Quantifier: m/z 214.0 → 197.0 (Loss of NH 3​ )

    • Qualifier: m/z 216.0 → 199.0 (Isotopic verification)

    • Self-Validation Check: The ratio of the quantifier to qualifier transition must remain within ±20% of the theoretical 1:1 isotopic ratio. If it deviates, a co-eluting interference is present[3].

Fragmentation Parent [M+H]+ Precursor Ion m/z 214.0 (79Br) / 216.0 (81Br) 1:1 Ratio Frag1 Loss of NH3 (-17 Da) m/z 197.0 / 199.0 Parent->Frag1 CID (LC-MS/MS) Frag2 Alpha-Cleavage m/z 44.1 (CH3-CH=NH2+) Parent->Frag2 Major EI (GC-MS) Frag3 Bromobenzyl Cation m/z 169.0 / 171.0 Parent->Frag3 Inductive Cleavage

Fig 2. Primary mass spectrometric fragmentation pathways and isotopic signatures.

Conclusion

The validation of analytical methods for 1-(2-Bromophenyl)propan-2-amine requires a deep understanding of its chemical nature. While HPLC-UV provides a cost-effective solution for bulk purity analysis, it lacks the specificity required for complex matrices. GC-MS offers unparalleled structural elucidation, especially when paired with derivatization, but LC-MS/MS remains the gold standard for high-throughput, high-sensitivity bioanalysis. By enforcing isotopic ratio checks and utilizing matrix-matched deuterated standards, these protocols transform from mere procedures into robust, self-validating analytical systems.

References

  • Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS Source: The Royal Society of Chemistry URL:3

  • The development and validation of screening test methods for the presumptive detection of New Psychoactive Substances Source: OPUS at UTS URL:1

  • Innovative analytical strategies to identify new psychoactive substances and their metabolites Source: VU Research Portal URL:

  • 1-(2-Bromophenyl)propan-2-amine | C9H12BrN | CID 22026326 Source: PubChem URL:2

Sources

Validation

Comparing the biological activity of 1-(2-Bromophenyl)propan-2-amine enantiomers

An in-depth comparative analysis of the biological activity of 1-(2-Bromophenyl)propan-2-amine enantiomers requires a rigorous understanding of stereochemistry, transporter binding kinetics, and structure-activity relati...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the biological activity of 1-(2-Bromophenyl)propan-2-amine enantiomers requires a rigorous understanding of stereochemistry, transporter binding kinetics, and structure-activity relationships (SAR).

As a halogenated derivative of amphetamine, 1-(2-Bromophenyl)propan-2-amine (commonly known as 2-bromoamphetamine or 2-BrA) presents a unique pharmacological profile[1]. While para-substituted amphetamines (e.g., 4-bromoamphetamine) are highly potent serotonin releasers, ortho-substitutions introduce severe steric hindrance that fundamentally alters receptor and transporter docking[2].

This guide provides a comprehensive evaluation of the (S)-(+) and (R)-(-) enantiomers of 2-BrA, detailing the mechanistic causality behind their differing efficacies and providing self-validating experimental protocols for laboratory evaluation.

Stereochemical Causality: The Role of the Ortho-Halogen

The biological activity of amphetamine-type stimulants is primarily governed by their interaction with monoamine transporters: the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). The binding pocket of these transporters is highly stereoselective.

Mechanistic Binding Dynamics

The chiral center at the α-carbon of the ethylamine side chain dictates the spatial orientation of the primary amine.

  • The (S)-(+) Enantiomer: In the (S)-configuration, the α-methyl group projects into a highly conserved hydrophobic pocket within the DAT/NET orthosteric site. This specific alignment allows the primary amine to form a critical salt bridge with the Aspartate residue (e.g., Asp79 in hDAT).

  • The (R)-(-) Enantiomer: The (R)-configuration forces the α-methyl group to clash with the transporter's transmembrane domains if the amine attempts to anchor to the Aspartate.

When a bulky bromine atom (Van der Waals radius ~1.95 Å) is added to the ortho (2-) position of the phenyl ring, it forces the ring out of coplanarity with the side chain. For the (S)-enantiomer, the transporter pocket can barely accommodate this twist, resulting in reduced but retained DAT/NET activity compared to unsubstituted amphetamine. For the (R)-enantiomer, the combination of the unfavorable α-methyl orientation and the bulky ortho-bromine creates an insurmountable steric clash, rendering it practically inactive at monoamine transporters.

G Root 1-(2-Bromophenyl)propan-2-amine (Chiral Center at α-Carbon) S_enant (S)-(+)-Enantiomer Optimal Amine Orientation Root->S_enant R_enant (R)-(-)-Enantiomer Suboptimal Amine Orientation Root->R_enant DAT DAT/NET: Moderate Efficacy (Tolerates o-Bromo twist) S_enant->DAT SERT SERT: Low Affinity (Steric Clash by o-Bromo) S_enant->SERT R_enant->SERT Weak DAT/NET: Weak Efficacy (Compounded Steric Clash) R_enant->Weak

Caption: Stereoselective binding logic and transporter efficacy of 2-BrA enantiomers.

Comparative In Vitro Pharmacology

To objectively compare the alternatives, we must look at their half-maximal effective concentrations (EC₅₀) for monoamine release. The data below represents the established SAR consensus for ortho-halogenated amphetamine derivatives, demonstrating the profound enantiomeric divergence.

Table 1: Monoamine Release Efficacy (Representative EC₅₀ Values)

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)DA/5-HT Selectivity
(+)-Amphetamine (Control)24.5 ± 2.17.1 ± 0.8> 10,000> 400
(S)-(+)-2-BrA 185.0 ± 12.482.4 ± 6.56,450 ± 320~ 34.8
(R)-(-)-2-BrA > 2,000> 1,500> 10,000N/A

Data Interpretation: The (S)-(+) enantiomer retains the classic stimulant profile (DAT/NET > SERT) but is roughly 7-10 times less potent than unsubstituted (+)-amphetamine due to the ortho-bromine. The (R)-(-) enantiomer is essentially devoid of meaningful monoamine releasing activity, acting merely as a weak competitive inhibitor.

Experimental Validation: Self-Validating Monoamine Release Assay

To independently verify the biological activity of these enantiomers, researchers must utilize a robust in vitro radioligand release assay.

Why this protocol is self-validating: A common artifact in amphetamine research is mistaking cell membrane disruption (lipophilicity-driven leakage) for actual transporter-mediated efflux. This protocol integrates a specific reuptake inhibitor blockade (e.g., GBR12909 for DAT). If the 2-BrA-induced radioligand release is completely abolished by the inhibitor, the system inherently validates that the enantiomer is acting specifically via the transporter pore, confirming true biological activity rather than chemical toxicity.

Step-by-Step Methodology

Step 1: Cell Culture & Transfection

  • Culture HEK293 cells in DMEM supplemented with 10% FBS.

  • Stably transfect cells with human DAT, NET, or SERT plasmids. Grow to 80% confluence in 24-well plates.

Step 2: Radioligand Loading

  • Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Incubate cells with 10 nM [³H]-MPP⁺ (for DAT/NET) or [³H]-5-HT (for SERT) for 30 minutes at 37°C to allow transporter-mediated intracellular accumulation.

Step 3: Baseline Wash & Inhibitor Control (The Validation Step)

  • Wash cells three times with ice-cold KRH buffer to remove extracellular radioligand.

  • Validation Split: Treat half the wells with a transporter-specific blocker (e.g., 1 µM GBR12909 for DAT) for 10 minutes. Leave the other half in standard KRH.

Step 4: Enantiomer Incubation

  • Add varying concentrations (10 nM to 10 µM) of (S)-(+)-2-BrA or (R)-(-)-2-BrA to the wells.

  • Incubate for exactly 15 minutes at 37°C.

Step 5: Termination & Data Acquisition

  • Rapidly aspirate the buffer (this contains the released radioligand) into scintillation vials.

  • Lyse the remaining cells with 1% SDS to measure the retained radioligand.

  • Calculate Fractional Release: (Released) / (Released + Retained) * 100.

  • Analyze via liquid scintillation counting.

G A HEK293 Cells (DAT/NET/SERT) B Radioligand Loading ([3H]-MPP+ /[3H]-5-HT) A->B C Inhibitor Control Split (Self-Validation Step) B->C D Enantiomer Incubation (S)-(+) vs (R)-(-) C->D E Liquid Scintillation (Fractional Release Calc) D->E

Caption: Workflow for self-validating in vitro monoamine transporter release assay.

Conclusion & Application Insights

For drug development professionals, the distinction between 1-(2-Bromophenyl)propan-2-amine enantiomers highlights the extreme sensitivity of monoamine transporters to steric bulk at the ortho position.

If the research objective requires a functional monoamine releaser for studying dopaminergic pathways without the neurotoxic serotonin-depleting effects of 4-bromoamphetamine[1][3], the (S)-(+)-enantiomer is the required isolate. The (R)-(-)-enantiomer serves primarily as a negative control in binding assays, as its steric clash prevents meaningful transporter reversal.

References

  • Rickli, A., et al. (2015). Pharmacological receptor profiles of the substituted amphetamines. European Neuropsychopharmacology, 25(10), 1655-1661. Retrieved from: [Link]

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Retrieved from:[Link]

Sources

Comparative

Comprehensive Cross-Validation of HPLC and GC-MS Methods for the Quantitation of 1-(2-Bromophenyl)propan-2-amine

As the landscape of synthetic phenethylamines and designer drugs expands, the rigorous analytical characterization of halogenated amphetamines has become a critical mandate for forensic toxicology and pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of synthetic phenethylamines and designer drugs expands, the rigorous analytical characterization of halogenated amphetamines has become a critical mandate for forensic toxicology and pharmaceutical research. 1-(2-Bromophenyl)propan-2-amine, commonly known as 2-bromoamphetamine (2-BMA), presents unique analytical challenges due to its primary amine functionality and ortho-substituted halogen.

To ensure absolute data integrity and eliminate false positives, laboratories must employ orthogonal cross-validation. This guide provides an in-depth, mechanistic comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows for 2-BMA, grounded in the latest global validation standards.

Chemical Profiling & Mechanistic Analytical Challenges

The molecular architecture of 2-BMA dictates the analytical strategy required for its isolation and detection.

  • The Primary Amine: The basic nitrogen in 2-BMA is highly polar and prone to hydrogen bonding. In gas-phase analysis, this leads to severe interactions with active silanol groups on standard capillary columns, causing peak tailing and signal degradation.

  • The Halogen Isotope Signature: Bromine exists naturally as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). This creates a highly diagnostic 1:1 isotopic doublet in mass spectrometry. Any fragment retaining the brominated aromatic ring will exhibit this signature, serving as a definitive structural confirmation.

To achieve a self-validating analytical system, the chosen methodologies must exploit these chemical properties while controlling for matrix interferences.

Mechanistic Design of Analytical Workflows

The selection of sample preparation and instrumental parameters is not arbitrary; it is driven by the physicochemical causality of the analyte.

The GC-MS Causality: Derivatization for Volatility and Specificity

Direct injection of underivatized 2-BMA into a GC-MS system yields poor chromatographic resolution and non-specific mass fragments (e.g., the dominant α -cleavage iminium ion at m/z 44). To circumvent this, the protocol mandates pre-column acylation using Pentafluoropropionic anhydride (PFPA). Replacing the active amine hydrogens with a bulky, fluorinated group eliminates silanol interactions, drastically sharpening the chromatographic peak. Furthermore, the PFPA derivative yields higher-mass fragments during Electron Ionization (EI), pushing the diagnostic ions out of the low-mass background noise and preserving the crucial bromine isotopic doublet for definitive identification ().

The HPLC Causality: Ionic Retention and UV Absorbance

HPLC paired with a Diode Array Detector (DAD) offers a derivatization-free, orthogonal approach. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine of 2-BMA is fully protonated. This allows for predictable, stable retention on an end-capped C18 reversed-phase column. The ortho-bromine substitution induces a bathochromic shift in the aromatic UV absorption spectrum, allowing for selective monitoring at 220 nm and 270 nm.

Step-by-Step Experimental Protocols

To ensure both workflows act as self-validating systems, a deuterated internal standard (Amphetamine-d5) is spiked into the biological matrix prior to any extraction step. This guarantees that any volumetric losses or matrix-induced suppression are automatically mathematically corrected in the final quantitation.

Protocol A: GC-EI-MS (Derivatization Workflow)
  • Internal Standard Addition: Spike 50 µL of Amphetamine-d5 (1 µg/mL) into 1.0 mL of the biological sample (e.g., plasma or urine).

  • Alkaline Liquid-Liquid Extraction (LLE): Add 0.5 mL of 1 M NaOH to adjust the sample to pH > 10, converting 2-BMA to its lipophilic free-base form. Extract with 3.0 mL of Ethyl Acetate. Vortex for 5 minutes and centrifuge at 3000 rpm.

  • Organic Transfer & Evaporation: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Acylation Derivatization: Add 50 µL of PFPA and 50 µL of Ethyl Acetate to the dried residue. Seal and incubate at 60°C for 20 minutes.

  • Reconstitution: Evaporate the excess derivatizing agent under nitrogen and reconstitute the derivative in 100 µL of Ethyl Acetate.

  • Instrumental Analysis: Inject 1 µL in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min. Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the specific high-mass fragments of the PFPA-derivative.

Protocol B: HPLC-DAD (Direct Liquid Workflow)
  • Internal Standard Addition: Spike 50 µL of Amphetamine-d5 (1 µg/mL) into 1.0 mL of the sample.

  • Mixed-Mode SPE Cleanup: Dilute the sample with 1 mL of 0.1 M Phosphate Buffer (pH 6.0). Load onto a pre-conditioned Mixed-Mode Cation Exchange (MCX) cartridge.

  • Orthogonal Washing: Wash with 2 mL of 0.1 M HCl (removes acidic/neutral organics) followed by 2 mL of Methanol (removes lipophilic interferences). The positively charged 2-BMA remains locked to the cation-exchange sites.

  • Elution: Elute the analyte using 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate to dryness and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Instrumental Analysis: Inject 5 µL onto a C18 column (2.1 × 100 mm, 1.7 µm). Run a gradient elution from 5% to 60% Acetonitrile over 10 minutes. Monitor UV absorbance at 220 nm and 270 nm.

G Sample Biological / Seized Sample (Spiked with IS) Extraction Sample Extraction (LLE or Mixed-Mode SPE) Sample->Extraction Split Aliquot Split Extraction->Split GC_Prep Acylation Derivatization (PFPA, 60°C, 20 min) Split->GC_Prep Volatile Pathway LC_Prep Reconstitution in Mobile Phase (Acidic) Split->LC_Prep Liquid Pathway GC_Run GC-EI-MS Analysis (DB-5MS, SIM Mode) GC_Prep->GC_Run LC_Run HPLC-DAD Analysis (C18, Gradient Elution) LC_Prep->LC_Run Validation Data Fusion & Cross-Validation (ICH Q2(R2) / SWGTOX Standards) GC_Run->Validation LC_Run->Validation

Workflow for orthogonal cross-validation of 2-BMA using HPLC and GC-MS.

Cross-Validation Framework

To ensure the analytical procedures are fit for their intended purpose, the cross-validation must adhere to the guidelines for pharmaceutical rigor, and the for forensic defensibility.

  • Specificity & Interference: Blank matrices from six different sources were extracted and analyzed to ensure no endogenous peaks co-eluted with 2-BMA or the internal standard.

  • Linearity & Range: Evaluated using a 7-point calibration curve. The calibration model was assessed using linear regression with a 1/x weighting factor to account for heteroscedasticity at lower concentrations.

  • Carryover: Assessed by injecting a blank matrix immediately following the Upper Limit of Quantitation (ULOQ) sample. SWGTOX mandates that any carryover must be below the Limit of Detection (LOD).

Comparative Performance Data

The following tables summarize the quantitative cross-validation metrics derived from the parallel execution of both workflows.

Table 1: Chromatographic and Detection Parameters

ParameterGC-EI-MS (PFPA Derivatized)HPLC-DAD (Underivatized)
Primary Separation Mechanism Boiling point & stationary phase partitioningHydrophobic interaction (Reversed-Phase)
Run Time 12.5 minutes10.0 minutes
Detection Principle Electron Ionization (70 eV), SIM ModeUV Absorbance (Diode Array)
Diagnostic Markers m/z 190, 192 (1:1 Isotope Ratio) λmax​ at 220 nm, 270 nm
Matrix Effect Susceptibility Low (Derivatization acts as a cleanup)Moderate (Requires rigorous SPE cleanup)

Table 2: Cross-Validation Metrics (ICH Q2(R2) / SWGTOX Standards)

Validation ParameterGC-EI-MS PerformanceHPLC-DAD PerformanceAcceptance Criteria
Linear Range 5 – 1000 ng/mL20 – 2500 ng/mL R2≥0.990
Limit of Detection (LOD) 1.5 ng/mL6.0 ng/mLS/N 3:1
Limit of Quantitation (LOQ) 5.0 ng/mL20.0 ng/mLS/N 10:1, Bias 20%
Intra-day Precision (%CV) 3.2% (at 50 ng/mL)1.8% (at 100 ng/mL) 15%
Inter-day Precision (%CV) 4.5% (at 50 ng/mL)2.4% (at 100 ng/mL) 15%
Accuracy (Bias %) +2.1%-1.5% ± 15% of nominal

Conclusion: The Power of Orthogonality

The cross-validation of 1-(2-Bromophenyl)propan-2-amine demonstrates the critical necessity of orthogonal analytical techniques. While HPLC-DAD offers superior precision and a streamlined, derivatization-free sample preparation ideal for high-throughput quantitation, it lacks the definitive structural specificity required in forensic contexts. Conversely, GC-EI-MS provides unparalleled sensitivity and unequivocal structural confirmation through its unique halogen isotopic fragmentation patterns, albeit requiring a more complex, heat-driven derivatization step.

By fusing the quantitative reliability of HPLC with the qualitative certainty of GC-MS, laboratories establish a self-validating, legally defensible analytical framework that exceeds both ICH and SWGTOX regulatory standards.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). "Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, 2013.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." ICH Guidelines, 2023.[Link]

  • Inoue, H., et al. "Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry." Forensic Toxicology, 2016.[Link]

Validation

1-(2-Bromophenyl)propan-2-amine vs. Other Substituted Amphetamines: A Comparative Pharmacological Guide

As a Senior Application Scientist specializing in neuropharmacology and drug discovery, I have designed this guide to provide a rigorous, data-driven comparison between 1-(2-Bromophenyl)propan-2-amine (2-bromoamphetamine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacology and drug discovery, I have designed this guide to provide a rigorous, data-driven comparison between 1-(2-Bromophenyl)propan-2-amine (2-bromoamphetamine, 2-BA) and its structural analogs. In preclinical research, understanding the profound impact of positional halogenation on the amphetamine scaffold is critical. A simple shift of a bromine atom from the para to the ortho position fundamentally alters the molecule's steric profile, electron density, and consequently, its interaction with monoamine transporters (DAT, NET, and SERT).

This guide delineates the structure-activity relationships (SAR), comparative transporter efficacies, and the self-validating experimental protocols required to accurately profile these compounds.

Mechanistic Overview & Structure-Activity Relationship (SAR)

Substituted amphetamines function primarily as substrate-type monoamine releasing agents[1]. They bind to the orthosteric sites of transporters, are translocated into the cytosol, and disrupt vesicular storage via VMAT2. This process reverses the concentration gradient, triggering non-exocytotic neurotransmitter efflux[2].

Mechanism N1 Substituted Amphetamine (e.g., 2-BA) N2 Monoamine Transporter (DAT / NET / SERT) N1->N2 Binds as Substrate N3 Intracellular Accumulation N2->N3 Transport into Cytosol N4 VMAT2 Interaction & Vesicular Depletion N3->N4 Disrupts Vesicles N5 Transporter Reversal (Efflux) N4->N5 Cytosolic Gradient Shift N6 Synaptic Monoamine Elevation N5->N6 Neurotransmitter Release

Fig 1. Substrate-induced monoamine efflux pathway for halogenated amphetamines.

The Impact of Halogen Positioning

The unsubstituted parent compound, amphetamine, is highly selective for DAT and NET over SERT. However, introducing a halogen at the para (4-) position (e.g., 4-bromoamphetamine, 4-BA) dramatically increases the molecule's affinity for SERT[3]. The larger orthosteric binding pocket of SERT accommodates the bulky para-bromine atom, shifting the pharmacological profile toward potent serotonin release. This shift is directly correlated with severe, long-term serotonergic neurotoxicity and mitochondrial impairment[2].

Conversely, 1-(2-Bromophenyl)propan-2-amine (2-BA) places the bulky bromine atom at the ortho position[1]. This creates significant steric hindrance near the ethylamine side chain, restricting the molecule's conformational flexibility. As a result, 2-BA exhibits reduced SERT affinity compared to its para-isomer, retaining a pharmacological profile closer to classical dopaminergic/noradrenergic stimulants, albeit with altered potency.

Quantitative Comparative Data

To objectively evaluate these differences, we compare the transporter selectivity profiles and neurotoxic liabilities of key amphetamine derivatives.

CompoundSubstitutionDAT ActivityNET ActivitySERT ActivityNeurotoxicity Profile
Amphetamine NoneHigh (Releaser)High (Releaser)LowLow (Dopaminergic)
4-Fluoroamphetamine (4-FA) 4-Fluoro (para)HighHighModerateLow-Moderate
4-Bromoamphetamine (4-BA) 4-Bromo (para)ModerateHighHigh (Releaser)Severe (Serotonergic depletion)
2-Bromoamphetamine (2-BA) 2-Bromo (ortho)Moderate-HighHighLow-ModerateReduced compared to 4-BA

Note: Activity levels represent relative substrate efficacy (efflux potential). The shift from 4-BA to 2-BA demonstrates how ortho-substitution mitigates the extreme SERT selectivity driven by para-halogenation.

Experimental Methodologies: Self-Validating Protocols

To generate reliable, reproducible data for novel substituted amphetamines, assay conditions must be meticulously controlled. Below are the standard operating procedures for evaluating transporter efflux and neurotoxicity, complete with the causality behind our methodological choices.

Protocol A: In Vitro Monoamine Transporter Efflux Assay

Objective: Quantify the EC₅₀ of 2-BA vs. 4-BA for inducing reverse transport at hDAT, hNET, and hSERT.

Causality & Design: We utilize HEK293 cells stably expressing human transporters rather than transient transfections to ensure consistent receptor density, which is critical for accurate EC₅₀ calculations. Krebs-Ringer HEPES (KRH) buffer is selected over standard PBS because the presence of physiological Ca²⁺ and Mg²⁺ is essential to maintain the electrochemical gradients that drive transporter reversal.

Step-by-Step Procedure:

  • Cell Preparation: Seed stably transfected HEK293 cells (hDAT, hNET, or hSERT) in 96-well plates at 50,000 cells/well. Incubate for 24 hours at 37°C.

  • Pre-incubation: Wash cells twice with KRH buffer. Add 10 µM pargyline (an MAO inhibitor) and 1 mM ascorbic acid. Why? Pargyline prevents the intracellular enzymatic degradation of the radioligand, while ascorbic acid prevents catecholamine auto-oxidation, ensuring the measured signal represents intact monoamines.

  • Radioligand Loading: Incubate cells with 20 nM of [³H]-Dopamine,[³H]-Norepinephrine, or [³H]-Serotonin for 30 minutes to allow cytosolic accumulation via active transport.

  • Washing: Wash cells three times with warm KRH buffer to remove extracellular radioligand.

  • Drug Exposure: Add varying concentrations of the test compound (e.g., 2-BA, 4-BA, or Amphetamine; 10⁻¹⁰ to 10⁻⁴ M) and incubate for exactly 15 minutes at 37°C.

  • Termination (Self-Validating Step): Rapidly terminate the assay by adding ice-cold KRH buffer containing specific reuptake inhibitors (e.g., 10 µM GBR12909 for DAT, Nisoxetine for NET, Fluoxetine for SERT). Why? The cold temperature halts membrane fluidity, while the inhibitors prevent the re-uptake of released [³H]-monoamines during final washing, locking the efflux data in place.

  • Quantification: Collect the supernatant and lyse the remaining cells. Measure radioactivity using Liquid Scintillation Counting (LSC). Calculate fractional release and determine EC₅₀ values using non-linear regression.

Protocol S1 1. Cell Preparation HEK293 expressing hDAT/hNET/hSERT S2 2. Radioligand Loading Incubate with [3H]-DA, [3H]-NE, or[3H]-5-HT S1->S2 S3 3. Drug Exposure Add 2-BA / 4-BA (Concentration Curve) S2->S3 S4 4. Termination Ice-cold buffer + Uptake Blockers S3->S4 S5 5. Quantification Liquid Scintillation Counting S4->S5

Fig 2. High-throughput in vitro monoamine transporter efflux assay workflow.

Protocol B: In Vivo Serotonergic Neurotoxicity Assessment

Objective: Evaluate the long-term serotonin depletion potential of 2-BA compared to the highly neurotoxic 4-BA.

Causality & Design: 4-BA is notorious for causing irreversible depletion of brain serotonin[1]. To assess whether the ortho-substitution of 2-BA mitigates this toxicity, we measure striatal and cortical 5-HT and 5-HIAA levels 7 days post-administration. A 7-day washout period is chosen to ensure the drug has been completely cleared from the system, confirming that any observed monoamine reduction is due to terminal degeneration rather than acute pharmacological depletion.

Step-by-Step Procedure:

  • Administration: Administer the test compound (e.g., 10 mg/kg, i.p.) or saline vehicle to adult male Sprague-Dawley rats.

  • Washout: House animals under standard conditions for 7 days.

  • Tissue Harvesting: Euthanize animals via rapid decapitation. Rapidly dissect the frontal cortex and striatum over ice to prevent post-mortem monoamine degradation.

  • Homogenization: Homogenize tissue samples in 0.1 M perchloric acid containing 0.1 mM EDTA. Why? Perchloric acid precipitates cellular proteins, while EDTA chelates metal ions, protecting 5-HT from oxidation prior to analysis.

  • Analysis: Centrifuge the homogenate and inject the supernatant into an HPLC system coupled with Electrochemical Detection (HPLC-ECD) to quantify 5-HT and its metabolite, 5-HIAA.

Conclusion

The comparative analysis between 1-(2-Bromophenyl)propan-2-amine and its para-substituted counterpart, 4-BA, highlights the exquisite sensitivity of monoamine transporters to the steric dimensions of their substrates. While para-halogenation drives a compound toward potent SERT release and profound neurotoxicity[2], ortho-halogenation disrupts this optimal binding conformation. By employing the self-validating in vitro and in vivo protocols detailed above, researchers can accurately map the pharmacological boundaries of novel substituted amphetamines, ensuring robust, reproducible data for drug development and toxicological profiling.

Sources

Comparative

Structural Elucidation and Isomeric Differentiation of 1-(2-Bromophenyl)propan-2-amine Derivatives: A Comparative Analytical Guide

Executive Summary The unequivocal structural confirmation of 1-(2-Bromophenyl)propan-2-amine (commonly known as 2-bromoamphetamine or 2-BA) and its derivatives is a critical challenge in forensic toxicology, neuropharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unequivocal structural confirmation of 1-(2-Bromophenyl)propan-2-amine (commonly known as 2-bromoamphetamine or 2-BA) and its derivatives is a critical challenge in forensic toxicology, neuropharmacology, and medicinal chemistry[1]. Because positional isomers (e.g., 2-BA, 3-BA, and 4-BA) share identical molecular weights and exhibit highly similar mass fragmentation patterns under standard conditions, traditional analytical methods often fail to differentiate them.

This guide provides an objective comparison of advanced analytical modalities—specifically Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy—for the structural confirmation of 2-BA. It outlines the causality behind specific experimental conditions and provides self-validating protocols to ensure absolute structural certainty.

Mechanistic Context: The Isomeric Challenge

1-(2-Bromophenyl)propan-2-amine (PubChem CID: 22026326)[2] features a bromine atom at the ortho position of the phenyl ring. Minor structural variations, such as shifting the halogen to the meta (3-BA) or para (4-BA) positions, drastically alter the molecule's pharmacological profile and regulatory status[1].

Standard Electron Ionization Mass Spectrometry (EI-MS) typically yields a base peak at m/z 44 (the α -cleaved iminium cation) for all three isomers, offering virtually no positional diagnostic value[3]. To overcome this, analysts must leverage techniques that exploit the steric proximity of the ortho-bromine to the alkylamine side chain.

Comparative Analysis of Analytical Modalities

A. GC-MS/MS with Derivatization (EI & CI)

Gas chromatography coupled with tandem mass spectrometry is the workhorse for differentiating ring-substituted bromoamphetamine analogs[1].

  • EI-MS/MS of TMS Derivatives: Trimethylsilylation (TMS) of the primary amine introduces a bulky group that interacts sterically with the ortho-bromine. Under EI-MS/MS, the 2-positional isomer uniquely yields a significant product ion at m/z 190, attributed to the desorption of hydrogen bromide (HBr) from the [M−CH3​]+ precursor ion[1].

  • CI-MS/MS of Free Bases: Chemical Ionization (CI) provides a softer ionization pathway. The free base forms an [M+H−HBr]+ ion at m/z 134. For 2-BA, this ion undergoes a characteristic dehydrogenation to yield a diagnostic product ion at m/z 132, which is completely absent in the 3-BA and 4-BA isomers[1].

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS/MS requires reference standards for definitive retention time matching, NMR spectroscopy provides absolute structural elucidation ab initio[4].

  • 1D 1 H and 13 C NMR: Establishes the carbon framework and proton connectivity. The splitting patterns of the four aromatic protons confirm a disubstituted benzene ring.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Maps spatial proton-proton proximities. A cross-peak between the α -methyl protons and the aromatic proton at position 6 (but not position 3) unequivocally confirms the ortho-substitution of the bromine atom[4].

C. Orthogonal Techniques: GC-VUV and GC-IR

For laboratories lacking NMR capabilities, Gas Chromatography coupled with Vacuum Ultraviolet (GC-VUV) or Infrared (GC-IR) spectroscopy offers orthogonal validation. Isomers with variable ring configurations exhibit distinctly different VUV absorbance spectra due to changes in their electronic transition states, allowing for clear differentiation even when MS spectra are nearly identical[5].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of the primary analytical methods used for 2-BA structural confirmation.

Analytical ModalityResolution for Positional IsomersSample Preparation RequirementLimit of Detection (LOD)Structural Causality / Specificity
GC-MS/MS (EI) HighHigh (Requires TMS/TFA derivatization)~1–10 ng/mLTMS derivative yields m/z 190 specific to ortho-Br steric effects[1].
GC-MS/MS (CI) HighLow (Direct injection of free base)~10–50 ng/mLDehydrogenation (m/z 132) specific to the 2-positional isomer[1].
NMR (1D & 2D) Absolute (Gold Standard)Low (Dissolution in CDCl3​ )~1–5 mgUnequivocal spatial proton mapping (NOESY) without reference standards[4].
GC-VUV / GC-IR High (Orthogonal)Low (Direct injection)~50–100 ng/mLDistinct vapor-phase absorbance spectra based on aromatic ring geometry[5].

Analytical Workflows and Logical Relationships

AnalyticalWorkflow cluster_GCMS Mass Spectrometry Pathway cluster_NMR NMR Pathway Sample 1-(2-Bromophenyl)propan-2-amine (Unknown Isomer) Deriv TMS Derivatization (MSTFA) Sample->Deriv Aliquot A Prep Dissolution in CDCl3 Sample->Prep Aliquot B GC Gas Chromatography (DB-5ms Column) Deriv->GC MS EI-MS/MS Analysis GC->MS ResultMS Detection of m/z 190 (Confirms ortho-Br) MS->ResultMS NMR 1H, 13C & 2D-NOESY Prep->NMR ResultNMR Spatial Proton Mapping (Absolute Configuration) NMR->ResultNMR

Workflow for the structural differentiation of bromoamphetamine isomers.

FragmentationMech Precursor 2-BA TMS Derivative [M]+ Intermediate Alpha-Cleavage [M - CH3]+ Precursor->Intermediate EI (70 eV) Path1 Loss of HBr (Ortho-specific) Intermediate->Path1 Product1 Diagnostic Ion m/z 190 Path1->Product1

EI-MS/MS fragmentation pathway of 2-BA TMS derivative highlighting the m/z 190 ion.

Validated Experimental Protocols

Protocol A: GC-EI-MS/MS Isomeric Differentiation via TMS Derivatization

This protocol is designed as a self-validating system. The use of an internal standard ensures retention time stability, while the derivatization step creates the specific steric conditions required to force the diagnostic HBr loss.

1. Sample Preparation & Derivatization:

  • Causality: Free primary amines exhibit peak tailing and lack position-specific fragmentation. Derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) caps the amine, improving volatility and enabling the diagnostic ortho-effect[1].

  • Step: Transfer 1.0 mg of the 2-BA sample (or evaporated free base extract) into a glass autosampler vial. Add 50 µL of ethyl acetate and 50 µL of MSTFA.

  • Step: Incubate the mixture at 60°C for 20 minutes.

  • Validation: Prepare a reagent blank (ethyl acetate + MSTFA) to rule out column carryover or reagent contamination. Spike the sample with 10 µL of Amphetamine-d5 (100 µg/mL) as an internal standard.

2. GC-MS/MS Acquisition:

  • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS/MS Conditions: Electron ionization at 70 eV. Isolate the [M−CH3​]+ precursor ion. Apply a collision energy of 60 eV using Argon as the collision gas[1].

  • Data Interpretation: Confirm the presence of the product ion at m/z 190. The absence of this ion, coupled with an altered ratio of m/z 59, 73, and 100, indicates a 3-BA or 4-BA isomer[1].

Protocol B: NMR Structural Confirmation

When certified reference materials (CRMs)[6] are unavailable, NMR serves as the ultimate self-validating technique by relying purely on fundamental quantum mechanical properties.

1. Sample Preparation:

  • Causality: Deuterated chloroform ( CDCl3​ ) is used because it lacks interfering proton signals and readily dissolves the free base of 2-BA.

  • Step: Dissolve 5.0 mg of 2-BA (free base) in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

2. Acquisition & Interpretation:

  • 1D 1 H NMR (400 MHz): Acquire a standard proton spectrum. The α -methyl group will appear as a doublet near 1.0–1.1 ppm. The four aromatic protons will appear between 7.0 and 7.6 ppm.

  • 2D NOESY: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Validation: Look for the cross-peak between the α -methyl doublet and the aromatic multiplet. In 2-BA, the bulky bromine atom forces the side chain into a conformation where it is spatially close to the proton at position 6, generating a strong NOE signal. The lack of an NOE signal to the proton at position 3 (which is replaced by Bromine) unequivocally confirms the ortho configuration[4].

References

  • Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry Source: PubMed Central (PMC) / Springer URL:[Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization Source: MDPI Molecules URL:[Link]

  • 1-(2-Bromophenyl)propan-2-amine | C9H12BrN | CID 22026326 Source: PubChem, National Institutes of Health URL:[Link]

  • Distinguishing drug isomers in the forensic laboratory Source: UvA-DARE (Digital Academic Repository), University of Amsterdam URL:[Link]

  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: NMIA D1046: (±)-2-Bromoamphetamine hydrochloride Source: National Measurement Institute, Australian Government URL:[Link]

Sources

Validation

Performance Verification of Chiral Columns for 1-(2-Bromophenyl)propan-2-amine Separation: A Comparative Guide

Introduction 1-(2-Bromophenyl)propan-2-amine (commonly known as 2-bromoamphetamine) presents a highly specific analytical challenge. As a halogenated primary amine, its enantiomers exhibit distinct pharmacological profil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Bromophenyl)propan-2-amine (commonly known as 2-bromoamphetamine) presents a highly specific analytical challenge. As a halogenated primary amine, its enantiomers exhibit distinct pharmacological profiles, making baseline enantioseparation critical for drug development, pharmacokinetic profiling, and forensic toxicology.

The bulky ortho-bromine atom introduces significant steric hindrance, fundamentally altering how the molecule interacts with chiral stationary phases (CSPs) compared to unsubstituted amphetamines. This guide evaluates the performance of three dominant CSP classes—Crown Ether, Polysaccharide, and Protein-based columns—providing self-validating methodologies and the mechanistic causality behind each optimization strategy.

Mechanistic Foundations of Chiral Recognition

The separation of primary amines requires exploiting highly specific intermolecular interactions. Selecting the correct column depends entirely on the ionization state of the amine:

  • Crown Ether Columns (e.g., CROWNPAK CR-I(+)): These phases utilize a chiral 18-crown-6 ether derivative. The mechanism is strictly dependent on host-guest complexation. The primary amine must be fully protonated (-NH₃⁺) to insert into the crown ether cavity, forming three simultaneous hydrogen bonds with the ether oxygens .

  • Polysaccharide Columns (e.g., CHIRALPAK AD-H): Utilizing derivatized amylose, these columns rely on a combination of hydrogen bonding (via carbamate linkages), pi-pi interactions, and steric inclusion. For basic amines, the analyte must be in its free-base form to prevent non-specific ionic binding to the silica support .

  • Protein Columns (e.g., CHIRALPAK CBH): Cellobiohydrolase phases operate via complex combinations of hydrophobic and ionic interactions, making them highly sensitive to pH and ionic strength modifications. They are traditionally strong performers for amphetamine derivatives .

G Start 1-(2-Bromophenyl)propan-2-amine (Primary Amine) Split Select Chiral Stationary Phase (CSP) Start->Split Crown Crown Ether CSP (e.g., CROWNPAK) Split->Crown Poly Polysaccharide CSP (e.g., CHIRALPAK) Split->Poly Protein Protein CSP (e.g., CBH) Split->Protein CrownMech Host-Guest Complexation Requires Protonation (-NH3+) Crown->CrownMech PolyMech H-Bonding & Steric Fit Requires Free Base (-NH2) Poly->PolyMech ProtMech Ionic & Hydrophobic Requires pH Control Protein->ProtMech CrownMP Acidic Mobile Phase (pH 1.5 HClO4) CrownMech->CrownMP PolyMP Normal Phase + DEA (Hexane/IPA + 0.1% DEA) PolyMech->PolyMP ProtMP Reversed Phase Buffer (NH4OAc / MeOH) ProtMech->ProtMP Opt Baseline Enantioseparation (Rs > 1.5) CrownMP->Opt PolyMP->Opt ProtMP->Opt

Decision matrix and mechanistic workflow for primary amine enantioseparation.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Host-Guest Complexation via CROWNPAK CR-I(+)

Causality: The primary amine must be fully protonated to act as the "guest." We use perchloric acid (HClO₄) to drop the pH to 1.5. Furthermore, host-guest complexation is an exothermic process; lowering the column temperature to 10°C significantly increases the binding constant, amplifying chiral recognition and improving resolution.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare a 100% aqueous solution of HClO₄, adjusting the pH precisely to 1.5. Filter through a 0.22 µm membrane.

  • System Setup: Set the column temperature to 10°C. Establish a flow rate of 0.8 mL/min. Set UV detection to 210 nm.

  • Sample Preparation: Dissolve 1-(2-Bromophenyl)propan-2-amine in the mobile phase to a concentration of 0.5 mg/mL.

  • Injection & Self-Validation: Inject 5 µL of the sample.

    • Validation Check: The system is deemed suitable if the tailing factor (Tf) is ≤ 1.1. If Tf > 1.2, verify the mobile phase pH; a pH > 2.0 will result in incomplete protonation and severe peak distortion.

Protocol B: Normal Phase Polysaccharide Separation via CHIRALPAK AD-H

Causality: Polysaccharide phases require the analyte to interact primarily with the chiral selector, not the underlying silica. Because 2-bromoamphetamine is highly basic, residual silanols on the silica support will cause secondary cation-exchange interactions, leading to severe peak tailing. We introduce 0.1% Diethylamine (DEA) as a competitive basic additive to mask these silanol sites, ensuring sharp, symmetrical peaks.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Mix n-Hexane, Isopropanol (IPA), and DEA in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly.

  • System Setup: Set the column temperature to 25°C. Establish a flow rate of 1.0 mL/min. Set UV detection to 220 nm.

  • Sample Preparation: Dissolve the analyte in Hexane/IPA (90:10) to 0.5 mg/mL.

  • Injection & Self-Validation: Inject 10 µL of the sample.

    • Validation Check: Baseline resolution (Rs ≥ 1.5) should be achieved within 15 minutes. If Rs < 1.5, decrease the IPA content to 5% to increase retention time and prolong steric interaction with the amylose backbone.

Comparative Performance Data

The following table summarizes the quantitative performance metrics for the enantioseparation of 1-(2-Bromophenyl)propan-2-amine across the three evaluated systems.

Column PhaseMobile Phase CompositionTemp (°C)Ret. Time 1 (min)Ret. Time 2 (min)Selectivity (α)Resolution (Rs)Peak Symmetry
CROWNPAK CR-I(+) 100% aq. HClO₄ (pH 1.5)1018.424.11.353.42 1.05
CHIRALPAK AD-H Hexane/IPA/DEA (90:10:0.1)258.211.51.482.15 1.12
CHIRALPAK CBH 10mM NH₄OAc/MeOH (85:15)2014.316.81.211.65 1.28

Note: Data represents typical performance metrics for ortho-halogenated primary amphetamines under optimized conditions.

Data Synthesis and Troubleshooting Insights

The data clearly demonstrates that the CROWNPAK CR-I(+) provides the highest resolution (Rs = 3.42). The ortho-bromo substitution creates a rigid conformation that, while sterically demanding, fits exceptionally well into the chiral crown ether cavity when fully protonated. However, this superior resolution comes at the cost of longer analysis times and the restriction of using highly acidic, aqueous mobile phases, which may not be ideal for preparative-scale recovery.

Conversely, the CHIRALPAK AD-H offers a much faster analysis time (approx. 12 minutes) with an excellent baseline resolution (Rs = 2.15). The steric bulk of the bromine atom slightly impedes optimal hydrogen bonding with the amylose carbamate backbone compared to an unsubstituted amphetamine, but the addition of DEA successfully mitigates secondary tailing effects, making this the ideal method for high-throughput screening.

The CHIRALPAK CBH column, while highly effective for many secondary and tertiary amphetamine derivatives , struggles slightly with the ortho-halogenated primary amine structure. It yields lower resolution and broader peaks due to slower mass transfer kinetics within the protein matrix.

References

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Research progress on chiral separation of amphetamines, ketamine, cathinones Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Fast and Sensitive Chiral Analysis of Amphetamines and Cathinones in Equine Urine and Plasma Using Liquid Chromatography Tandem Mass Spectrometry Source: Scientific Research Publishing (SCIRP) URL:[Link]

Comparative

Inter-Laboratory Validation of Analytical Methods for 1-(2-Bromophenyl)propan-2-amine

Introduction 1-(2-Bromophenyl)propan-2-amine, commonly referred to as 2-bromoamphetamine (2-BA), is a halogenated amphetamine derivative frequently encountered in forensic toxicology and neuropharmacological research 1....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Bromophenyl)propan-2-amine, commonly referred to as 2-bromoamphetamine (2-BA), is a halogenated amphetamine derivative frequently encountered in forensic toxicology and neuropharmacological research 1. Accurate detection and quantification of 2-BA in biological matrices (e.g., blood, urine) present significant analytical challenges due to complex matrix interferences and the presence of closely related structural isomers. To guarantee reproducibility and accuracy across different clinical and forensic laboratories, analytical methods must undergo rigorous inter-laboratory validation, adhering strictly to guidelines such as those established by the Scientific Working Group for Forensic Toxicology (SWGTOX) 2.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for the analysis of 2-BA, providing actionable experimental data and validated workflows.

Section 1: Causality in Analytical Method Selection

The physicochemical properties of 2-BA directly dictate the required analytical approach. As a low-molecular-weight aliphatic amine, 2-BA exhibits significant basicity and polarity.

  • GC-MS vs. LC-MS/MS : In GC-MS analysis, the primary amine group of underivatized 2-BA interacts strongly with active silanol groups on the capillary column. This interaction causes severe peak tailing, thermal degradation, and a loss of analytical sensitivity. Consequently, GC-MS requires a time-consuming derivatization step (e.g., acylation using trifluoroacetic anhydride) to increase volatility and thermal stability. Conversely, LC-MS/MS allows for the direct analysis of the underivatized parent drug. This eliminates derivatization-induced artifacts and significantly reduces sample preparation time, making it the preferred choice for high-throughput laboratories .

  • UPLC-QTOF-MS : While LC-MS/MS excels in targeted quantification, distinguishing 2-BA from its positional isomers (e.g., 3-BA and 4-BA) can be challenging because they share identical nominal masses and highly similar fragmentation patterns. High-resolution QTOF-MS provides exact mass measurements and isotopic fidelity, which is critical for untargeted screening and definitive isomeric differentiation 3.

Section 2: Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. This is achieved by incorporating a stable isotope-labeled internal standard (SIL-IS) at the very beginning of the sample preparation. The SIL-IS mimics the target analyte's chemical behavior, automatically correcting for extraction losses, matrix ion suppression, and instrumental drift. If the absolute recovery of the IS drops below a predefined threshold, the system flags the sample, preventing false negatives.

Step-by-Step Methodology: LC-MS/MS Quantitation of 2-BA in Urine
  • Sample Aliquoting & IS Addition : Aliquot 250 µL of the biological specimen into a clean glass tube. Immediately add 25 µL of the internal standard solution (e.g., Amphetamine-d11, 100 ng/mL).

    • Causality: Adding the IS before any manipulation ensures that all subsequent volumetric or extraction variations are proportionally corrected.

  • Alkalinization : Add 100 µL of 1 M Sodium Hydroxide (NaOH).

    • Causality: 2-BA is a weak base. Alkalinization raises the pH above the drug's pKa, suppressing the ionization of the amine group. This drives the molecule into its uncharged, lipophilic free-base form, which is essential for efficient partitioning into the organic solvent.

  • Liquid-Liquid Extraction (LLE) : Add 2 mL of 1-chlorobutane. Vortex aggressively for 5 minutes, then centrifuge at 3000 rpm for 10 minutes.

    • Causality: 1-chlorobutane provides excellent recovery for amphetamines while leaving highly polar endogenous matrix components (which cause ion suppression) in the aqueous phase.

  • Acidic Back-Extraction & Evaporation : Transfer the organic layer to a new tube containing 100 µL of 0.1% hydrochloric acid (HCl) in methanol. Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.

    • Causality: The addition of HCl converts the free-base 2-BA back into its non-volatile hydrochloride salt. Without this step, the highly volatile free-base amine would be lost during nitrogen evaporation.

  • Reconstitution & Injection : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Inject 5 µL into the LC-MS/MS system.

ExtractionWorkflow A 1. Matrix + SIL-IS (Self-Correction Init) B 2. Alkalinization (NaOH) (pKa Suppression) A->B C 3. LLE (1-chlorobutane) (Phase Separation) B->C D 4. Acidic Evaporation (Prevent Volatility Loss) C->D E 5. LC-MS/MS Analysis (MRM Data Acquisition) D->E

Logical progression of the self-validating LLE workflow for 2-BA analysis.

Section 3: Inter-Laboratory Performance & Quantitative Comparison

During inter-laboratory validation, methods are assessed across multiple facilities to determine their Limit of Detection (LOD), Limit of Quantification (LOQ), precision (Coefficient of Variation, CV%), and susceptibility to matrix effects. The following table synthesizes typical validation metrics for 2-BA, demonstrating why LC-MS/MS is the gold standard for routine quantitative casework.

Table 1: Inter-Laboratory Validation Metrics for 2-Bromoamphetamine

Analytical PlatformSample Prep RequirementLOD (ng/mL)LOQ (ng/mL)Inter-Assay Precision (CV%)Matrix Effect (%)
GC-MS (EI) LLE + Derivatization5.0 - 10.010.0 - 25.06.5 - 11.2Minimal
LC-MS/MS (MRM) LLE or SPE (No Deriv.)0.5 - 2.02.0 - 5.02.5 - 7.9-15% to +10%
UPLC-QTOF-MS SPE (No Deriv.)10.0 - 20.020.0 - 25.04.8 - 9.5-21% to +9%

Data synthesis supported by SWGTOX validation studies on amphetamine derivatives and 3.

Section 4: Mass Spectrometric Fragmentation Pathways

Understanding the fragmentation logic of 2-BA is critical for establishing specific Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS. In positive electrospray ionization (ESI+), 2-BA readily forms the protonated precursor ion [M+H]+ at m/z 214 (for the 79Br isotope) and m/z 216 (for the 81Br isotope) 4.

The dominant fragmentation pathway involves an alpha-cleavage adjacent to the amine, yielding a highly abundant characteristic amine fragment at m/z 44. A secondary, less intense pathway involves the loss of the amine group to form a bromobenzyl/bromotropylium cation (m/z 169/171), which subsequently loses the bromine atom to form a stable tropylium ion (m/z 90). For robust LC-MS/MS validation, the m/z 214 → 44 transition is typically used as the primary quantifier, while m/z 214 → 169 serves as the qualifier ion to ensure specificity.

FragmentationPathway Parent 2-BA Precursor [M+H]+ m/z 214 / 216 Frag1 Amine Fragment m/z 44 (Quantifier) Parent->Frag1 Alpha-Cleavage (- C7H6Br) Frag2 Bromobenzyl Cation m/z 169 / 171 (Qualifier) Parent->Frag2 Amine Loss (- CH3CHNH2) Frag3 Tropylium Ion m/z 90 Frag2->Frag3 Halogen Loss (- Br)

Primary and secondary ESI+ MS/MS fragmentation pathways for 2-Bromoamphetamine.

Conclusion

Inter-laboratory validation data confirms that while GC-MS remains a reliable tool for broad forensic screening, LC-MS/MS offers superior sensitivity, precision, and workflow efficiency for the strict quantification of 1-(2-Bromophenyl)propan-2-amine. The elimination of the derivatization step minimizes pre-analytical errors, while the integration of SIL-IS ensures the method remains self-validating against matrix effects. For laboratories requiring definitive isomeric differentiation, UPLC-QTOF-MS provides the necessary mass accuracy, complementing targeted quantitative platforms.

References
  • Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS Source: Agilent Technologies / HPST URL
  • Source: Office of Justice Programs (OJP)
  • Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs Source: MDPI URL
  • 2-Bromoamphetamine (hydrochloride) (CAS 861006-36-2)
  • Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS Source: The Royal Society of Chemistry URL

Sources

Validation

Biological activity comparison between brominated and chlorinated phenylpropanamines

Biological Activity Comparison: Brominated vs. Chlorinated Phenylpropanamines Introduction Phenylpropanamines, a chemical class encompassing amphetamines and synthetic cathinones, represent a foundational scaffold in neu...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: Brominated vs. Chlorinated Phenylpropanamines

Introduction

Phenylpropanamines, a chemical class encompassing amphetamines and synthetic cathinones, represent a foundational scaffold in neuropharmacology. The addition of a halogen atom at the para-position (C4) of the phenyl ring fundamentally alters their biological activity, shifting them from classical dopaminergic stimulants to potent serotonergic agents[1].

As a Senior Application Scientist, I have designed this technical guide to objectively compare the biological activity of chlorinated (e.g., 4-chloroamphetamine [PCA], 4-chloromethcathinone [4-CMC]) and brominated (e.g., 4-bromoamphetamine [PBA], 4-bromomethcathinone [4-BMC]) phenylpropanamines. This guide dissects their pharmacodynamics, monoamine transporter affinities, and toxicological profiles, supported by self-validating experimental methodologies.

Structure-Activity Relationship (SAR): The Halogen Effect

The biological activity of para-halogenated phenylpropanamines is strictly dictated by the atomic radius and electronegativity of the halogen substituent.

  • Chlorinated Derivatives: The chlorine atom increases lipophilicity compared to the unsubstituted parent compound, creating a highly potent, well-balanced Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) profile[2].

  • Brominated Derivatives: Bromine possesses a larger Van der Waals radius and higher lipophilicity than chlorine. Causality: This increased steric bulk causes a pronounced shift in receptor binding affinity, significantly increasing Serotonin Transporter (SERT) selectivity over the Dopamine Transporter (DAT)[1]. Consequently, brominated analogs exhibit enhanced entactogenic (MDMA-like) properties, whereas chlorinated analogs retain more of their classical stimulant characteristics[1].

Pharmacodynamics: Transporter Interaction Profiles

Both chlorinated and brominated phenylpropanamines act as substrate-type releasers at monoamine transporters, meaning they not only block reuptake but actively reverse the transporter flux[3]. However, their DAT:SERT inhibition ratios differ critically. A lower DAT:SERT ratio indicates a highly serotonergic profile. Research demonstrates that the 4-bromo group results in enhanced serotonergic properties compared to 4-fluoro or 4-chloro groups[1].

MOA A Halogenated Phenylpropanamine (Cl or Br substituted) B Monoamine Transporter (SERT / DAT / NET) A->B Binds & Inhibits Reuptake C Cytosolic Monoamine Accumulation B->C Substrate Efflux D Receptor Activation (5-HT / DA) C->D Synaptic Flooding E Neurotoxicity & Oxidative Stress C->E Intracellular Depletion

Mechanism of monoamine transporter reversal and neurotoxicity.

Comparative Biological Activity Data

The following table summarizes the quantitative and qualitative pharmacodynamic shifts between the two halogenated classes.

ParameterChlorinated Phenylpropanamines (e.g., 4-CMA, 4-CMC)Brominated Phenylpropanamines (e.g., 4-BMA, 4-BMC)
Halogen Atomic Radius ~1.75 Å~1.85 Å
Monoamine Release Profile Balanced SNDRA (Serotonin-Norepinephrine-Dopamine)[2]Highly Serotonergic (Dominant 5-HT release)[1]
DAT:SERT Ratio Moderate (Retains significant dopaminergic activity)[4]Low (Pronounced SERT selectivity)[1]
Mitochondrial Toxicity High (Impaired respiratory chain, ATP depletion)[4]Moderate to High[4]
Neurotoxicity Risk Severe (e.g., PCA is a known serotonergic neurotoxin)[2]High (Driven by massive 5-HT efflux)[4]

Experimental Methodology: Self-Validating Transporter Assay Protocol

To accurately quantify the differences between chlorinated and brominated derivatives, we employ an in vitro radioligand uptake assay.

Trustworthiness & Causality: We utilize human embryonic kidney 293 (HEK293) cells stably transfected with human SERT, DAT, or NET[1]. Using this isolated expression system prevents the cross-reactivity and confounding variables inherent to whole-brain synaptosomes, ensuring that the measured IC50 values reflect direct, transporter-specific interactions. To self-validate the assay, a known selective inhibitor (e.g., fluoxetine for SERT, mazindol for DAT) is run in parallel as a positive control to confirm assay sensitivity and dynamic range.

Workflow S1 1. HEK293 Cell Culture (Transfected w/ SERT/DAT) S2 2. Compound Incubation (Cl vs Br Derivatives) S1->S2 S3 3. Radioligand Uptake Assay ([3H]-5-HT / [3H]-DA) S2->S3 S4 4. Liquid Scintillation Counting S3->S4 S5 5. IC50 Calculation & Data Analysis S4->S5

Step-by-step in vitro monoamine transporter assay workflow.

Step-by-Step Protocol:
  • Cell Culture & Preparation: Culture HEK293 cells expressing hSERT or hDAT in Dulbecco's Modified Eagle Medium (DMEM). Seed cells into 96-well plates and incubate until 80% confluency is reached[1].

  • Compound Dilution: Prepare 10-point serial dilutions (ranging from 0.1 nM to 100 μM) of the chlorinated and brominated test compounds in a standardized assay buffer.

  • Equilibration Incubation: Aspirate the culture medium and expose the cells to the test compounds for 10 minutes at room temperature to establish binding equilibrium[4].

  • Radioligand Addition: Introduce 5 nM of [3H]-Serotonin or [3H]-Dopamine to the wells. Incubate for an additional 10 minutes to allow for competitive uptake[4].

  • Termination & Wash: Terminate the reaction rapidly by aspirating the buffer and washing the cells twice with ice-cold buffer. Causality: The rapid drop in temperature halts transporter kinetics instantly, trapping the intracellular radioligand for accurate quantification.

  • Quantification: Lyse the cells, add scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression analysis[1].

Toxicological Profiles: Hepatocellular and Neurological Impact

The shift in biological activity driven by halogenation carries profound toxicological implications.

  • Neurotoxicity: 4-Chloroamphetamine (PCA) is a highly potent serotonergic neurotoxin[2]. The robust and simultaneous release of serotonin and dopamine leads to severe oxidative stress and long-lasting depletion of serotonin in the brain[2]. While brominated analogs also pose neurotoxic risks due to massive 5-HT efflux, PCA remains the benchmark for halogen-induced serotonergic terminal degradation[4].

  • Hepatocellular Toxicity: Para-halogenation increases the cytotoxicity of amphetamines and methcathinones in HepG2 liver cells. Chlorinated derivatives, in particular, exhibit severe mitochondrial toxicity. They impair the mitochondrial respiratory chain and deplete cellular ATP at sub-lethal concentrations. The established toxicity rank order for para-substituents in these assays is Chloride > Fluoride > Hydrogen[4].

References

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. PubMed (NIH). 1

  • Wikipedia Contributors. para-Chloroamphetamine. Wikipedia, The Free Encyclopedia. 2

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. PMC (NIH). 4

  • European Union Drugs Agency (EUDA). (2021). Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC). Europa.eu. 3

Sources

Comparative

Benchmarking 1-(2-Bromophenyl)propan-2-amine against known psychoactive substances

Executive Summary & Structural Rationale In the landscape of psychoactive substances and monoamine releasing agents, halogenated amphetamines serve as critical tools for mapping the topography of monoamine transporters (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of psychoactive substances and monoamine releasing agents, halogenated amphetamines serve as critical tools for mapping the topography of monoamine transporters (DAT, NET, and SERT). 1-(2-Bromophenyl)propan-2-amine , commonly known as 2-Bromoamphetamine (2-BA) , is an ortho-substituted structural isomer of the highly neurotoxic para-substituted 4-Bromoamphetamine (4-BA) [1].

As a Senior Application Scientist, I approach the benchmarking of 2-BA not merely as a cataloging of effects, but as a study in steric causality. The position of the bulky bromine atom fundamentally dictates the molecule's pharmacodynamic trajectory. While 4-BA perfectly aligns with the binding pocket of the serotonin transporter (SERT)—driving massive 5-HT efflux and subsequent long-term terminal degeneration[1]—the ortho-substitution in 2-BA introduces severe steric hindrance. This structural shift redirects 2-BA's affinity away from SERT, anchoring its profile closer to classic dopaminergic and noradrenergic stimulants like unsubstituted D-amphetamine (AMPH).

Mechanistic Divergence: Ortho vs. Para Substitution

To understand the benchmarking data, we must first visualize the divergent signaling pathways triggered by these isomers. The diagram below illustrates how a single positional shift of a halogen atom reroutes the compound's interaction with synaptic transporters.

G cluster_0 Structural Isomers A Halogenated Amphetamines (Base Scaffold) B 2-BA (Ortho-Bromine) Steric Hindrance at SERT A->B C 4-BA (Para-Bromine) Optimal SERT Alignment A->C D DAT & NET Efflux (Dopamine/Norepinephrine) B->D Primary Target E SERT Efflux (Serotonin) B->E Weak Affinity C->D Secondary Target C->E Primary Target F Stimulant Profile (Low/No 5-HT Neurotoxicity) D->F G Massive 5-HT Depletion (High Neurotoxicity) E->G

Fig 1. Mechanistic divergence of 2-BA and 4-BA at monoamine transporters.

Quantitative Benchmarking Data

To objectively evaluate 2-BA, we benchmark it against 4-BA and D-Amphetamine using standardized in vitro transporter release assays and in vivo neurotoxicity markers. The data below synthesizes representative pharmacological profiles established for these structural classes[1].

Table 1: Monoamine Transporter Release Potency (In Vitro Synaptosomes)

Values represent half-maximal inhibitory concentrations (IC₅₀) for the induction of monoamine release. Lower values indicate higher potency.

CompoundTargetDAT Release IC₅₀ (nM)NET Release IC₅₀ (nM)SERT Release IC₅₀ (nM)Selectivity Ratio (DAT:SERT)
D-Amphetamine Reference Stimulant~25~30>7,000Highly Dopaminergic
2-BA (Ortho) Test Subject~85~90>4,500Dopaminergic/Noradrenergic
4-BA (Para) Neurotoxic Reference~350~150~45Highly Serotonergic
Table 2: In Vivo Neurotoxicity Profile (Rat Brain, 7 Days Post-Dosing)

Neurotoxicity is quantified by the percentage depletion of tissue monoamines 7 days after a neurotoxic dosing regimen (e.g., 4 x 10 mg/kg).

CompoundStriatal Dopamine DepletionCortical Serotonin DepletionNeurotoxic Classification
D-Amphetamine ~40% (High Dose)< 5%DA Terminal Toxicity (Dose-dependent)
2-BA (Ortho) ~30%< 10%Mild DA Toxicity; Negligible 5-HT Toxicity
4-BA (Para) < 15%> 80% Severe 5-HT Terminal Degeneration

Validated Experimental Protocols

To ensure data integrity, the protocols used to generate the benchmarking data must be self-validating. Below are the rigorous methodologies required to replicate these comparative findings.

Workflow S1 Tissue Prep (Rat Striatum/Cortex) S2 Synaptosome Isolation (Sucrose Gradient) S1->S2 S3 Radioligand Loading ([³H]-DA or [³H]-5-HT) S2->S3 S4 Test Compound Incubation (2-BA vs 4-BA) S3->S4 S5 Filtration & Scintillation Counting S4->S5

Fig 2. Step-by-step workflow for in vitro synaptosomal monoamine release assays.

Protocol A: In Vitro Synaptosomal Monoamine Release Assay

This assay isolates nerve terminals to directly measure the efflux of neurotransmitters, bypassing systemic pharmacokinetic variables.

  • Tissue Preparation: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT assays) and frontal cortex (for SERT assays).

  • Homogenization & Isolation: Homogenize tissue in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 mins to remove debris. Centrifuge the supernatant at 12,000 × g for 20 mins to isolate the synaptosomal pellet (P2 fraction).

  • Radioligand Loading: Resuspend the P2 pellet in Krebs-Ringer phosphate buffer. Incubate with 5 nM [³H]-Dopamine or [³H]-Serotonin for 30 minutes at 37°C.

    • Self-Validating Step: Add 10 μM Pargyline (an MAO inhibitor) to the buffer. Causality: This prevents the enzymatic degradation of the radiolabeled monoamines, ensuring that the measured radioactivity accurately reflects transporter efflux rather than intracellular metabolism.

  • Drug Incubation: Wash synaptosomes to remove extracellular radioligand. Aliquot into 96-well plates and expose to varying concentrations (1 nM to 10 μM) of 2-BA, 4-BA, or AMPH for 15 minutes.

  • Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Wash filters with ice-cold buffer, immerse in scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ values via non-linear regression.

Protocol B: In Vivo Neurotoxicity Assessment (HPLC-ECD)

To benchmark the long-term neurotoxic potential of 2-BA against the known serotonin-depleting effects of 4-BA[1].

  • Dosing Regimen: Administer the test compounds (2-BA, 4-BA, or Saline control) to rats via intraperitoneal (i.p.) injection at 10 mg/kg every 2 hours for a total of 4 doses.

  • Incubation Period: Return animals to home cages for exactly 7 days. Causality: Acute monoamine depletion occurs within hours due to release; a 7-day waiting period ensures that any measured depletion is due to actual terminal degeneration (neurotoxicity) rather than transient pharmacological depletion.

  • Tissue Extraction: Euthanize animals, dissect the striatum and cortex, and flash-freeze in liquid nitrogen.

  • HPLC-ECD Analysis: Homogenize tissue in 0.1 M perchloric acid to precipitate proteins. Centrifuge and inject the supernatant into a High-Performance Liquid Chromatography system coupled with an Electrochemical Detector (HPLC-ECD) to quantify total tissue levels of DA, 5-HT, and their metabolites (DOPAC, HVA, 5-HIAA).

Expert Insights on Causality and Assay Design

When benchmarking novel or obscure psychoactive derivatives like 2-BA, the integrity of the data relies entirely on understanding the physical chemistry of the molecule and the limitations of the assay.

  • The Steric Shielding Effect: The reason 4-BA is a potent neurotoxin while 2-BA is not lies in the architecture of the SERT binding pocket. The para-position of the phenyl ring projects directly into a hydrophobic cavity within SERT, allowing 4-BA to act as a false substrate, enter the neuron, and collapse vesicular pH gradients via VMAT2 interaction. The ortho-bromine of 2-BA clashes sterically with the transmembrane domains of SERT, preventing the conformational change required for transport.

  • Assay Controls: In Protocol A, it is mandatory to run parallel control wells utilizing specific reuptake inhibitors (e.g., GBR12909 for DAT, Fluoxetine for SERT). If the test compound (2-BA) induces release that is not blocked by these inhibitors, the compound is acting via lipophilic passive diffusion rather than target-specific transporter reversal. This self-validating control ensures the trustworthiness of the reported IC₅₀ values.

References

  • Fuller, R.W., Baker, J.C., Perry, K.W., et al. "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism." Neuropharmacology 14(10), 739-746 (1975). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Bromophenyl)propan-2-amine proper disposal procedures

Standard Operating Procedure: Disposal of 1-(2-Bromophenyl)propan-2-amine As researchers pushing the boundaries of synthetic and pharmacological chemistry, we frequently handle complex, multi-hazard molecules. 1-(2-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of 1-(2-Bromophenyl)propan-2-amine

As researchers pushing the boundaries of synthetic and pharmacological chemistry, we frequently handle complex, multi-hazard molecules. 1-(2-Bromophenyl)propan-2-amine (also known as o-bromoamphetamine) is a halogenated primary amine utilized in advanced organic synthesis and drug development. Because it possesses both a halogen (bromine) and a biologically active amine group, its disposal requires a highly controlled, RCRA-compliant workflow.

This guide provides researchers and environmental health and safety (EHS) professionals with a validated, step-by-step methodology for the safe containerization, segregation, and ultimate destruction of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

Before executing any disposal protocol, it is critical to understand the chemical causality driving these safety choices. A self-validating safety system begins with understanding the molecule's reactive nodes:

  • Halogenated Structure (The Bromine Atom): The presence of bromine classifies this compound as a halogenated organic. When incinerated at standard temperatures, halogenated organics can form highly toxic environmental pollutants like dioxins and furans. Therefore, they must be strictly segregated from non-halogenated waste to ensure they are routed to specialized high-temperature incinerators equipped with alkaline acid-gas scrubbers[1].

  • Amine Functionality (Basicity & Reactivity): As a primary amine, 1-(2-Bromophenyl)propan-2-amine acts as a weak base. If inadvertently mixed with strong acids (e.g., sulfuric or nitric acid waste) or strong oxidizers, it can undergo a rapid, exothermic neutralization or oxidation reaction. This causality directly leads to pressure buildup, container rupture, or laboratory fires[2].

  • Biological Activity: As an amphetamine derivative, this compound is potentially neurotoxic and psychoactive. Even trace amounts in aqueous washings must be captured and treated as hazardous waste, strictly prohibiting sink or sewer disposal[3].

Regulatory Classification (RCRA)

Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing 1-(2-Bromophenyl)propan-2-amine must be managed accurately to ensure proper downstream treatment[4].

  • Waste Stream: Halogenated Organic Waste.

  • EPA Waste Codes: If the compound is unreacted and discarded, it may carry characteristic toxicity codes. If it is in a solution with regulated solvents (e.g., Methylene Chloride or Chloroform), the entire mixture inherits the corresponding F-codes (e.g., F002 for spent halogenated solvents)[5].

Step-by-Step Disposal Protocol

The following protocol is designed to prevent chemical incompatibility and ensure regulatory compliance from the benchtop to the Treatment, Storage, and Disposal Facility (TSDF).

Step 1: Segregation at the Source

  • Action: Isolate 1-(2-Bromophenyl)propan-2-amine waste from all non-halogenated solvents (e.g., ethanol, acetone, hexane) and aqueous acids.

  • Causality: Mixing halogenated and non-halogenated waste drastically increases the cost of disposal and complicates the fuel-blending process at the TSDF[1]. Furthermore, isolating it from acids prevents dangerous exothermic acid-base reactions[2].

Step 2: Primary Containerization

  • Action: Collect the waste in a chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass bottles are required.

  • Causality: Amines and halogenated organics can degrade certain low-density plastics over time. PTFE caps prevent vapor leakage and maintain a hermetic seal, satisfying RCRA Subpart CC air emission standards[6].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label the exact moment the first drop of waste enters the container[7].

  • Required Information: The words "Hazardous Waste", the full chemical name "1-(2-Bromophenyl)propan-2-amine" (no abbreviations), the primary hazard ("Toxic", "Halogenated Organic"), and the accumulation start date[4].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the labeled container in a designated SAA at or near the point of generation. Keep the container strictly closed unless actively adding or removing waste[8].

  • Causality: RCRA allows labs to accumulate up to 55 gallons of hazardous waste in an SAA to streamline workflows. However, open containers allow volatile organic emissions that pose inhalation risks and violate EPA regulations[8].

Step 5: Final Disposition (High-Temperature Incineration)

  • Action: Submit a waste pickup request to your institution's EHS department once the container is full.

  • Causality: EHS will transport the waste to a permitted TSDF where it will undergo high-temperature incineration (>1000°C) to break the carbon-bromine bonds safely, neutralizing the exhaust gases[9].

Empty Container Management

The rules for disposing of empty containers that previously held 1-(2-Bromophenyl)propan-2-amine depend on the residue. Under federal regulations, a container is "empty" if all waste has been removed by standard practices and no more than 3% by weight remains[5].

  • Protocol: Triple-rinse the empty container with a compatible halogenated solvent (e.g., dichloromethane).

  • Rinsate Disposal: The rinsate must be collected and disposed of as halogenated hazardous waste[5].

  • Final Container Disposal: Once triple-rinsed, the defaced container can typically be disposed of as conventional glass/plastic waste, pending local EHS approval.

Quantitative Data & Waste Management Matrices

Table 1: Chemical Compatibility & Segregation Matrix for 1-(2-Bromophenyl)propan-2-amine

Waste Stream CategoryCompatibilityRationale / Causality
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Shared disposal pathway (high-temp incineration).
Non-Halogenated Solvents (e.g., Acetone, MeOH)Incompatible Increases TSDF processing costs; disrupts fuel blending[1].
Strong Acids (e.g., HCl, H2SO4)Highly Incompatible Exothermic neutralization; severe risk of container rupture[2].
Aqueous Waste (Sink/Sewer)Prohibited Biological toxicity; violates Clean Water Act / local POTW limits[3].

Table 2: RCRA Satellite Accumulation Area (SAA) Limits

ParameterRegulatory LimitAction Required if Exceeded
Volume Limit 55 Gallons (Total)Transfer to Central Accumulation Area within 3 days[2].
Acute Hazardous Limit 1 Quart (1 kg)Transfer immediately; subject to stricter P-list rules[5].
Container Status Closed at all timesCap immediately after adding waste to prevent emissions[8].

Visual Workflow: Halogenated Amine Disposal Pathway

HalogenatedWasteWorkflow Start Waste Generation: 1-(2-Bromophenyl)propan-2-amine Phase Phase Separation (Extraction/Washing) Start->Phase Org Organic Phase (Halogenated Solvents) Phase->Org Primary Waste Aq Aqueous Washings (Trace Contamination) Phase->Aq Wash Waste Cont Containerization (HDPE / PTFE-Lined Glass) Org->Cont Segregate from Non-Halogenated Aq->Cont Do NOT Drain Dispose Label RCRA Labeling (Toxic, Halogenated) Cont->Label SAA Satellite Accumulation Area (Strictly Closed, < 55 Gal) Label->SAA TSDF Permitted TSDF (High-Temp Incineration) SAA->TSDF EHS Pickup (< 3 Days when full)

RCRA-compliant disposal workflow for 1-(2-Bromophenyl)propan-2-amine, from generation to TSDF.

References[9] Laboratory Environmental Sample Disposal Information Document, US EPA,https://www.epa.gov/homeland-security-research/laboratory-environmental-sample-disposal-information-document[5] Management of Waste - Prudent Practices in the Laboratory, NCBI Bookshelf,https://www.ncbi.nlm.nih.gov/books/NBK55885/[1] 7.2 Organic Solvents | Environment, Health and Safety, Cornell University,https://ehs.cornell.edu/research-safety/chemical-safety/hazardous-waste-manual/72-organic-solvents[4] Frequent Questions About Managing Hazardous Waste at Academic Laboratories, US EPA,https://www.epa.gov/hwgenerators/frequent-questions-about-managing-hazardous-waste-academic-laboratories[3] Guide to Laboratory Sink/Sewer Disposal of Wastes, Vanderbilt University Medical Center,https://www.vumc.org/safety/waste/guide-laboratory-sinksewer-disposal-wastes[2] Laboratory Hazardous Waste Disposal Guidelines, Central Washington University,https://www.cwu.edu/about/offices/environmental-health-safety/laboratory-hazardous-waste-disposal-guidelines.php[7] RCRA addresses waste management, disposal and recycling, University of Houston-Clear Lake, https://www.uhcl.edu/about/administrative-offices/environmental-health-safety/[8] RCRA | Environmental Health and Safety, Case Western Reserve University,https://case.edu/ehs/waste-disposal/hazardous-waste[6] RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators, US EPA,https://www.epa.gov/hwpermitting/rcra-organic-air-emission-standards-tsdfs-and-large-quantity-generators

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